Product packaging for UK-5099(Cat. No.:CAS No. 56396-35-1)

UK-5099

Numéro de catalogue: B1683380
Numéro CAS: 56396-35-1
Poids moléculaire: 288.3 g/mol
Clé InChI: BIZNHCWFGNKBBZ-JLHYYAGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

UK-5099, also known as α-cyano-β-(1-phenylindol-3-yl) acrylate, is a potent and selective cell-permeable inhibitor of the mitochondrial pyruvate carrier (MPC) . By covalently and reversibly engaging cysteine-54 on the MPC2 subunit, this compound effectively blocks the transport of pyruvate into the mitochondrial matrix . This action fundamentally alters cellular metabolism, shifting energy production from efficient mitochondrial oxidative phosphorylation (OXPHOS) toward aerobic glycolysis, a phenomenon known as the Warburg effect . This core mechanism underpins its diverse research applications. In oncology research, this compound is a valuable tool for studying cancer metabolism. Its inhibition of the MPC recapitulates the Warburg effect, leading to reduced ATP production, increased lactate secretion, and elevated reactive oxygen species (ROS) . This metabolic reprogramming has been shown to enhance stem-like properties in cancer cells, including increased expression of stemness markers like Oct3/4 and Nanog, and greater resistance to chemotherapy . Furthermore, this compound has demonstrated synergistic effects when combined with other agents, such as syrosingopine, to suppress non-small cell lung cancer growth by inducing lactate accumulation, oxidative stress, and activating the integrated stress response . Beyond cancer biology, this compound is used in metabolic disease research. Studies in pancreatic β-cells have established that the MPC is essential for glucose-stimulated insulin secretion, and inhibition by this compound impairs this process and glucose tolerance in vivo . Its role in promoting a glycolytic state has also been leveraged in dermatology research, where it has been shown to promote hair follicle stem cell activation and hair growth in models . This compound is for research use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O2 B1683380 UK-5099 CAS No. 56396-35-1

Propriétés

IUPAC Name

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZNHCWFGNKBBZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56396-35-1
Record name 2-Cyano-3-(1-phenylindol-3-yl)acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56396-35-1
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Foundational & Exploratory

what is the mechanism of action of UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of UK-5099

Introduction

This compound, also known as PF-1005023, is a potent and highly specific small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). As a critical gatekeeper linking cytosolic glycolysis to mitochondrial metabolism, the MPC has emerged as a significant therapeutic target for a range of metabolic disorders, cancers, and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial pyruvate carrier. The MPC is an obligate heterodimer, composed of the MPC1 and MPC2 subunits, embedded in the inner mitochondrial membrane. Its function is to facilitate the transport of pyruvate, the end product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once in the matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS).

This compound exerts its inhibitory effect through the following mechanisms:

  • Direct Binding: Cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds directly to a pocket formed by both the MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.[2]

  • Competitive Inhibition: The inhibitor's binding site overlaps with the natural binding site for pyruvate. This spatial competition physically obstructs pyruvate from entering the transport channel, effectively blocking its uptake into the mitochondria.[2]

  • Conformational Stabilization: The binding of this compound stabilizes the MPC complex in a matrix-open conformation. This prevents the necessary conformational cycling between inward-open and outward-open states that is required for the translocation of pyruvate across the membrane.[2]

While it was initially hypothesized that this compound might form a covalent bond with cysteine residues on the carrier, recent studies indicate that high-affinity binding is not attributed to covalent interactions.[3][4] The interaction is potent, with inhibitory constants in the nanomolar range for mammalian MPC.

Cellular and Metabolic Consequences of MPC Inhibition

By blocking mitochondrial pyruvate import, this compound induces a significant metabolic reprogramming within the cell:

  • Inhibition of Pyruvate Oxidation: The most immediate effect is the cessation of pyruvate-dependent oxygen consumption, as the fuel for the TCA cycle is cut off at its source.[5][6][7]

  • Shift to Aerobic Glycolysis (Warburg Effect): To compensate for the block in mitochondrial ATP production, cells upregulate glycolysis. This leads to an increased rate of glucose consumption and a significant efflux of lactate into the extracellular space.[1][8]

  • Altered Energy Status: The inhibition of OXPHOS leads to a decrease in cellular ATP levels and a corresponding increase in ADP and AMP levels.[5][9]

  • Glutamine-dependency: To maintain the TCA cycle for biosynthetic purposes, cells treated with this compound often increase their uptake and oxidation of alternative fuels, particularly glutamine.[10]

These metabolic shifts have profound implications for cellular function, affecting proliferation, differentiation, and resistance to stress. For instance, in cancer cells, this compound can enhance a stem-like phenotype and confer resistance to certain chemotherapies.[1][8]

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been quantified across various experimental systems.

Table 1: Inhibitory Potency of this compound
ParameterValueSystemReference
IC₅₀ 50 nMPyruvate-dependent O₂ consumption (rat heart mitochondria)[5][6][7]
IC₅₀ 52.6 ± 8.3 nMPyruvate transport (human MPC1L/MPC2)[3][4]
Kᵢ 0.1–0.2 µMPyruvate transport (rat liver mitochondria)[9]
Kᵢ 49 µMPyruvate transport (trypanosomal plasma membrane)[5][8][9]
Table 2: In Vivo Pharmacokinetics of this compound in Mice (20 mg/kg, Intraperitoneal)
ParameterValueUnitReference
Cₘₐₓ 82,500 ± 20,745ng·mL⁻¹[7]
Tₘₐₓ 0.250 ± 0.000h[7]
AUC₀₋ₜ 42,103 ± 12,072ng·h·mL⁻¹[7]
MRT₀₋ₜ 0.857 ± 0.143h[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of this compound and its place in cellular metabolism.

cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_membrane Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_c Pyruvate_c Glycolysis->Pyruvate_c Lactate Lactate Pyruvate_c->Lactate LDH MPC MPC Pyruvate_c->MPC Transport Pyruvate_m Pyruvate PDH PDH Pyruvate_m->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS OXPHOS TCA->OXPHOS ATP ATP OXPHOS->ATP MPC->Pyruvate_m UK5099 This compound UK5099->MPC Inhibition

Figure 1: this compound blocks pyruvate entry into the mitochondrion.

cluster_binding_site MPC Binding Site cluster_outcome Pyruvate Pyruvate MPC MPC Protein Pyruvate->MPC Binds to UK5099 This compound UK5099->MPC Binds to (competes with Pyruvate) NoTransport Transport Blocked UK5099->NoTransport Leads to Transport Pyruvate Transport MPC->Transport Active Conformation

Figure 2: Competitive inhibition of the MPC by this compound.

Experimental Protocols

The mechanism of this compound has been characterized using a variety of robust experimental techniques. Below are detailed protocols for key assays.

Protocol 1: Oxygen Consumption Rate (OCR) Assay using Seahorse Analyzer

This protocol measures the effect of this compound on mitochondrial respiration fueled by pyruvate.

1. Cell Preparation:

  • Seed cells (e.g., C2C12 myoblasts or cultured neurons) in a Seahorse XF cell culture microplate at a predetermined optimal density.
  • Allow cells to adhere and grow for 24 hours in standard culture medium.
  • One hour prior to the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., 5 mM glucose, 1 mM pyruvate, 2 mM glutamine), and incubate at 37°C in a non-CO₂ incubator.

2. Inhibitor and Substrate Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare assay reagents: this compound (for a final concentration of e.g., 10 µM), oligomycin (1 µM), FCCP (1 µM), and rotenone/antimycin A (0.5 µM). Load them into the appropriate ports of the Seahorse sensor cartridge.

3. Seahorse XF Analyzer Operation:

  • Calibrate the sensor cartridge in Seahorse XF Calibrant solution.
  • Load the cell plate into the Seahorse XF Analyzer.
  • Execute a standard mitochondrial stress test protocol:
  • Measure basal OCR (3-4 cycles).
  • Inject this compound and measure the response (3-4 cycles). This will show the inhibition of pyruvate-dependent respiration.
  • Inject oligomycin to inhibit ATP synthase.
  • Inject FCCP to uncouple the mitochondrial membrane and measure maximal respiration.
  • Inject rotenone/antimycin A to shut down mitochondrial respiration completely.

4. Data Analysis:

  • Normalize OCR data to cell number or protein concentration.
  • Calculate the percentage inhibition of basal respiration caused by this compound. Compare this to control wells without the inhibitor.

A[label="Seed cells in\nSeahorse plate"]; B[label="Incubate cells in\nassay medium"]; C [label="Load inhibitors into\nsensor cartridge"]; D [label="Calibrate cartridge and\nload plate into analyzer"]; E [label="Measure Basal OCR"]; F [label="Inject this compound"]; G [label="Measure OCR Response"]; H [label="Inject Oligomycin,\nFCCP, Rot/AA"]; I[label="Measure full\nMito Stress Profile"]; J [label="Normalize and\nAnalyze Data"];

A -> B -> D; C -> D; D -> E -> F -> G -> H -> I -> J; }

Figure 3: Experimental workflow for a Seahorse OCR assay.

Protocol 2: Pyruvate Uptake in Isolated Mitochondria

This protocol directly measures the transport of pyruvate into mitochondria.

1. Mitochondria Isolation:

  • Isolate mitochondria from fresh tissue (e.g., rat liver or heart) using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris, and EGTA).
  • Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

2. Uptake Assay:

  • Prepare an assay buffer (e.g., KCl, Tris, EGTA, and a respiratory inhibitor like rotenone to prevent pyruvate metabolism).
  • Pre-incubate aliquots of the mitochondrial suspension (e.g., 0.5 mg/mL) with either this compound (at various concentrations) or vehicle (DMSO) for 2-5 minutes at room temperature.
  • Initiate the uptake by adding [¹⁴C]-labeled pyruvate to the suspension.
  • After a short, defined time period (e.g., 30-60 seconds), terminate the transport by adding a potent stop solution containing a high concentration of a non-radioactive MPC inhibitor (e.g., α-cyano-4-hydroxycinnamate).
  • Rapidly separate the mitochondria from the assay buffer by centrifugation through a layer of silicone oil.

3. Measurement and Analysis:

  • Aspirate the aqueous and oil layers, and lyse the mitochondrial pellet.
  • Measure the radioactivity in the pellet using liquid scintillation counting.
  • Calculate the rate of pyruvate uptake and determine the IC₅₀ value for this compound by plotting uptake rate against inhibitor concentration.

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol provides a direct measurement of the binding affinity between this compound and the purified MPC protein.[2]

1. Protein Preparation:

  • Express and purify the human MPC1/MPC2 heterodimer complex using recombinant protein techniques.
  • Dialyze the purified protein extensively against the desired ITC buffer to ensure buffer matching.
  • Determine the precise protein concentration.

2. Ligand Preparation:

  • Dissolve this compound in the same dialysis buffer to the desired concentration.

3. ITC Experiment:

  • Load the purified MPC protein into the sample cell of the ITC instrument.
  • Load the this compound solution into the injection syringe.
  • Set the experimental parameters (temperature, stirring speed, injection volume, spacing).
  • Perform a series of small, sequential injections of this compound into the protein solution. The instrument will measure the minute heat changes (endothermic or exothermic) that occur upon binding.

4. Data Analysis:

  • Integrate the heat-change peaks for each injection.
  • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

This compound is a foundational tool for studying cellular metabolism. Its well-defined mechanism of action—the specific, high-affinity, and competitive inhibition of the mitochondrial pyruvate carrier—allows researchers to precisely dissect the roles of mitochondrial pyruvate metabolism in health and disease. The consequent metabolic shift towards glycolysis provides a robust and reproducible model for investigating the Warburg effect and the metabolic flexibility of various cell types. The experimental protocols detailed herein represent the standard methodologies for confirming and exploring the effects of this potent inhibitor.

References

UK-5099: An In-Depth Technical Guide to a Seminal Mitochondrial Pyruvate Carrier Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transport protein complex located in the inner mitochondrial membrane. By blocking the entry of pyruvate into the mitochondrial matrix, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, inducing a metabolic shift towards aerobic glycolysis. This property has made it an invaluable tool for studying cellular metabolism, particularly in the context of cancer, immunology, and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental applications of this compound, presenting key data in a structured format and offering detailed protocols for its use in research.

Discovery and History

This compound, also known by its Pfizer designation PF-1005023, emerged from research on α-cyanocinnamate derivatives as inhibitors of mitochondrial transport processes. While the precise initial synthesis and discovery are not extensively documented in a single seminal publication, its use as a specific MPC inhibitor has been established in the scientific literature for decades. The work of Professor Andrew Halestrap's group at the University of Bristol was foundational in characterizing the mitochondrial pyruvate carrier and utilizing inhibitors like this compound to elucidate its function. A notable publication by Hildyard et al. in 2005, from the Halestrap laboratory, described a new class of highly specific and potent MPC inhibitors, using this compound as a well-characterized reference compound, highlighting its established role in the field by that time[1].

Chemically, this compound is (E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid. Its synthesis is based on the principles of Knoevenagel condensation, a classic method in organic chemistry for forming carbon-carbon double bonds.

Mechanism of Action

This compound acts as a non-competitive inhibitor of the mitochondrial pyruvate carrier. It is believed to interact with a critical cysteine residue on the MPC2 subunit of the MPC complex, which is essential for pyruvate transport. This interaction blocks the translocation of pyruvate from the cytoplasm into the mitochondrial matrix, thereby preventing its conversion to acetyl-CoA by the pyruvate dehydrogenase complex and its subsequent entry into the TCA cycle.

The inhibition of the MPC by this compound leads to a cascade of metabolic reprogramming events within the cell. The most prominent of these is a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect. This metabolic switch has profound implications for cellular bioenergetics, redox status, and signaling pathways.

Quantitative Data

The inhibitory potency of this compound has been characterized in various biological systems. The following tables summarize key quantitative data from the literature.

ParameterValueSpecies/SystemReference
IC50
Pyruvate-dependent O2 consumption50 nMRat heart mitochondria
Ki
Pyruvate transport49 µMTrypanosoma brucei plasma membrane
Pyruvate transport<0.1 µMRat liver mitochondria[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. The following is a generalized protocol based on the synthesis of structurally similar compounds[2][3][4].

Materials:

  • 1-phenyl-1H-indole-3-carbaldehyde

  • 2-cyanoacetic acid

  • Piperidine (catalyst)

  • Pyridine (solvent)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve 1-phenyl-1H-indole-3-carbaldehyde and 2-cyanoacetic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash it with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure (E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid (this compound).

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard instrument for measuring cellular metabolism. The following protocol outlines its use with this compound to assess the dependence of cellular respiration on pyruvate oxidation[5][6][7][8][9].

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF cell culture microplates

  • Calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (in DMSO)

  • Other metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Warm the assay medium to 37°C and supplement it with substrates as required for the experiment.

  • Cell Washing: Remove the growth medium from the cells and wash them with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubate Cells: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Prepare Inhibitor Plate: Load the injection ports of the sensor cartridge with the desired concentrations of this compound and other metabolic inhibitors.

  • Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Start the assay protocol, which will typically involve sequential injections of this compound and other inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

[14C]Pyruvate Uptake Assay in Isolated Mitochondria

This assay directly measures the transport of pyruvate into mitochondria[10].

Materials:

  • Isolated mitochondria

  • [14C]-labeled pyruvate

  • Incubation buffer (e.g., containing KCl, HEPES, and EGTA)

  • This compound

  • Stop solution (e.g., a high concentration of a non-radioactive MPC inhibitor like α-cyanocinnamate)

  • Scintillation fluid and counter

Procedure:

  • Isolate Mitochondria: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

  • Prepare Reaction Tubes: Prepare microcentrifuge tubes containing the incubation buffer and the desired concentration of this compound or vehicle control.

  • Initiate Transport: Add the isolated mitochondria to the reaction tubes and pre-incubate for a short period. Initiate the transport reaction by adding [14C]pyruvate.

  • Stop Transport: After a defined time (typically a few seconds to minutes), stop the transport by adding the cold stop solution.

  • Separate Mitochondria: Rapidly pellet the mitochondria by centrifugation.

  • Measure Radioactivity: Aspirate the supernatant and lyse the mitochondrial pellet. Add scintillation fluid and measure the amount of incorporated [14C]pyruvate using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental application.

UK5099_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle MPC->Pyruvate_mito UK5099 This compound UK5099->MPC Inhibits

Caption: Mechanism of action of this compound.

Seahorse_Workflow cluster_prep Assay Preparation cluster_assay Seahorse XF Assay cluster_injections Sequential Injections A Seed Cells B Hydrate Sensor Cartridge A->B C Prepare Assay Medium B->C D Wash Cells & Add Assay Medium C->D E Incubate Cells (no CO2) D->E F Load Inhibitors into Cartridge E->F G Run Seahorse Assay F->G H Basal OCR Measurement G->H I Inject this compound H->I J Measure Pyruvate Oxidation-Dependent OCR I->J K Inject Other Inhibitors (Oligomycin, FCCP, Rot/AA) J->K L Measure Key Mitochondrial Parameters K->L

Caption: Experimental workflow for a Seahorse XF assay using this compound.

Metabolic_Reprogramming cluster_inhibition Primary Effect cluster_consequences Downstream Metabolic Consequences UK5099 This compound MPC_Inhibition MPC Inhibition UK5099->MPC_Inhibition Pyruvate_Influx_Down ↓ Mitochondrial Pyruvate Influx MPC_Inhibition->Pyruvate_Influx_Down TCA_Cycle_Down ↓ TCA Cycle Activity Pyruvate_Influx_Down->TCA_Cycle_Down Glycolysis_Up ↑ Glycolysis Pyruvate_Influx_Down->Glycolysis_Up Compensatory Upregulation OXPHOS_Down ↓ Oxidative Phosphorylation TCA_Cycle_Down->OXPHOS_Down Lactate_Up ↑ Lactate Production Glycolysis_Up->Lactate_Up

Caption: Metabolic reprogramming induced by this compound.

References

The Role of UK-5099 in Elucidating the Warburg Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Warburg effect, a hallmark of cancer metabolism, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift supports rapid cell proliferation and creates a unique dependency that can be exploited for therapeutic intervention. UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), has emerged as a critical research tool for studying this phenomenon. By blocking the transport of pyruvate into the mitochondria, this compound effectively forces a reliance on glycolytic pathways, thereby inducing a Warburg-like phenotype. This guide provides an in-depth technical overview of this compound's mechanism of action, its application in cancer research, and detailed experimental protocols for its use.

Introduction: The Warburg Effect and the Mitochondrial Pyruvate Carrier

Cancer cells exhibit profound metabolic reprogramming to sustain their growth and proliferation.[1] One of the most well-documented metabolic alterations is the Warburg effect, where cancer cells avidly consume glucose and produce lactate, even in the presence of sufficient oxygen for mitochondrial respiration.[2][3] This seemingly inefficient method of ATP production provides a biosynthetic advantage by shunting glucose intermediates into pathways that generate nucleotides, lipids, and amino acids necessary for building new cells.[4]

The gatekeeper for pyruvate's entry into the mitochondrial tricarboxylic acid (TCA) cycle is the mitochondrial pyruvate carrier (MPC), a heterodimer of the MPC1 and MPC2 proteins.[1][5] In many cancers, the expression or activity of the MPC is downregulated, contributing to the Warburg phenotype.[1][6]

This compound: A Specific Inhibitor of the Mitochondrial Pyruvate Carrier

This compound is a potent and specific inhibitor of the MPC.[7] It acts by covalently binding to the MPC, thereby blocking the transport of pyruvate from the cytoplasm into the mitochondrial matrix.[7] This inhibition effectively uncouples glycolysis from the TCA cycle, forcing cells to rely on the conversion of pyruvate to lactate to regenerate NAD+ and sustain high rates of glycolysis.[6][8] This makes this compound an invaluable tool for inducing and studying the Warburg effect in a controlled experimental setting.[8][9]

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of the mitochondrial pyruvate carrier (MPC).[5] This blockade has several downstream consequences that mimic the metabolic state of many cancer cells:

  • Reduced Mitochondrial Pyruvate: this compound treatment significantly decreases the concentration of pyruvate within the mitochondria.[8]

  • Shift to Aerobic Glycolysis: With mitochondrial pyruvate oxidation inhibited, cells upregulate glycolysis to meet their ATP demands, leading to increased glucose consumption and lactate production.[6][8]

  • Decreased Oxidative Phosphorylation (OXPHOS): The lack of pyruvate entering the TCA cycle leads to a reduction in the oxygen consumption rate (OCR) and ATP produced via OXPHOS.[8][9]

  • Altered Cellular Phenotypes: The metabolic shift induced by this compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and drug resistance.[8][10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.

ParameterCell Line(s)This compound ConcentrationObserved EffectReference(s)
IC50 Not specified50 nMInhibition of MPC[11]
Mitochondrial Pyruvate Concentration LnCapNot specifiedSignificant reduction (p=0.03)[8]
EC109, KYSE140, KYSE45040 µMSignificant reduction[6]
ATP Production LnCapNot specifiedSignificant decrease (p=0.0013)[8][12]
H661/PC-9 (NSCLC)20 µM (48h)50% reduction[11]
Extracellular Lactate LnCapNot specifiedSignificant increase[8]
C4-2B10 µM (24h)Increase[5]
EC109, KYSE140, KYSE45040 µMSignificant increase (p=0.007, 0.001, 0.000, respectively)[6]
Glucose Consumption EC109, KYSE140, KYSE45040 µM (24h & 48h)Significant increase (p<0.001)[6]
Oxygen Consumption Rate (OCR) LnCapNot specifiedSignificant decrease[8]
Cell Proliferation LnCapNot specifiedSuppression[8]
Cell Cycle LnCapNot specifiedG0/G1 phase arrest[8]
Chemoresistance LnCapNot specifiedIncreased resistance to cisplatin[8]
Esophageal Squamous Carcinoma Cells40 µMIncreased resistance to radiotherapy and docetaxel[13]
Stemness Markers (Oct3/4, Nanog) LnCapNot specifiedIncreased expression[8]
832/13 cells150 µMIncreased expression[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells at a desired density in appropriate culture vessels. For example, for a 96-well plate Seahorse assay, seed 5 x 104 to 8 x 104 cells per well.[14][15] For a 6-well plate for lactate assays, seed 0.5 x 106 to 1 x 106 adherent cells per well.[16]

  • Cell Adherence: Allow cells to adhere and grow overnight in a standard incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Seahorse XF Real-Time ATP Rate Assay

This assay simultaneously measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to determine the relative contributions of oxidative phosphorylation and glycolysis to cellular ATP production.[17]

  • Plate Seeding: Seed cells in a Seahorse XF cell culture plate and treat with this compound as described in section 4.1.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm Seahorse XF assay medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM sodium pyruvate to 37°C.[14]

  • Medium Exchange: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Load Cartridge: Load the hydrated sensor cartridge with the compounds to be injected. For a standard ATP rate assay, this will be oligomycin (an ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[14]

  • Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before and after the injection of the inhibitors.

  • Data Analysis: Use the Seahorse Wave software to calculate the ATP production rates from both glycolysis and oxidative phosphorylation.

Extracellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct measure of the rate of glycolysis.

  • Cell Treatment: Culture and treat cells with this compound in a multi-well plate (e.g., 6-well or 96-well) as described in section 4.1.

  • Sample Collection: After the treatment period, carefully collect a sample of the culture medium from each well.

  • Sample Preparation: If necessary, centrifuge the collected medium to pellet any detached cells and transfer the supernatant to a new tube.

  • Lactate Quantification: Use a commercial lactate assay kit (e.g., EnzyChrome lactate assay kit or Lactate-Glo™ Assay) to measure the lactate concentration in the collected medium.[8][18] Follow the manufacturer's instructions, which typically involve the following steps:

    • Prepare a standard curve using the provided lactate standard.

    • Add a reaction mixture containing lactate oxidase and/or lactate dehydrogenase and a colorimetric or luminescent probe to the standards and samples.[19]

    • Incubate the reaction for the specified time at room temperature.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Normalization: To account for differences in cell number, perform a cell viability or protein quantification assay (e.g., MTT, crystal violet, or BCA assay) on the remaining cells in the plate.[16] Normalize the lactate concentration to the cell number or protein content.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound blocks the mitochondrial pyruvate carrier (MPC), inhibiting pyruvate entry into the mitochondria.

cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed 1. Seed cells in Seahorse XF plate treat 2. Treat with this compound and incubate seed->treat medium_swap 3. Exchange with Seahorse assay medium treat->medium_swap equilibrate 4. Incubate in non-CO2 incubator for 1 hr medium_swap->equilibrate run_assay 5. Run ATP Rate Assay in XF Analyzer equilibrate->run_assay analyze 6. Calculate OCR, ECAR, and ATP production rates run_assay->analyze

Caption: Workflow for the Seahorse XF Real-Time ATP Rate Assay with this compound treatment.

cluster_prep Cell Culture and Treatment cluster_sample Sample Collection & Prep cluster_quantify Lactate Quantification seed 1. Seed cells in multi-well plate treat 2. Treat with this compound and incubate seed->treat collect_medium 3. Collect culture medium treat->collect_medium prepare_sample 4. Centrifuge to remove cell debris (optional) collect_medium->prepare_sample run_assay 5. Perform colorimetric or luminescent lactate assay prepare_sample->run_assay normalize 6. Normalize to cell number/protein run_assay->normalize

Caption: Experimental workflow for measuring extracellular lactate production after this compound treatment.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic intricacies of cancer. Its specific inhibition of the mitochondrial pyruvate carrier provides a reliable method for inducing a Warburg-like phenotype, enabling detailed studies into the consequences of this metabolic shift. The experimental protocols and data presented in this guide offer a solid foundation for utilizing this compound to further unravel the complexities of cancer metabolism and to explore novel therapeutic strategies targeting this fundamental hallmark of cancer.

References

understanding the biological activity of UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of UK-5099

Introduction

This compound, also known as PF-1005023, is a potent and specific small-molecule inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] As a derivative of α-cyanocinnamate, it serves as a critical tool for investigating the metabolic role of mitochondrial pyruvate transport.[4][5] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[6] This transport is a pivotal step linking glycolysis to mitochondrial oxidative phosphorylation (OXPHOS). By blocking this gatekeeper, this compound forces a profound metabolic reprogramming in cells, making it an invaluable compound for studying cancer metabolism, stem cell biology, and various metabolic disorders.[6][7]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial pyruvate carrier. The MPC is a heterodimer composed of MPC1 and MPC2 subunits, which together form the channel for pyruvate entry into the mitochondria.[6] this compound is understood to act as a non-competitive inhibitor that covalently modifies a thiol group on the carrier, thereby blocking pyruvate transport.[4][6] This blockade prevents pyruvate from being converted to acetyl-CoA by the pyruvate dehydrogenase complex within the mitochondria, effectively uncoupling glycolysis from the tricarboxylic acid (TCA) cycle.

cluster_mito Mitochondrion Pyruvate_cyto Pyruvate (Cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) (MPC1/MPC2 Complex) Pyruvate_cyto->MPC Transport Lactate Lactate Pyruvate_cyto->Lactate LDH Pyruvate_mito Pyruvate (Mitochondria) MPC->Pyruvate_mito UK5099 This compound UK5099->MPC Inhibition AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Complex TCA TCA Cycle AcetylCoA->TCA

Caption: Mechanism of this compound inhibiting the Mitochondrial Pyruvate Carrier (MPC).

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified across various models and systems. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki).

Table 1: IC50 Values of this compound

Parameter System/Tissue IC50 Value Reference
Pyruvate-dependent O₂ Consumption Rat Heart Mitochondria 50 nM [1][3][5]

| Pyruvate Transport Inhibition | Human MPC1L/MPC2 | 52.6 ± 8.3 nM |[8] |

Table 2: Ki Values of this compound

Parameter Organism/Tissue Ki Value Reference
Pyruvate Transport Inhibition Rat Liver Mitochondria 0.1–0.2 µM [2]

| Pyruvate Carrier Inhibition | Trypanosoma brucei | 49 µM |[2][9][10] |

Biological Activities and Cellular Consequences

Inhibition of the MPC by this compound triggers a cascade of metabolic and cellular changes.

Metabolic Reprogramming: The Warburg Effect

By preventing pyruvate's entry into the mitochondria, this compound forces cells to rely more heavily on anaerobic pathways, even in the presence of oxygen—a phenomenon known as the Warburg effect or aerobic glycolysis.[6][7]

  • Decreased Oxidative Phosphorylation (OXPHOS): this compound treatment leads to a significant reduction in the oxygen consumption rate (OCR).[1][6]

  • Reduced ATP Production: Consequently, mitochondrial ATP synthesis is attenuated.[1][6]

  • Increased Glycolysis and Lactate Production: To compensate for the energy deficit, cells upregulate glycolysis. This results in increased glucose consumption and a significant rise in the production and excretion of lactate.[6][7]

  • Altered TCA Cycle Fueling: With pyruvate entry blocked, cells may adapt by using alternative substrates, such as glutamine, to fuel the TCA cycle.[11]

Effects on Cancer Cells

The metabolic shift induced by this compound has profound implications for cancer biology.

  • Inhibition of Proliferation and Cell Cycle Arrest: this compound has been shown to suppress the proliferation of cancer cells, such as the prostate cancer cell line LNCaP, and can arrest the cell cycle at the G1/G0 phase.[9][12]

  • Induction of Stem-like Properties: Paradoxically, the metabolic reprogramming can enhance cancer cell "stemness."[6] LNCaP cells treated with this compound show a higher proportion of the "side population" (a feature of stem-like cells) and increased expression of stemness markers like Oct3/4 and Nanog.[1][6]

  • Chemoresistance: This shift towards a stem-like, glycolytic phenotype is often associated with increased resistance to chemotherapeutic agents like cisplatin.[2][6][13]

  • Increased Invasion: In esophageal squamous cancer cells, MPC inhibition by this compound was linked to a significant increase in cell migration and invasion.[7]

Neuroprotective Effects

In neuronal models, MPC inhibition shows protective effects against excitotoxicity. By forcing neurons to oxidize alternative fuels like glutamate, this compound can lower the intracellular glutamate pool.[11] This reduces the amount of glutamate released during de-energization, thereby limiting the excitotoxic cascade.[11]

Experimental Protocols

The study of this compound involves a range of bioenergetic and cellular assays. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol assesses the impact of this compound on cellular oxygen consumption rate (OCR), a direct measure of mitochondrial respiration.

  • Cell Seeding: Plate cells (e.g., LNCaP, macrophages) in a Seahorse XF culture plate at an optimized density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.

  • Assay Procedure:

    • One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the cells in a non-CO₂ incubator.

    • Load the prepared inhibitors into the appropriate ports of the sensor cartridge.

    • Calibrate the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Sequentially inject this compound to measure its direct effect, followed by oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and a mix of rotenone/antimycin A (to shut down mitochondrial respiration).

  • Data Analysis: Analyze the changes in OCR following each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A significant drop in OCR after this compound injection indicates effective MPC inhibition.

Lactate Production Assay

This assay quantifies the shift towards glycolysis by measuring lactate efflux.

  • Cell Culture and Treatment: Culture cells to a desired confluency and treat with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Use a commercial lactate assay kit (e.g., EnzyChrome™).

    • Add a small volume of the collected medium to a 96-well plate.

    • Prepare a standard curve using the provided lactate standards.

    • Add the kit's reaction mix, which typically contains lactate dehydrogenase and a probe, to all wells.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance or fluorescence at the specified wavelength using a plate reader.

  • Data Analysis: Calculate the lactate concentration in the samples by comparing their readings to the standard curve. Normalize the results to cell number or total protein content. A significant increase in lactate in this compound-treated cells indicates enhanced glycolysis.[6][7]

Cell Viability and Proliferation Assay (e.g., MTT or EdU)

This protocol assesses the effect of this compound on cell growth.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Treatment: Treat cells with various concentrations of this compound to determine the IC50, or with a fixed concentration over a time course (e.g., 1-5 days).[12][14]

  • Proliferation Measurement (EdU Assay):

    • Add EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, to the cell culture and incubate to allow its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Add a reaction cocktail containing a fluorescent dye (e.g., Alexa Fluor) that uses a click chemistry reaction to bind to the EdU.

    • Counterstain nuclei with DAPI or Hoechst.

    • Image the plate using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of proliferating (EdU-positive) cells.[14]

  • Data Analysis: Compare the proliferation rates or viability between control and this compound-treated groups.

start Start: Culture Cells (e.g., LNCaP, Neurons) treatment Treatment (Vehicle vs. This compound) start->treatment metabolic Metabolic Assays treatment->metabolic cellular Cellular Assays treatment->cellular seahorse Seahorse XF (OCR/ECAR) metabolic->seahorse lactate Lactate Production metabolic->lactate atp ATP Levels metabolic->atp viability Viability / Proliferation (MTT, EdU) cellular->viability cycle Cell Cycle Analysis (Flow Cytometry) cellular->cycle western Protein Expression (Western Blot) cellular->western analysis Data Analysis & Interpretation seahorse->analysis lactate->analysis atp->analysis viability->analysis cycle->analysis western->analysis

Caption: General experimental workflow for assessing the effects of this compound.

Off-Target Effects and Considerations

While this compound is a highly specific MPC inhibitor, especially at nanomolar to low micromolar concentrations, off-target effects have been reported. At higher concentrations, this compound can also inhibit monocarboxylate transporters (MCTs) which are responsible for transporting lactate and pyruvate across the plasma membrane.[1][2] Furthermore, some studies suggest that at concentrations above 25 µM, this compound can inhibit inflammatory responses in macrophages through mechanisms independent of MPC, potentially by impairing glutamate oxidation and HIF-1α stabilization.[15] Therefore, it is crucial to use the lowest effective concentration possible and to consider potential off-target effects when interpreting data from experiments using high doses of this compound.

References

UK-5099: An In-Depth Technical Guide to a Potent Mitochondrial Pyruvate Carrier Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix. By blocking this key step, this compound effectively decouples glycolysis from mitochondrial oxidative phosphorylation, inducing a metabolic shift towards aerobic glycolysis, a phenomenon famously observed in cancer cells known as the Warburg effect. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and its profound effects on cellular metabolism and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the MPC.

Introduction

The mitochondrial pyruvate carrier (MPC) is a heterodimeric protein complex located in the inner mitochondrial membrane, composed of two subunits, MPC1 and MPC2.[1][2] It plays a pivotal role in cellular metabolism by transporting pyruvate, the end product of glycolysis, into the mitochondria. Once inside the mitochondrial matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.[3] Given its central role in linking cytosolic and mitochondrial metabolism, the MPC has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4]

This compound, also known as PF-1005023, is a cell-permeable α-cyanocinnamate derivative that acts as a highly specific and potent inhibitor of the MPC.[5] Its ability to block mitochondrial pyruvate transport makes it an invaluable tool for studying the metabolic consequences of MPC inhibition and for exploring the therapeutic potential of targeting this pathway.

Chemical Properties of this compound

This compound is a small molecule with the following chemical properties:

PropertyValueReference
IUPAC Name (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)prop-2-enoic acid[6]
Synonyms PF-1005023, MPC Inhibitor[5][7]
CAS Number 56396-35-1[5][8]
Molecular Formula C₁₈H₁₂N₂O₂[5][6][8]
Molecular Weight 288.30 g/mol [5][7][8]
Appearance Bright yellow solid[8]
Solubility DMSO: 100 mg/mL[8]

Mechanism of Action

This compound acts as a non-competitive inhibitor of the mitochondrial pyruvate carrier.[5] It is believed to bind to a thiol group on the carrier protein, inducing a conformational change that blocks the transport of pyruvate across the inner mitochondrial membrane.[2][9] Recent structural studies have revealed that this compound binds within the central cavity of the MPC heterodimer, interacting with residues from both MPC1 and MPC2, thereby physically obstructing the pyruvate translocation pathway.[10] This inhibition is rapid and potent, leading to a swift and significant reduction in mitochondrial pyruvate uptake.

Quantitative Data

The inhibitory potency of this compound has been quantified in various systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of this compound

ParameterValueSystemReference
IC₅₀ 50 nMPyruvate-dependent O₂ consumption in rat heart mitochondria[6][11]
IC₅₀ 52.6 ± 8.3 nMPyruvate transport in human MPC1L/MPC2[12]
Kᵢ 49 µMPyruvate transport in Trypanosoma brucei[7][13]
Kᵢ ≤ 1 µMPyruvate transport in various systems[5]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineConcentrationEffectReference
LnCap (Prostate Cancer)10 µMInhibition of cell proliferation[14]
LnCap (Prostate Cancer)10 µMG0/G1 phase cell cycle arrest[2]
LnCap (Prostate Cancer)10 µMIncreased resistance to cisplatin[2]
Various Cancer Cell Lines10 µM - 100 µMVaried IC₅₀ values[15]

Signaling Pathways and Cellular Effects

The inhibition of the MPC by this compound triggers a cascade of metabolic and signaling events within the cell.

Metabolic Reprogramming

By blocking the entry of pyruvate into the mitochondria, this compound forces cells to rely more heavily on glycolysis for ATP production. This leads to:

  • Increased Glycolysis: Enhanced glucose uptake and conversion of pyruvate to lactate in the cytoplasm.[2][9]

  • Decreased Oxidative Phosphorylation (OXPHOS): Reduced oxygen consumption rate (OCR) and ATP production by the mitochondria.[2][9]

  • Altered TCA Cycle Metabolism: Decreased flux of glucose-derived carbon into the TCA cycle.[6]

  • Increased Glutaminolysis: To compensate for the reduced pyruvate-derived anaplerosis, cells may increase their reliance on glutamine to fuel the TCA cycle.[16]

Metabolic_Reprogramming Glucose Glucose Pyruvate_cyto Pyruvate (Cytosol) Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC ATP_glyco ATP Pyruvate_cyto->ATP_glyco UK5099 This compound UK5099->MPC Pyruvate_mito Pyruvate (Mitochondria) MPC->Pyruvate_mito TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP_oxphos ATP OXPHOS->ATP_oxphos

Metabolic shift induced by this compound.
Induction of Stem-like Properties in Cancer Cells

In some cancer cell models, treatment with this compound has been shown to enhance stem-like characteristics, including:

  • Increased Side Population (SP) Fraction: A higher proportion of cells that can efflux the Hoechst 33342 dye, a characteristic of stem cells.[2]

  • Upregulation of Stemness Markers: Increased expression of transcription factors associated with pluripotency, such as Oct3/4 and Nanog.[2]

  • Chemoresistance: Enhanced resistance to conventional chemotherapeutic agents like cisplatin.[2][17]

Stemness_Induction UK5099 This compound MPC_inhibition MPC Inhibition UK5099->MPC_inhibition Metabolic_Shift Metabolic Shift (↑ Glycolysis, ↓ OXPHOS) MPC_inhibition->Metabolic_Shift Stemness Increased Stem-like Properties Metabolic_Shift->Stemness SP_fraction ↑ Side Population Stemness->SP_fraction Stemness_markers ↑ Oct3/4, Nanog Stemness->Stemness_markers Chemoresistance ↑ Chemoresistance Stemness->Chemoresistance

This compound-induced stem-like phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Mitochondrial Pyruvate Uptake Assay

This protocol allows for the direct measurement of pyruvate transport into isolated mitochondria.

Materials:

  • Mitochondrial isolation buffer (MIB): 70 mM sucrose, 210 mM D-mannitol, 5 mM HEPES, 1 mM EGTA, 0.5% (w/v) fatty acid-free BSA, pH 7.4.[7]

  • Uptake buffer (UB): 120 mM KCl, 5 mM HEPES, 1 mM EGTA, 2 µM rotenone, 2 µM antimycin A, pH 7.4.[7]

  • Radiolabeled pyruvate: [¹⁴C]-pyruvate.

  • This compound stock solution in DMSO.

  • Stop buffer: UB containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., α-cyano-4-hydroxycinnamate).[7]

  • Scintillation cocktail.

  • Isolated mitochondria.

Procedure:

  • Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in MIB to a final protein concentration of approximately 10-20 mg/mL.

  • Pre-incubate aliquots of the mitochondrial suspension with varying concentrations of this compound or vehicle (DMSO) for a specified time at the desired temperature.

  • Initiate the uptake reaction by adding the mitochondrial suspension to pre-warmed UB containing a known concentration of [¹⁴C]-pyruvate.

  • After a short incubation period (e.g., 1-2 minutes), terminate the transport by adding ice-cold stop buffer.

  • Rapidly separate the mitochondria from the uptake buffer by centrifugation through a layer of silicone oil or by rapid filtration.

  • Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of pyruvate uptake and determine the inhibitory effect of this compound.

Pyruvate_Uptake_Workflow Start Isolate Mitochondria Preincubation Pre-incubate with This compound or Vehicle Start->Preincubation Uptake Initiate Uptake with [¹⁴C]-Pyruvate Preincubation->Uptake Stop Terminate with Stop Buffer Uptake->Stop Separation Separate Mitochondria Stop->Separation Measurement Measure Radioactivity Separation->Measurement Analysis Calculate Uptake Rate Measurement->Analysis

Workflow for mitochondrial pyruvate uptake assay.
Oxygen Consumption Rate (OCR) Measurement

This protocol utilizes a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer.

  • Seahorse XF cell culture microplates.

  • Seahorse XF assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine), pH 7.4.[10][18]

  • This compound stock solution.

  • Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.[11][18]

  • Cells of interest.

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO₂ incubator.[11]

  • Load the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired final concentrations.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the protocol.

  • Measure the basal OCR.

  • Inject this compound and measure the change in OCR.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[9]

  • Analyze the data using the Seahorse Wave software.

Western Blot for Stemness Markers

This protocol details the detection of Oct3/4 and Nanog protein expression in cells treated with this compound.

Materials:

  • Cells treated with this compound or vehicle.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against Oct3/4, Nanog, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Oct3/4 and Nanog overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Cell Cycle Analysis

This protocol describes the use of flow cytometry to analyze the cell cycle distribution of this compound-treated cells.

Materials:

  • Cells treated with this compound or vehicle.

  • Cold 70% ethanol.

  • Phosphate-buffered saline (PBS).

  • RNase A.[5][13]

  • Propidium iodide (PI) staining solution.[5][13]

  • Flow cytometer.

Procedure:

  • Harvest the treated and control cells and wash them with PBS.

  • Fix the cells by slowly adding cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[13]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and PI.[5]

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Side Population (SP) Assay

This protocol uses Hoechst 33342 dye to identify the side population of cells, which is enriched in stem-like cells.

Materials:

  • Cells treated with this compound or vehicle.

  • Hoechst 33342 dye.[19]

  • DMEM with 2% FBS and 10 mM HEPES.[2]

  • Verapamil (as a control to block the ABC transporter responsible for dye efflux).[2]

  • Flow cytometer with UV laser.

Procedure:

  • Resuspend the treated and control cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed DMEM.[2]

  • Add Hoechst 33342 to a final concentration of 5 µg/mL.[2]

  • For control samples, add verapamil to a final concentration of 50 µM.[2]

  • Incubate the cells at 37°C for 90 minutes, protected from light.[2][19]

  • After incubation, wash the cells with ice-cold HBSS and resuspend them in cold HBSS for analysis.

  • Analyze the cells on a flow cytometer equipped with a UV laser.

  • Acquire data for both blue and red fluorescence emission of the Hoechst dye.

  • The SP cells will appear as a distinct, dimly stained population on a dot plot of Hoechst blue versus Hoechst red fluorescence.

Conclusion

This compound is a powerful and selective inhibitor of the mitochondrial pyruvate carrier, making it an indispensable tool for studying cellular metabolism and a promising lead compound for the development of novel therapeutics. Its ability to induce a metabolic switch from oxidative phosphorylation to aerobic glycolysis has significant implications for cancer biology, where this metabolic phenotype is a hallmark of malignancy. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the mitochondrial pyruvate carrier. As our understanding of the intricate roles of the MPC in health and disease continues to grow, so too will the importance of well-characterized inhibitors like this compound in advancing both basic science and clinical applications.

References

UK-5099: A Technical Guide to its Effects on Glycolysis and Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for shuttling pyruvate from the cytosol into the mitochondrial matrix. By blocking this key step, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation. This disruption forces a profound metabolic reprogramming within cells, characterized by a significant upregulation of glycolysis and a concomitant decrease in mitochondrial respiration. This guide provides an in-depth technical overview of the molecular mechanisms of this compound and its quantitative effects on cellular energy pathways, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

This compound acts as a highly selective inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex embedded in the inner mitochondrial membrane. The MPC is composed of two subunits, MPC1 and MPC2, which together form the channel for pyruvate transport. This compound covalently binds to the MPC, obstructing the passage of pyruvate into the mitochondria.[1] This blockade is the primary mechanism through which this compound exerts its effects on cellular metabolism. The inhibition of pyruvate import prevents its conversion to acetyl-CoA by the pyruvate dehydrogenase complex, thereby starving the TCA cycle of its main fuel source derived from glycolysis.

The inhibitory potency of this compound is well-documented, with a reported IC50 value of approximately 50 nM for the inhibition of pyruvate-dependent oxygen consumption.[2][3] The inhibitor constant (Ki) for its interaction with the trypanosomal pyruvate carrier is 49 μM.[1][2][4][5]

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycolysis Glycolysis Pyruvate_cytosol Pyruvate_cytosol MPC MPC Pyruvate_cytosol->MPC transported by Lactate Lactate Pyruvate_cytosol->Lactate converted to UK5099 UK5099 UK5099->MPC inhibits Pyruvate_mito Pyruvate_mito MPC->Pyruvate_mito imports AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA converted to TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle fuels OxPhos OxPhos TCA_Cycle->OxPhos drives

Diagram 1: Mechanism of this compound Action.

Effects on Glycolysis and Lactate Production

By preventing pyruvate from entering the mitochondria, this compound forces a metabolic shift towards aerobic glycolysis, a phenomenon often observed in cancer cells and known as the Warburg effect.[6] Cells treated with this compound exhibit a significant increase in glucose consumption and the subsequent conversion of pyruvate to lactate in the cytosol.[7][8] This metabolic rewiring allows for the continued, albeit less efficient, production of ATP solely through glycolysis.

Studies have consistently demonstrated that this compound treatment leads to a marked increase in the extracellular acidification rate (ECAR), a key indicator of lactate efflux and glycolytic activity.[8][9] This is accompanied by a significant rise in extracellular lactate levels, while intracellular lactate concentrations may not change significantly, indicating an efficient export of lactate out of the cell.[6][7]

Effects on Oxidative Phosphorylation and Mitochondrial Respiration

The primary consequence of MPC inhibition by this compound is the attenuation of mitochondrial oxidative phosphorylation (OXPHOS).[6] With the supply of pyruvate-derived acetyl-CoA cut off, the TCA cycle slows down, leading to a reduction in the production of NADH and FADH2, the electron donors for the electron transport chain.

This impairment of mitochondrial function is reflected in a significant decrease in the oxygen consumption rate (OCR).[6][9] Basal and maximal respiration are both diminished in the presence of this compound. Consequently, ATP production from oxidative phosphorylation is severely hampered, leading to a notable decrease in overall cellular ATP levels.[2][6][7] In some cancer cell lines, treatment with 20 μM this compound for 48 hours resulted in a 50% reduction in ATP levels.[3]

UK5099_Treatment UK5099_Treatment MPC_Inhibition MPC_Inhibition Mito_Pyruvate_Uptake Mito_Pyruvate_Uptake MPC_Inhibition->Mito_Pyruvate_Uptake decreases Glycolysis Glycolysis MPC_Inhibition->Glycolysis increases TCA_Cycle_Activity TCA_Cycle_Activity Mito_Pyruvate_Uptake->TCA_Cycle_Activity decreases OxPhos OxPhos TCA_Cycle_Activity->OxPhos decreases ATP_from_OxPhos ATP_from_OxPhos OxPhos->ATP_from_OxPhos decreases Lactate_Production Lactate_Production Glycolysis->Lactate_Production increases ATP_from_Glycolysis ATP_from_Glycolysis Glycolysis->ATP_from_Glycolysis increases Overall_ATP Overall_ATP ATP_from_OxPhos->Overall_ATP major contributor to decrease ATP_from_Glycolysis->Overall_ATP minor contributor to increase Start Start Seed_Cells Seed_Cells Treat_UK5099 Treat_UK5099 Seed_Cells->Treat_UK5099 Load_Plate Load_Plate Treat_UK5099->Load_Plate Calibrate_Analyzer Calibrate_Analyzer Calibrate_Analyzer->Load_Plate Measure_Basal Measure_Basal Load_Plate->Measure_Basal Inject_Oligomycin Inject_Oligomycin Measure_Basal->Inject_Oligomycin Measure_ATP_Linked Measure_ATP_Linked Inject_Oligomycin->Measure_ATP_Linked Inject_FCCP Inject_FCCP Measure_ATP_Linked->Inject_FCCP Measure_Maximal Measure_Maximal Inject_FCCP->Measure_Maximal Inject_Rot_AA Inject_Rot_AA Measure_Maximal->Inject_Rot_AA Measure_NonMito Measure_NonMito Inject_Rot_AA->Measure_NonMito End End Measure_NonMito->End

References

An In-depth Technical Guide to the Mechanism of Action of PF-1005023 (UK-5099)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1005023, also widely known as UK-5099, is a potent and specific small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the transport of pyruvate into the mitochondrial matrix, PF-1005023 effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle, inducing a metabolic shift towards aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect. This guide provides a comprehensive overview of the mechanism of action of PF-1005023, detailing its molecular interactions, cellular consequences, and its emerging role in combination cancer therapy. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

PF-1005023 acts as a highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical juncture in cellular metabolism, linking the glycolytic pathway to the TCA cycle and oxidative phosphorylation (OXPHOS).

The primary molecular target of PF-1005023 is the MPC complex, which is composed of two subunits, MPC1 and MPC2. Inhibition of the MPC by PF-1005023 prevents pyruvate from entering the mitochondria, thereby depriving the TCA cycle of its primary substrate derived from glycolysis.

Biochemical Activity

PF-1005023 has been demonstrated to be a potent inhibitor of MPC activity. In isolated rat heart mitochondria, it inhibits pyruvate-dependent oxygen consumption with a half-maximal inhibitory concentration (IC50) of 50 nM[1][2]. It is important to distinguish this from its reported inhibitory constant (Ki) of 49 µM, which pertains to the trypanosomal pyruvate carrier, highlighting a degree of species-specificity in its binding affinity[1][2][3]. While PF-1005023 is highly specific for the MPC, it has also been shown to inhibit monocarboxylate transporters (MCTs), albeit with significantly lower potency[2][3][4].

Cellular Consequences of MPC Inhibition

The blockade of mitochondrial pyruvate import by PF-1005023 triggers a cascade of metabolic and cellular reprogramming events.

Metabolic Reprogramming

By inhibiting the MPC, PF-1005023 forces a metabolic shift from oxidative phosphorylation to aerobic glycolysis. This results in:

  • Decreased Mitochondrial Respiration: A reduction in the oxygen consumption rate (OCR) is a direct consequence of the limited substrate availability for the TCA cycle.

  • Increased Glycolysis: To compensate for the reduced ATP production from OXPHOS, cells upregulate glycolysis, leading to an increased extracellular acidification rate (ECAR).

  • Lactate Accumulation: With pyruvate entry into the mitochondria blocked, it is preferentially converted to lactate in the cytosol.

  • Altered ATP Levels: The metabolic shift leads to a decrease in cellular ATP levels, with a corresponding increase in ADP and AMP concentrations[1][2].

Induction of Oxidative Stress and Mitochondrial Dysfunction

The metabolic alterations induced by PF-1005023 can lead to increased production of reactive oxygen species (ROS) and subsequent oxidative stress. This, coupled with the disruption of normal mitochondrial metabolism, contributes to mitochondrial damage and a decrease in the mitochondrial membrane potential.

Synergistic Anti-Cancer Effects with Syrosingopine

Recent research has highlighted the potent synergistic anti-cancer effects of PF-1005023 when used in combination with Syrosingopine, a dual inhibitor of the monocarboxylate transporters MCT1 and MCT4. This combination has shown significant efficacy in non-small cell lung cancer (NSCLC) models[5][6].

The synergistic mechanism is rooted in a dual blockade of cancer cell metabolism:

  • PF-1005023 (this compound): Blocks pyruvate entry into the mitochondria, forcing lactate production.

  • Syrosingopine: Inhibits the efflux of lactate from the cell via MCT1 and MCT4.

This combined action leads to a massive intracellular accumulation of lactate, causing severe metabolic stress, mitochondrial dysfunction, and the generation of excessive ROS. This, in turn, activates the Integrated Stress Response (ISR), a cellular signaling network that responds to various stress conditions. The activation of the ISR by this drug combination ultimately leads to the inhibition of cancer cell proliferation, migration, and invasion, while promoting apoptosis and cell cycle arrest[5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of PF-1005023.

ParameterValueCell/SystemReference
IC50 (Pyruvate-dependent O2 consumption)50 nMRat heart mitochondria[1][2]
Ki (Trypanosomal pyruvate carrier)49 µMTrypanosoma brucei[1][2][3]

Table 1: Biochemical Activity of PF-1005023

EffectCell LineTreatmentObservationReference
Cell Viability LnCapCisplatin (10 µM or 20 µM) + UK5099Increased cell viability compared to cisplatin alone[7][8]
Apoptosis H661, PC-9Syrosingopine + this compoundSignificantly enhanced apoptosis compared to individual treatments[9][10]
Cell Cycle LnCapUK5099Increased percentage of cells in G1/G0 phase[8]
Metabolism NSCLC cellsSyrosingopine + this compoundDiminished Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)[6]
Mitochondrial Membrane Potential NSCLC cellsSyrosingopine + this compoundDisruption of mitochondrial membrane potential[9]

Table 2: Cellular Effects of PF-1005023 and its Combination with Syrosingopine

Experimental Protocols

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the extent of apoptosis induced by PF-1005023, alone or in combination with other drugs.

  • Cell Treatment: Seed cells (e.g., H661 and PC-9) in 6-well plates and treat with DMSO (vehicle control), Syrosingopine, this compound, or a combination of both for 48 hours[9].

  • Cell Harvesting: Collect approximately 5 x 10^5 cells and wash them twice with cold PBS. Centrifuge at 1500 rpm for 5 minutes at 4°C[9].

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 2.5 µL of Annexin V-FITC and 2.5 µL of Propidium Iodide (PI) staining solution. Incubate at room temperature for 15 minutes in the dark[9].

  • Flow Cytometry: Add 200 µL of 1x Binding Buffer to the cell suspension and analyze within 1 hour using a flow cytometer[9].

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol[9].

  • Staining: After treatment, wash the cells with PBS and stain with the JC-1 dye. Incubate at 37°C for 30 minutes[9].

  • Analysis: Collect the cells, wash twice with PBS, and resuspend for analysis by flow cytometry[9].

Metabolic Flux Analysis (Seahorse XF Assay)

This assay measures the OCR and ECAR to assess mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 30-60 minutes.

  • Compound Loading: Load the Seahorse sensor cartridge with the compounds to be injected (e.g., PF-1005023, oligomycin, FCCP, rotenone/antimycin A).

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay to measure real-time OCR and ECAR.

Visualizations

Signaling Pathway of PF-1005023 (this compound) Action

PF-1005023_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_c Pyruvate Glycolysis->Pyruvate_c Lactate Lactate Pyruvate_c->Lactate LDH Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m MPC TCA TCA Cycle Pyruvate_m->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_m ATP OXPHOS->ATP_m PF-1005023 PF-1005023 (this compound) PF-1005023->Pyruvate_m Inhibition

Caption: Mechanism of PF-1005023 (this compound) action on cellular metabolism.

Synergistic Action of PF-1005023 and Syrosingopine

Synergistic_Action PF-1005023 PF-1005023 (this compound) MPC Mitochondrial Pyruvate Carrier (MPC) PF-1005023->MPC Inhibits Syrosingopine Syrosingopine MCT1_4 Monocarboxylate Transporters (MCT1/4) Syrosingopine->MCT1_4 Inhibits Pyruvate_Influx Mitochondrial Pyruvate Influx MPC->Pyruvate_Influx Lactate_Efflux Lactate Efflux MCT1_4->Lactate_Efflux Lactate_Accumulation Intracellular Lactate Accumulation Pyruvate_Influx->Lactate_Accumulation Lactate_Efflux->Lactate_Accumulation ROS Increased ROS Lactate_Accumulation->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction ISR Integrated Stress Response (ISR) Activation Mito_Dysfunction->ISR Cancer_Cell_Death Cancer Cell Proliferation, Migration, Invasion Inhibition & Apoptosis ISR->Cancer_Cell_Death

Caption: Synergistic anti-cancer mechanism of PF-1005023 and Syrosingopine.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow Start Start Cell_Seeding Seed NSCLC cells (e.g., H661, PC-9) Start->Cell_Seeding Treatment Treat with PF-1005023, Syrosingopine, or combination (48 hours) Cell_Seeding->Treatment Harvesting Harvest and wash cells with cold PBS Treatment->Harvesting Staining Stain with Annexin V-FITC & PI Harvesting->Staining Incubation Incubate for 15 min at room temperature Staining->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis End End Analysis->End

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

References

UK-5099: A Technical Guide to its Applications in Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding UK-5099

This compound is a potent and specific small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. This transport is a critical juncture in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). By blocking the MPC, this compound effectively decouples these two fundamental metabolic pathways. This targeted inhibition makes this compound an invaluable tool for studying cellular metabolism, particularly in the context of cancer and immunology, where metabolic reprogramming is a key feature. Its primary mechanism of action involves the covalent modification of a thiol group on the MPC2 subunit of the carrier, leading to a rapid and non-competitive inhibition of pyruvate transport.[1][2]

Key Research Applications of this compound

The ability of this compound to specifically block mitochondrial pyruvate import has led to its widespread use in a variety of basic research applications:

  • Inducing the Warburg Effect: this compound is frequently used to pharmacologically induce a metabolic phenotype resembling the Warburg effect, or aerobic glycolysis, a hallmark of many cancer cells. By preventing pyruvate from entering the mitochondria for OXPHOS, cells are forced to rely on glycolysis for ATP production, leading to increased glucose uptake and lactate efflux, even in the presence of oxygen.[1][3] This makes this compound an ideal tool for studying the consequences of this metabolic shift and for identifying potential therapeutic strategies that target glycolytic dependencies in cancer.

  • Cancer Research: In cancer biology, this compound has been instrumental in elucidating the role of mitochondrial metabolism in tumor progression, metastasis, and drug resistance. Studies have shown that treatment with this compound can suppress the proliferation of some cancer cells and induce cell cycle arrest, typically at the G0/G1 phase.[1][4] Furthermore, it has been observed to enhance the expression of cancer stemness markers, such as Oct3/4 and Nanog, and to increase resistance to certain chemotherapeutic agents.[2][4][5]

  • Immunology Research: The metabolic state of immune cells is intricately linked to their function. This compound has been used to investigate the role of mitochondrial pyruvate metabolism in immune cell activation, differentiation, and effector functions. For example, studies have explored how inhibiting the MPC affects the inflammatory responses of macrophages.

  • Neuroscience Research: Emerging research is exploring the role of the MPC in neuronal function and neurodegenerative diseases. This compound is being used to understand how alterations in pyruvate metabolism impact neuronal viability and synaptic transmission.

Quantitative Effects of this compound on Cellular Processes

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature. These values can serve as a reference for designing and interpreting experiments.

Table 1: Inhibitory Potency of this compound

ParameterValueCell/SystemReference
IC50 (pyruvate-dependent O2 consumption)50 nMRat heart mitochondria[6]
Ki (pyruvate transport)49 µMTrypanosomes[6]

Table 2: Metabolic Effects of this compound Treatment

Cell LineThis compound Conc.DurationEffectReference
LNCaP (Prostate Cancer)10 µM-Significantly decreased ATP production[5]
LNCaP (Prostate Cancer)10 µM-Significantly increased extracellular lactate[5]
LNCaP (Prostate Cancer)10 µM-Significantly increased ROS production[5]
LNCaP (Prostate Cancer)10 µM-Significantly decreased mitochondrial membrane potential[5]
Esophageal Squamous Cancer Cells40 µM24h, 48hSignificantly increased glucose consumption[7]
Esophageal Squamous Cancer Cells40 µM-Significantly increased extracellular lactic acid[7]
Esophageal Squamous Cancer Cells40 µM-Significantly less ATP production[7]

Table 3: Effects of this compound on Cell Fate

Cell LineThis compound Conc.DurationEffectReference
LNCaP (Prostate Cancer)10 µM-G0/G1 phase cell cycle arrest[4]
LNCaP (Prostate Cancer)10 µM-Increased expression of Oct3/4 and Nanog[5]
Esophageal Squamous Cancer Cells40 µM-Increased cell migration[7]
Esophageal Squamous Cancer Cells40 µM-Increased resistance to docetaxel[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary signaling pathway affected by this compound is the central carbon metabolism pathway. By inhibiting the MPC, this compound creates a metabolic bottleneck, forcing a rerouting of pyruvate and leading to a cascade of downstream effects.

UK5099_Signaling_Pathway Glucose Glucose Pyruvate_cyto Pyruvate (Cytoplasm) Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate Lactate Dehydrogenase MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC ATP_glycolysis ATP (Glycolysis) Pyruvate_cyto->ATP_glycolysis Yields UK5099 This compound UK5099->MPC Inhibits Pyruvate_mito Pyruvate (Mitochondria) MPC->Pyruvate_mito Transport TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS Oxidative Phosphorylation (OXPHOS) TCA_Cycle->OXPHOS ATP_oxphos ATP (OXPHOS) OXPHOS->ATP_oxphos Generates ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Byproduct Glycolysis Glycolysis Glycolysis->ATP_glycolysis

Figure 1. Mechanism of this compound action on cellular metabolism.
Experimental Workflow: Investigating Metabolic Reprogramming

A common experimental workflow to investigate the effects of this compound on cellular metabolism involves a series of assays to measure key metabolic parameters.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (e.g., 10 µM) start->treatment seahorse Seahorse XF Assay (OCR & ECAR) treatment->seahorse atp_assay ATP Production Assay treatment->atp_assay lactate_assay Lactate Efflux Assay treatment->lactate_assay ros_assay ROS Production Assay treatment->ros_assay western_blot Western Blot (Stemness Markers) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle analysis Data Analysis and Interpretation seahorse->analysis atp_assay->analysis lactate_assay->analysis ros_assay->analysis western_blot->analysis cell_cycle->analysis

Figure 2. Workflow for studying metabolic reprogramming with this compound.

Detailed Experimental Protocols

General Cell Culture and this compound Treatment
  • Cell Culture: Culture cells of interest (e.g., LNCaP prostate cancer cells) in their recommended growth medium (e.g., RPMI 1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified incubator with 5% CO2.[5]

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment: When cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM).[5] A vehicle control (DMSO alone) should always be included. The duration of treatment will vary depending on the specific experiment (e.g., 24-72 hours).

Seahorse XF Extracellular Flux Assay

This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with this compound or vehicle for the desired duration (e.g., 24 hours) prior to the assay.[8]

  • Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Compound Loading: Load the injector ports of the sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay protocol.

  • Data Analysis: Analyze the OCR and ECAR data to determine the metabolic phenotype of the cells and the effect of this compound.

Lactate Production Assay

This assay quantifies the amount of lactate released into the culture medium, which is an indicator of glycolytic flux.

  • Sample Collection: After treating cells with this compound, collect the cell culture medium.

  • Assay Kit: Use a commercially available lactate assay kit (e.g., EnzyChrome lactate assay kit).[5]

  • Procedure: Follow the manufacturer's protocol. Typically, this involves mixing the culture medium with a reaction mixture that contains lactate dehydrogenase, which oxidizes lactate and generates a product that can be measured colorimetrically or fluorometrically.

  • Standard Curve: Prepare a standard curve using the provided lactate standard to determine the concentration of lactate in the samples.

  • Data Normalization: Normalize the lactate concentration to the cell number or total protein content.

ATP Production Assay

This assay measures the total intracellular ATP content, providing an indication of the overall energetic state of the cells.

  • Cell Lysis: After this compound treatment, lyse the cells using a suitable lysis buffer provided with the ATP assay kit.

  • Assay Kit: Use a commercially available ATP assay kit (e.g., a luciferase-based ATP assay kit).[8]

  • Procedure: Follow the manufacturer's instructions. These assays are typically based on the luciferin-luciferase reaction, where the light produced is directly proportional to the ATP concentration.

  • Luminometer: Measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve with known concentrations of ATP to calculate the ATP concentration in the cell lysates.

  • Data Normalization: Normalize the ATP levels to the cell number or protein concentration.

Reactive Oxygen Species (ROS) Measurement

This assay detects the levels of intracellular ROS, which can be altered by changes in mitochondrial activity.

  • Cell Staining: After treatment with this compound, incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Incubation: Incubate the cells with the dye according to the manufacturer's protocol (e.g., 30 minutes at 37°C).

  • Detection: Measure the fluorescence intensity using a fluorescence microscope, a microplate reader, or a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the relative change in ROS levels.

Western Blotting for Stemness Markers

This technique is used to detect changes in the protein expression of stemness-associated markers like Oct3/4 and Nanog.

  • Protein Extraction: Lyse the this compound-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Oct3/4, anti-Nanog) and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Harvesting: Harvest the this compound-treated and control cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to ensure that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of the cells.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[4]

References

The Influence of UK-5099 on Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), has emerged as a critical tool for investigating cellular metabolism and its intricate link to cell proliferation. By blocking the transport of pyruvate into the mitochondrial matrix, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), forcing a metabolic reprogramming towards aerobic glycolysis. This guide provides an in-depth analysis of the multifaceted influence of this compound on cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for assessing its effects. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex cellular responses to MPC inhibition.

Introduction: The Mitochondrial Pyruvate Carrier as a Therapeutic Target

Pyruvate stands at a crucial metabolic crossroads, linking the cytosolic process of glycolysis to the mitochondrial TCA cycle. The transport of pyruvate across the inner mitochondrial membrane is mediated by the mitochondrial pyruvate carrier (MPC), a heterodimeric complex composed of MPC1 and MPC2 subunits.[1] In many cancer cells, a metabolic shift towards aerobic glycolysis, even in the presence of oxygen (the "Warburg effect"), is a well-established hallmark.[1] This metabolic phenotype is thought to provide cancer cells with the necessary building blocks for rapid proliferation. Consequently, the MPC has garnered significant interest as a potential therapeutic target for modulating cancer cell metabolism and growth.

This compound is a selective inhibitor of the MPC, which it achieves by specifically modifying a thiol group on the carrier.[1] Its use in research has been instrumental in elucidating the consequences of blocking mitochondrial pyruvate uptake on cellular physiology, particularly on cell proliferation.

Mechanism of Action of this compound

The primary mechanism of this compound is the direct inhibition of the MPC, which has a cascade of downstream effects on cellular metabolism and signaling.

  • Inhibition of Mitochondrial Pyruvate Import : By binding to the MPC, this compound prevents pyruvate from entering the mitochondrial matrix. This has been experimentally confirmed by a significant reduction in mitochondrial pyruvate concentrations in cells treated with this compound.[1]

  • Metabolic Reprogramming : The blockage of pyruvate import leads to a metabolic shift. Cells are forced to rely more heavily on aerobic glycolysis for ATP production. This is characterized by:

    • Decreased Oxidative Phosphorylation (OXPHOS) : A reduction in the oxygen consumption rate (OCR) and ATP production from mitochondria is a direct consequence of the limited substrate supply to the TCA cycle.[1]

    • Increased Glycolysis : To compensate for the reduced mitochondrial ATP synthesis, cells upregulate glycolysis, leading to increased glucose consumption and lactate production.[2]

  • Induction of the Warburg Phenotype : The metabolic changes induced by this compound mimic the Warburg effect observed in many cancer cells.[3]

UK5099 This compound MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) UK5099->MPC Inhibits Glycolysis Glycolysis UK5099->Glycolysis Upregulates Pyruvate_Mito Mitochondrial Pyruvate MPC->Pyruvate_Mito Transports TCA TCA Cycle Pyruvate_Mito->TCA OXPHOS Oxidative Phosphorylation (OXPHOS) TCA->OXPHOS ATP_Mito Mitochondrial ATP OXPHOS->ATP_Mito Proliferation Cell Proliferation ATP_Mito->Proliferation Impacts Lactate Lactate Production Glycolysis->Lactate Increases Glycolysis->Proliferation Impacts

Diagram 1: this compound Mechanism of Action.

Quantitative Effects of this compound on Cell Proliferation and Metabolism

The influence of this compound on cell proliferation is context-dependent, varying with cell type and concentration. Below are tabulated summaries of key quantitative findings from published studies.

Table 1: Effects of this compound on Prostate Cancer Cell Lines
Cell LineConcentrationEffect on ProliferationCell Cycle ChangesReference
LnCap 10 µMSuppressedG0/G1 phase arrest (Increased G0/G1, Decreased S and G2/M)[1][4][5]
C4-2B 10 µMPromotedNot specified[6]
DU145 10 µMPromotedNot specified[6]
BPH-1 (non-cancerous) 10 µMInhibitedNot specified[6]
RWPE1 (non-cancerous) 10 µMInhibitedNot specified[6]
Table 2: IC50 Values of this compound in Prostate Cell Lines
Cell LineIC50 Value
BPH-1 ~10 µM
C4-2B >100 µM
DU145 >100 µM
LnCaP ~50 µM
PC3 >100 µM

Data derived from graphical representations in referenced literature.[6]

Table 3: Metabolic Alterations Induced by this compound
ParameterCell LineConcentrationChangeReference
Mitochondrial Pyruvate LnCap10 µMSignificantly Reduced[1]
Oxygen Consumption Rate (OCR) LnCap10 µMSignificantly Decreased[1]
ATP Production LnCap10 µMSignificantly Decreased[1]
Extracellular Lactate LnCap10 µMSignificantly Increased[1]
Reactive Oxygen Species (ROS) LnCap10 µMSignificantly Increased[1]
Mitochondrial Membrane Potential LnCap10 µMSignificantly Decreased[4]

Detailed Experimental Protocols

Cell Proliferation Assay (Cell Counting)

This protocol is adapted from studies on LnCap prostate cancer cells.[1][5]

  • Cell Seeding : Seed cells in 6-well plates at a density of 1 x 105 cells per well in complete culture medium.

  • Treatment : After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing either the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for the desired time course (e.g., 1, 2, 3, 4, and 5 days).

  • Cell Counting : At each time point, detach the cells using trypsin-EDTA.

  • Quantification : Resuspend the cells in a known volume of medium and count the number of viable cells using a hemocytometer or an automated cell counter.

  • Data Analysis : Plot the cell number against time to generate a growth curve. Perform statistical analysis (e.g., t-test or ANOVA) to compare the growth rates between treated and control groups.

start Start seed Seed cells in 6-well plates start->seed incubate1 Incubate 24h (for attachment) seed->incubate1 treat Treat with this compound or vehicle control incubate1->treat incubate2 Incubate for 1-5 days treat->incubate2 detach Detach cells (Trypsin-EDTA) incubate2->detach count Count viable cells detach->count analyze Generate growth curve and analyze data count->analyze end End analyze->end

Diagram 2: Cell Proliferation Assay Workflow.
Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used for analyzing the cell cycle distribution in LnCap cells treated with this compound.[1][5]

  • Cell Culture and Treatment : Culture cells to approximately 70-80% confluency and treat with this compound or vehicle control for a specified period (e.g., 48 hours).

  • Cell Harvesting : Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation : Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining : Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.

  • Data Analysis : Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Broader Implications: Stemness and Chemoresistance

Beyond its direct impact on proliferation, the metabolic reprogramming induced by this compound has been shown to have profound effects on other cellular phenotypes. In prostate cancer cells, treatment with this compound has been linked to:

  • Increased Cancer Stem Cell Population : An increase in the proportion of side population (SP) cells, which are enriched for cancer stem-like cells, has been observed.[1][7]

  • Upregulation of Stemness Markers : Increased expression of stemness markers such as Oct3/4 and Nanog has been reported.[1][3]

  • Enhanced Chemoresistance : this compound-treated cells have demonstrated increased resistance to chemotherapeutic agents like cisplatin.[1][3]

These findings suggest a complex interplay between cellular metabolism, cell fate decisions, and therapeutic response.

UK5099 This compound MPC_Inhibition MPC Inhibition UK5099->MPC_Inhibition Metabolic_Reprogramming Metabolic Reprogramming (to Glycolysis) MPC_Inhibition->Metabolic_Reprogramming Proliferation_Change Altered Proliferation Metabolic_Reprogramming->Proliferation_Change Stemness Increased Stem-like Properties Metabolic_Reprogramming->Stemness Chemoresistance Enhanced Chemoresistance Metabolic_Reprogramming->Chemoresistance

Diagram 3: Logical Relationship of this compound Effects.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of mitochondrial pyruvate metabolism in cell proliferation and other cancer-related phenotypes. Its ability to induce a robust metabolic shift provides a model system for studying the Warburg effect and its consequences. The data clearly indicate that the impact of MPC inhibition on cell proliferation is not uniform and depends on the specific cellular context, highlighting the metabolic plasticity of cancer cells. For researchers in oncology and drug development, understanding the nuanced effects of compounds like this compound is crucial for identifying novel therapeutic strategies that target the metabolic vulnerabilities of cancer.

References

The Effects of UK-5099 on Stemness: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the effects of UK-5099 on cellular stemness. This compound, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), has emerged as a critical tool for investigating the intricate link between cellular metabolism and cell fate. By blocking the transport of pyruvate into the mitochondria, this compound induces a profound metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis. This metabolic reprogramming has been demonstrated to promote and maintain a stem-like phenotype across a variety of cell types, including pluripotent stem cells, adult stem cells, and cancer stem cells. This guide will delve into the core mechanism of action of this compound, detail the downstream signaling pathways involved, provide comprehensive experimental protocols for assessing its effects, and present quantitative data from key studies in a clear, comparative format.

Introduction: The Mitochondria-Stemness Axis

The concept of "stemness" encompasses the fundamental properties of self-renewal and the capacity to differentiate into specialized cell types. It is now well-established that cellular metabolism is not merely a housekeeping function but a critical regulator of cell fate decisions. Stem cells typically exhibit a preference for glycolysis, even in the presence of sufficient oxygen (the "Warburg effect"), a metabolic state that is thought to preserve pluripotency and prevent differentiation-inducing oxidative stress.

The mitochondrial pyruvate carrier (MPC), a heterodimer of MPC1 and MPC2, is a key gatekeeper of mitochondrial metabolism, controlling the entry of pyruvate from glycolysis into the tricarboxylic acid (TCA) cycle for OXPHOS. Inhibition of the MPC, therefore, provides a direct means to manipulate this metabolic switch. This compound has been instrumental in elucidating the consequences of this manipulation on stem cell biology.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the mitochondrial pyruvate carrier. Its primary mechanism involves the covalent binding to a cysteine residue on the MPC2 subunit, although this precise mode of action has been a subject of some debate.[1] This binding event effectively blocks the mitochondrial import of pyruvate, a central metabolite linking glycolysis to the TCA cycle.

The immediate consequence of MPC inhibition by this compound is a significant reduction in pyruvate-driven mitochondrial respiration and a corresponding decrease in OXPHOS. To compensate for the reduced mitochondrial ATP production, cells upregulate glycolysis, leading to increased glucose consumption and lactate production. This metabolic shift is a hallmark of the cellular response to this compound and is the foundational event leading to the observed effects on stemness.

Signaling Pathways Modulated by this compound

The metabolic reprogramming induced by this compound triggers a cascade of downstream signaling events that converge on the regulation of stemness-associated genes. The key pathways identified are the HIF-1α signaling pathway, the Notch signaling pathway, and epigenetic modifications driven by changes in acetyl-CoA availability.

HIF-1α Pathway Activation

The shift to aerobic glycolysis, even under normoxic conditions, leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). Under normal oxygen levels, HIF-1α is rapidly degraded. However, the metabolic changes induced by this compound, including the accumulation of certain metabolites and alterations in the cellular redox state, inhibit the prolyl hydroxylases that mark HIF-1α for degradation. Stabilized HIF-1α translocates to the nucleus, where it acts as a transcription factor, upregulating genes involved in glycolysis, angiogenesis, and, crucially, the expression of stemness factors such as Nanog, Oct3/4, and SOX2.

HIF1a_Pathway UK5099 This compound MPC Mitochondrial Pyruvate Carrier (MPC) UK5099->MPC inhibits Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito transports Glycolysis Aerobic Glycolysis MPC->Glycolysis inhibition leads to upregulation of OXPHOS Oxidative Phosphorylation (OXPHOS) Pyruvate_mito->OXPHOS fuels HIF1a HIF-1α Stabilization Glycolysis->HIF1a promotes Stemness_Genes Stemness Gene Expression (Nanog, Oct3/4, SOX2) HIF1a->Stemness_Genes upregulates Notch_Pathway UK5099 This compound Metabolic_Shift Metabolic Shift to Aerobic Glycolysis UK5099->Metabolic_Shift HIF1a HIF-1α Stabilization Metabolic_Shift->HIF1a Notch1 Notch1 Expression HIF1a->Notch1 upregulates NICD Notch Intracellular Domain (NICD) Activation HIF1a->NICD interacts with & enhances activity Notch1->NICD leads to Stem_Cell_Maintenance Stem Cell Maintenance & Self-Renewal NICD->Stem_Cell_Maintenance promotes Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis 1. Cell Lysis (RIPA Buffer) Protein_Quant 2. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 3. Sample Preparation (Laemmli Buffer + Heat) Protein_Quant->Sample_Prep SDS_PAGE 4. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-Oct4, anti-Nanog) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL Substrate) Secondary_Ab->Detection

References

Methodological & Application

Application Notes and Protocols for UK-5099 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1] In the context of prostate cancer, the inhibition of MPC by this compound induces a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3] This metabolic reprogramming has significant implications for cancer cell proliferation, survival, and therapeutic response. These application notes provide a comprehensive overview of the optimal concentrations of this compound for use in prostate cancer cell research, along with detailed protocols for key experiments.

Mechanism of Action

This compound functions by blocking the transport of pyruvate into the mitochondria. Pyruvate is a critical substrate for the tricarboxylic acid (TCA) cycle, which is a central hub of cellular metabolism and energy production. By inhibiting the MPC, this compound effectively reduces the fuel for the TCA cycle, leading to decreased OXPHOS and ATP production within the mitochondria.[2] Consequently, cancer cells are forced to rely more heavily on glycolysis for their energy needs, resulting in increased glucose uptake and lactate production.[1][2]

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_membrane Mitochondrial Inner Membrane Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA OXPHOS OXPHOS TCA->OXPHOS ATP ATP OXPHOS->ATP MPC->Pyruvate_mito UK5099 This compound UK5099->MPC Inhibition

Figure 1: Mechanism of action of this compound in blocking the mitochondrial pyruvate carrier (MPC).

Optimal Concentrations of this compound

The optimal concentration of this compound can vary depending on the specific prostate cancer cell line and the experimental objective. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of this compound in Prostate Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeIC50 (µM)
C4-2BProstate Cancer~50
DU145Prostate CancerNot specified
BPH-1Benign Prostatic HyperplasiaNot specified
RWPE1Non-cancerous Prostate EpithelialNot specified

Data extracted from a study by Li et al. (2022).[1]

Table 2: Experimentally Used Concentrations and Their Effects

Different studies have utilized a range of this compound concentrations to investigate its effects on prostate cancer cells.

Concentration (µM)Cell Line(s)Observed EffectsReference(s)
10 (UK1)C4-2B, DU145Tended to improve proliferation in cancer cells; decreased proliferation in non-cancerous cells (BPH-1, RWPE1); increased lactate production in C4-2B.[1]
100 (UK2)C4-2B, DU145Inhibited proliferation in both cancer and non-cancerous cells; downregulated the TCA cycle in a dose-dependent manner.[1]
100ABLUsed to achieve near-maximal MPC blockade for metabolic tracing experiments.[4]
5, 10, 25, 50, 100AR-dependent PCa cell linesDose-responsive decrease in proliferation.[4]
Not SpecifiedLNCaPSuppressed cell proliferation and arrested the cell cycle at the G1/G0 phase.[2][3]

It is important to note that the presence of albumin in cell culture serum can sequester this compound, potentially reducing its effective concentration.[4] Researchers should consider this when designing experiments, and optimization may be required for different media formulations.

Experimental Protocols

Cell Viability and Proliferation Assays

This protocol describes a general workflow for assessing the effect of this compound on the viability and proliferation of prostate cancer cells using methods such as EdU (5-ethynyl-2'-deoxyuridine) incorporation or standard cell counting assays.

cluster_workflow Cell Viability/Proliferation Workflow start Seed prostate cancer cells in multi-well plates incubation1 Allow cells to adhere overnight start->incubation1 treatment Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100 µM) incubation1->treatment incubation2 Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation2 assay Perform viability/proliferation assay (e.g., EdU staining, MTT, or cell counting) incubation2->assay analysis Quantify and analyze the results assay->analysis end Determine the effect of this compound on cell growth analysis->end

Figure 2: Experimental workflow for assessing cell viability and proliferation.

a. Cell Culture:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B, DU145) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Treatment:

  • Cells are seeded in 96-well or 12-well plates and allowed to attach overnight.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included.

c. EdU Proliferation Assay:

  • Following treatment with this compound for the desired duration, EdU is added to the culture medium and incubated for a few hours to allow for incorporation into newly synthesized DNA.

  • Cells are then fixed, permeabilized, and the incorporated EdU is detected using a fluorescently labeled azide through a click chemistry reaction.

  • The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.[1]

Metabolic Assays

These assays are crucial for understanding the metabolic reprogramming induced by this compound.

a. Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Analysis:

  • This is typically performed using a Seahorse XF Analyzer.

  • Prostate cancer cells are seeded in a Seahorse XF cell culture microplate.

  • After adherence, cells are treated with this compound.

  • The assay measures the rate of oxygen consumption (a measure of mitochondrial respiration) and the extracellular acidification rate (an indicator of glycolysis).[4]

  • A mitochondrial stress test can be performed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function.

b. Lactate Production Assay:

  • Cells are treated with this compound for a specified time.

  • The cell culture medium is collected, and the concentration of lactate is measured using a commercially available lactate assay kit.[1]

  • The results are typically normalized to the cell number or total protein content.

c. ATP Level Measurement:

  • Following treatment with this compound, intracellular ATP levels can be quantified.

  • Cells are lysed, and the ATP concentration in the lysate is determined using a luciferase-based ATP assay kit.[1]

In Vivo Studies

For preclinical evaluation, the effect of this compound can be assessed in animal models.

  • Animal Model: Immunocompromised mice are often used for xenograft models where human prostate cancer cells are implanted subcutaneously.

  • Treatment: Once tumors are established, mice are treated with this compound, typically administered via intraperitoneal (i.p.) injection. A common dosage used in studies is 6 mg/kg body weight.[1][5]

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Bodyweight and general health of the animals are also observed.

  • Analysis: At the end of the study, tumors can be excised for histological and immunohistochemical analysis.

Conclusion

The optimal concentration of this compound for prostate cancer cell studies is context-dependent. For inducing a metabolic shift and observing its downstream effects, concentrations in the range of 10-100 µM are commonly used. However, for complete inhibition of the MPC for specific metabolic tracing studies, a higher concentration of 100 µM may be necessary.[4] It is recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions. The protocols provided here offer a starting point for investigating the role of mitochondrial pyruvate import in prostate cancer and for evaluating the therapeutic potential of MPC inhibitors like this compound.

References

Application Notes: A Guide to Using UK-5099 in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC, composed of the MPC1 and MPC2 protein subunits, is located on the inner mitochondrial membrane and is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix[1]. Once in the matrix, pyruvate is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation (OXPHOS). By blocking the MPC, this compound prevents the entry of glycolytically-derived pyruvate into the mitochondria, thereby inhibiting its oxidation[1][2].

In the context of cellular metabolism research, this compound is an invaluable tool for investigating metabolic reprogramming, particularly the switch between OXPHOS and aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells[3][4]. The Agilent Seahorse XF Analyzer, which measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time, is the standard platform for these investigations. By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can gain a comprehensive understanding of cellular bioenergetics.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to effectively use this compound in Seahorse XF assays to probe cellular fuel dependency and metabolic phenotype.

Mechanism of Action of this compound

This compound specifically inhibits the transport of pyruvate into the mitochondria. This forces cells that rely on glucose-derived pyruvate for the TCA cycle to adapt their metabolic strategy. Typically, this results in a metabolic shift:

  • Decreased Oxidative Phosphorylation: The lack of pyruvate entering the TCA cycle leads to a reduction in the rate of oxygen consumption. This is observed as a decrease in the OCR.

  • Increased Glycolysis: To compensate for the reduced mitochondrial ATP production, cells often upregulate glycolysis, leading to increased lactate production and extrusion. This is measured as an increase in the ECAR.

This induced metabolic switch allows for the study of cellular flexibility and dependency on different fuel sources. This compound is a key component of commercially available kits such as the Agilent Seahorse XF Mito Fuel Flex Test Kit, which is designed to determine a cell's capacity to oxidize glucose, glutamine, and long-chain fatty acids[5][6].

cluster_Cytoplasm Cytoplasm cluster_Mitochondria Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto Lactate Lactate Pyruvate_cyto->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA OXPHOS OXPHOS (OCR) TCA->OXPHOS MPC->Pyruvate_mito UK5099 This compound UK5099->MPC

Figure 1. this compound blocks the Mitochondrial Pyruvate Carrier (MPC).

Experimental Protocols

Protocol 1: General Protocol for Assessing the Effect of this compound

This protocol outlines the steps for a basic experiment to measure the impact of this compound on cellular OCR and ECAR.

A. Materials

  • This compound (e.g., from Sigma-Aldrich, Selleck Chemicals)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Seahorse XF Cell Culture Microplates (24- or 96-well)

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF DMEM or XF RPMI, pH 7.4) supplemented with desired substrates like glucose, pyruvate, and glutamine. Note: The base medium for a glycolysis stress test should not contain glucose or pyruvate[7].

  • Cells of interest

B. Compound Preparation

  • Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C.

  • On the day of the assay, dilute the this compound stock to the desired working concentration in the appropriate pre-warmed Seahorse XF Assay Medium. The final concentration of this compound can range from low micromolar (e.g., 2-10 µM) to higher concentrations, but it is crucial to note that concentrations above 10 µM may have off-target effects[8]. An initial dose-response experiment is highly recommended. The final DMSO concentration in the well should be kept low (e.g., <0.1%).

C. Assay Procedure

  • Cell Seeding: The day before the assay, seed cells in a Seahorse XF microplate at a pre-determined optimal density to achieve a confluent monolayer on the assay day.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight (or for at least 4 hours) in a non-CO2 37°C incubator by adding Seahorse XF Calibrant to each well of the utility plate[6].

  • Cell Plate Preparation: On the assay day, remove the cell culture growth medium and wash the cells with pre-warmed Seahorse XF Assay Medium. Finally, add the appropriate volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour before the assay[5].

  • Load Sensor Cartridge: Load the prepared this compound solution into the appropriate injection port of the hydrated sensor cartridge. A vehicle control (assay medium with the same percentage of DMSO) should be loaded for control wells.

  • Run Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument protocol should include:

    • Basal measurements (typically 3-4 cycles) to establish baseline OCR and ECAR.

    • Injection of this compound (or vehicle).

    • Post-injection measurements (typically 6-12 cycles) to monitor the effect of the inhibitor.

  • Data Normalization: After the assay, normalize the data to cell number, protein content, or DNA content.

Protocol 2: Seahorse XF Mito Fuel Flex Test

This protocol uses this compound in combination with other inhibitors to determine the cell's dependency on and flexibility for using glucose, glutamine, and fatty acids. The other inhibitors are typically BPTES (a glutaminase inhibitor) and Etomoxir (a carnitine palmitoyltransferase-1 inhibitor)[5][9].

start Seed Cells & Hydrate Cartridge prep_media Prepare Assay Medium & Inhibitors (this compound, BPTES, Etomoxir) start->prep_media equilibrate Equilibrate Cells in Assay Medium (1 hr, 37°C non-CO2) start->equilibrate load_cart Load Inhibitors into Sensor Cartridge Ports prep_media->load_cart run_assay Start Seahorse XF Assay load_cart->run_assay equilibrate->run_assay baseline Measure Baseline OCR/ECAR (3-4 cycles) run_assay->baseline inject1 Port A Injection: Dependency Test: Inhibit 1 Pathway Capacity Test: Inhibit 2 Pathways baseline->inject1 measure1 Measure OCR/ECAR inject1->measure1 inject2 Port B Injection: Inhibit Remaining Pathways measure1->inject2 measure2 Measure OCR/ECAR inject2->measure2 analyze Normalize and Analyze Data (Calculate Dependency, Capacity, Flexibility) measure2->analyze

Figure 2. Workflow for the Seahorse XF Mito Fuel Flex Test.

Assay Design To measure the dependency on and capacity for glucose oxidation, two parallel groups of wells are required:

  • Glucose Dependency Group: Measures the reliance on glucose oxidation to maintain baseline respiration.

    • Port A Injection: this compound (inhibits glucose oxidation).

    • Port B Injection: BPTES + Etomoxir (inhibits the other two pathways).

  • Glucose Capacity Group: Measures the ability of the cell to ramp up glucose oxidation when other fuel sources are blocked.

    • Port A Injection: BPTES + Etomoxir (inhibits glutamine and fatty acid oxidation).

    • Port B Injection: this compound (inhibits the remaining pathway).

The procedure follows Protocol 1, with the key difference being the specific loading of inhibitors into the injection ports as described above. The Seahorse XF Mito Fuel Flex Test Report Generator can then be used to automatically calculate the dependency, capacity, and flexibility for each fuel pathway[9].

Data Presentation and Interpretation

The primary outputs from a Seahorse XF assay are OCR (a measure of mitochondrial respiration) and ECAR (a proxy for glycolysis). The effect of this compound is typically a decrease in OCR and an increase in ECAR.

Table 1: Summary of this compound Effects on Oxygen Consumption Rate (OCR)

Cell LineThis compound Conc.Effect on OCRReference
LnCap (Prostate Cancer)Not specifiedBasal and maximal OCR significantly decreased.[1][3]
SiHa (Cervical Cancer)10 µMNo significant difference observed.[10]
4T1 (Breast Cancer)10 µMNo significant difference observed.[10]
Esophageal Squamous CancerNot specifiedLower basal OCR and reduced spare respiratory capacity.[4][11]
Cortical Neurons10 µMBasal mitochondrial respiration not compromised after 24h.[12]

Table 2: Summary of this compound Effects on Extracellular Acidification Rate (ECAR)

Cell LineThis compound Conc.Effect on ECAR / GlycolysisReference
LnCap (Prostate Cancer)Not specifiedEnhanced aerobic glycolysis; increased extracellular lactate.[1][3]
SiHa (Cervical Cancer)10 µMSignificant increase in ECAR, glucose consumption, and lactate release.[10]
4T1 (Breast Cancer)10 µMSignificant increase in ECAR, glucose consumption, and lactate release.[10]
Esophageal Squamous CancerNot specifiedHigher basal ECAR and lower glycolytic reserve capacity.[4][11]
C4-2B (Prostate Cancer)10 µMIncreased lactate production.[13]

Interpretation

  • A decrease in OCR following this compound injection indicates that the cells were utilizing pyruvate oxidation to support baseline respiration. The magnitude of the decrease reflects the cell's dependency on this pathway.

  • An increase in ECAR after this compound injection demonstrates a compensatory shift to glycolysis to meet cellular energy demands, a phenomenon known as the Pasteur effect.

  • The lack of an OCR change , as seen in some studies, might suggest that under basal conditions, the cells are not heavily reliant on pyruvate oxidation and may be preferentially using other substrates like glutamine or fatty acids[10]. It can also be dependent on the duration of exposure to the inhibitor.

  • Glycolytic reserve is the difference between the maximum ECAR (often stimulated by inhibiting OXPHOS with oligomycin) and the basal ECAR. A lower glycolytic reserve in this compound-treated cells suggests they are already operating closer to their maximum glycolytic capacity[4][11].

References

Application Notes and Protocols for Metabolic Flux Analysis with UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as ¹³C-glucose, through metabolic pathways, researchers can quantify the contribution of different pathways to cellular bioenergetics and biosynthesis. UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC by this compound forces a metabolic reprogramming, compelling cells to utilize alternative substrates to fuel the tricarboxylic acid (TCA) cycle and maintain cellular functions. This application note provides a detailed protocol for conducting metabolic flux analysis in mammalian cells treated with this compound, enabling the investigation of metabolic plasticity and the identification of alternative fuel sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key metabolic pathway affected by this compound and the general workflow for a metabolic flux analysis experiment.

cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG Anaplerosis alphaKG->TCA_Cycle Anaplerosis UK5099 This compound UK5099->Pyruvate_mito Inhibition

Caption: Metabolic pathway showing this compound inhibition of the Mitochondrial Pyruvate Carrier (MPC).

Cell_Culture 1. Cell Culture & Plating Treatment 2. This compound Treatment & Isotope Labeling (e.g., ¹³C-Glucose) Cell_Culture->Treatment Quenching 3. Rapid Quenching of Metabolism Treatment->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. GC-MS or LC-MS/MS Analysis Extraction->Analysis MFA 6. Metabolic Flux Analysis Analysis->MFA

Caption: Experimental workflow for metabolic flux analysis with this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of this compound on cellular metabolism.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

Cell LineThis compound ConcentrationTreatment TimeBasal OCR (% of Control)Maximal OCR (% of Control)Reference
LNCaP Prostate Cancer10 µM24 h~50%~42%[1]
Cortical Neurons10 µM24 hNo significant change>50% reduction (pyruvate-driven)[2]
BPH-1100 µM24 hNo significant changeNo significant change[3]
C4-2B10 µM24 hNo significant changeElevated[3]

Table 2: Effect of this compound on TCA Cycle Metabolite Abundance (from ¹³C-Glucose tracing)

MetaboliteCell LineThis compound ConcentrationTreatment TimeChange in ¹³C LabelingReference
CitrateCortical Neurons10 µM24 hSignificantly reduced[4]
α-KetoglutarateABL Cells100 µM48 hUnlabeled M0 isotopomer dramatically increased[5]
MalateCortical Neurons10 µM24 hSignificantly reduced[4]
AspartateCortical Neurons10 µM24 hTwo-fold increase in total abundance[2]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate mammalian cells in appropriate cell culture plates (e.g., 6-well or 10-cm dishes for metabolite extraction, or Seahorse XF plates for OCR measurements) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[6] Store aliquots at -20°C.

  • Treatment Medium: Prepare fresh culture medium containing the desired final concentration of this compound (typically 2-100 µM) and the isotopic tracer (e.g., U-¹³C₆-glucose). A vehicle control (e.g., DMSO) should be run in parallel.

  • Treatment: Remove the standard culture medium from the cells, wash once with PBS, and add the treatment medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6-48 hours).[3][5]

Protocol 2: Isotope Labeling and Metabolite Extraction
  • Isotopic Labeling: For steady-state labeling, incubate cells with medium containing the ¹³C-labeled substrate (e.g., U-¹³C₆-glucose) for a sufficient time to achieve isotopic steady state (typically 18-24 hours).[7]

  • Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add a quenching solution, such as 80% methanol pre-chilled to -80°C.[8]

  • Cell Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Extraction:

    • Add a solvent mixture for phase separation, such as a 1:1:1 ratio of methanol:chloroform:water.[9]

    • Vortex the mixture vigorously and centrifuge to separate the polar (aqueous), non-polar (organic), and protein phases.

  • Sample Collection: Carefully collect the upper aqueous phase containing polar metabolites for analysis. The lower organic phase can be saved for lipidomics, and the protein pellet can be used for normalization.

  • Drying: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac) without heating.

Protocol 3: GC-MS Analysis of Metabolites
  • Derivatization:

    • To the dried metabolite extract, add a methoxyamine hydrochloride solution in pyridine to protect carbonyl groups. Incubate at 37°C.[10]

    • Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate at 37°C.[10]

  • GC-MS Injection: Inject the derivatized sample into the GC-MS system.

  • GC Separation: Separate the metabolites on a suitable capillary column using a temperature gradient.

  • MS Detection: Analyze the eluting metabolites using a mass spectrometer in full scan mode to determine the mass isotopomer distributions of the targeted metabolites.

Protocol 4: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
  • Plate Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Plate Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ 37°C incubator for 1 hour.

  • Inhibitor Loading: Load the injector ports of the sensor cartridge with the desired inhibitors, including this compound (typically 2-20 µM), oligomycin, FCCP, and rotenone/antimycin A.[1][11]

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and perform the assay. The instrument will measure OCR and extracellular acidification rate (ECAR) in real-time, before and after the injection of the inhibitors.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

References

Applying UK-5099 to Induce the Warburg Effect In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UK-5099 to induce the Warburg effect in vitro, a metabolic phenotype characterized by increased glycolysis and lactate production even in the presence of oxygen. By inhibiting the mitochondrial pyruvate carrier (MPC), this compound offers a reliable method to study metabolic reprogramming in various cell types, particularly in cancer research.

Introduction to this compound and the Warburg Effect

The Warburg effect, first described by Otto Warburg, is a hallmark of many cancer cells. It involves a metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis.[1][2][3] This switch is believed to provide cancer cells with a growth advantage by supplying building blocks for anabolic processes and acidifying the tumor microenvironment.[4][5]

This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[6][7] By blocking this crucial step, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to convert pyruvate to lactate in the cytoplasm, thereby inducing a Warburg-like metabolic state.[6][8] This makes this compound an invaluable tool for studying the consequences of the Warburg effect and for identifying potential therapeutic targets in cancer metabolism.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature. These values can serve as a reference for expected outcomes in similar experimental setups.

Table 1: Effect of this compound on Cellular Metabolism

Cell LineThis compound ConcentrationIncubation TimeChange in Extracellular LactateChange in ATP ProductionChange in Oxygen Consumption Rate (OCR)Reference
LNCaP (Prostate Cancer)Not specifiedNot specifiedIncreasedDecreasedDecreased[6]
C4-2B (Prostate Cancer)10 µM24 hoursIncreasedIncreased (initially)Decreased[10][11]
EC109 (Esophageal Squamous Carcinoma)40 µMNot specifiedIncreasedDecreasedDecreased[12][13]
KYSE140 (Esophageal Squamous Carcinoma)40 µMNot specifiedIncreasedDecreasedDecreased[12][13]
KYSE450 (Esophageal Squamous Carcinoma)40 µMNot specifiedIncreasedDecreasedDecreased[12][13]
3T3-L1 (Adipocytes)5 µMDuring differentiationNot specifiedNot specifiedNot specified[14]
C2C12 (Myoblasts)10 µM24 hoursNot specifiedNot specifiedNot specified[15]
Human Skeletal Myotubes10 µMNot specifiedNot specifiedNot specifiedNot specified[15]

Table 2: Effect of this compound on Other Cellular Phenotypes

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
LNCaP (Prostate Cancer)Not specifiedNot specifiedIncreased stem-like properties, chemoresistance[6][8]
EC109 (Esophageal Squamous Carcinoma)40 µMNot specifiedIncreased migration, chemoresistance, radioresistance[12][13]
KYSE140 (Esophageal Squamous Carcinoma)40 µMNot specifiedIncreased migration, chemoresistance, radioresistance[12][13]
KYSE450 (Esophageal Squamous Carcinoma)40 µMNot specifiedIncreased migration, chemoresistance, radioresistance[12][13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the induction of the Warburg effect by this compound.

Protocol 1: Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to inhibit the mitochondrial pyruvate carrier.

Materials:

  • Cell line of interest (e.g., LNCaP, C4-2B, EC109)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Sigma-Aldrich, Cat. No. PZ0160 or equivalent)[6]

  • Dimethyl sulfoxide (DMSO)

  • Sterile cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh complete medium to the desired final concentration (e.g., 10 µM, 40 µM).[10][11][12] A vehicle control (DMSO alone) should be prepared at the same final concentration of DMSO as the this compound treated samples.

  • Incubation: Remove the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Protocol 2: Measurement of Extracellular Lactate Production

Objective: To quantify the amount of lactate secreted by cells into the culture medium as an indicator of increased glycolysis.

Materials:

  • Conditioned medium from this compound treated and control cells

  • Lactate Assay Kit (e.g., EnzyChrome Lactate Assay Kit or equivalent)[6]

  • Microplate reader

Procedure:

  • Collect Medium: At the end of the incubation period, collect the conditioned medium from both this compound treated and control cells.

  • Centrifuge: Centrifuge the collected medium to remove any detached cells or debris.

  • Perform Assay: Follow the manufacturer's instructions for the lactate assay kit. This typically involves adding a reaction mixture to the medium samples and standards in a 96-well plate.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate Lactate Concentration: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve. Normalize the lactate concentration to the cell number or total protein content.

Protocol 3: Measurement of Cellular ATP Levels

Objective: To determine the effect of this compound on total cellular ATP production.

Materials:

  • This compound treated and control cells

  • ATP Assay Kit (e.g., luminescence-based kit)

  • Luminometer or microplate reader with luminescence capabilities

Procedure:

  • Cell Lysis: After the treatment period, lyse the cells according to the ATP assay kit manufacturer's protocol. This usually involves adding a lysis buffer directly to the cell culture plate.

  • Perform Assay: Transfer the cell lysates to a luminometer-compatible plate. Add the ATP detection reagent provided in the kit.

  • Measure Luminescence: Immediately measure the luminescence using a luminometer.

  • Calculate ATP Concentration: Generate a standard curve using the provided ATP standards. Calculate the ATP concentration in the samples based on the standard curve. Normalize the ATP levels to the cell number or total protein content.

Protocol 4: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

Objective: To assess the rates of mitochondrial respiration and glycolysis simultaneously using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Assay Medium

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • This compound Treatment (Optional, for pre-treatment): Treat cells with this compound for the desired duration before the assay.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Load the sensor cartridge with the compounds to be injected during the assay (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A). Calibrate the Seahorse XF Analyzer.

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and start the assay. The instrument will measure OCR and ECAR in real-time, before and after the injection of the specified compounds.

  • Data Analysis: Analyze the data using the Seahorse Wave software. OCR is an indicator of mitochondrial respiration, while ECAR is largely attributed to glycolytic lactate production. A decrease in OCR and an increase in ECAR upon this compound treatment are indicative of a shift to aerobic glycolysis.[16]

Visualizations

Signaling Pathway of the Warburg Effect

The Warburg effect is regulated by complex signaling pathways. Key pathways like the PI3K/Akt/mTOR and HIF-1α signaling cascades play a crucial role in upregulating glycolysis.[1][17]

Warburg_Effect_Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HK2 Hexokinase 2 (HK2) Akt->HK2 Upregulates HIF1a HIF-1α mTOR->HIF1a Stabilizes GLUT1 GLUT1 HIF1a->GLUT1 Upregulates LDHA Lactate Dehydrogenase A (LDHA) HIF1a->LDHA Upregulates Glucose Glucose GLUT1->Glucose Uptake Pyruvate Pyruvate LDHA->Pyruvate Glucose->GLUT1 Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC MPC Pyruvate->MPC Transport Mitochondria Mitochondria UK5099 This compound UK5099->MPC Inhibits MPC->Mitochondria

Caption: Signaling pathways promoting the Warburg effect.

Experimental Workflow for Inducing and Verifying the Warburg Effect with this compound

This workflow outlines the key steps to experimentally induce and confirm the Warburg effect in vitro using this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (and Vehicle Control) Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Metabolic_Assays Perform Metabolic Assays Incubation->Metabolic_Assays Lactate Measure Extracellular Lactate Metabolic_Assays->Lactate ATP Measure Cellular ATP Levels Metabolic_Assays->ATP Seahorse Measure OCR/ECAR (Seahorse) Metabolic_Assays->Seahorse Data_Analysis Data Analysis and Interpretation Lactate->Data_Analysis ATP->Data_Analysis Seahorse->Data_Analysis Confirmation Confirmation of Warburg Phenotype Data_Analysis->Confirmation

Caption: Workflow for this compound induced Warburg effect studies.

Logical Relationship of this compound Action

This diagram illustrates the direct mechanism of action of this compound and its downstream metabolic consequences.

UK5099_Action UK5099 This compound MPC Mitochondrial Pyruvate Carrier (MPC) UK5099->MPC Inhibits Pyruvate_Mito Pyruvate Entry into Mitochondria MPC->Pyruvate_Mito TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_Mito->TCA Glycolysis Increased Glycolytic Flux Pyruvate_Mito->Glycolysis Feedback leading to Warburg Warburg Effect TCA->Warburg Shift away from Lactate Increased Lactate Production Glycolysis->Lactate Lactate->Warburg

References

Application Notes and Protocols for In Vivo Administration of UK-5099 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of UK-5099 in mouse models, including detailed protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows. This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a key transporter that links glycolysis to mitochondrial metabolism. By blocking the transport of pyruvate into the mitochondria, this compound forces a metabolic shift towards glycolysis and lactate production, a phenomenon with significant implications for various physiological and pathological processes.

Mechanism of Action

This compound inhibits the mitochondrial pyruvate carrier (MPC), which is a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane. This inhibition blocks the transport of pyruvate from the cytosol into the mitochondrial matrix, thereby uncoupling glycolysis from the tricarboxylic acid (TCA) cycle. This leads to a decrease in mitochondrial respiration and an increase in aerobic glycolysis, also known as the Warburg effect.

Signaling Pathway of this compound Action

UK5099_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Increased Flux MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport Glycolysis->Pyruvate Pyruvate_mito Pyruvate TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS MPC->Pyruvate_mito Blocked by this compound UK5099 This compound UK5099->MPC Inhibition experimental_workflow start Start animal_model Select and Acclimatize Mouse Model start->animal_model drug_prep Prepare this compound Formulation animal_model->drug_prep randomization Randomize into Treatment Groups drug_prep->randomization administration Administer this compound (e.g., IP injection) randomization->administration Treatment Group randomization->administration Control Group monitoring Monitor Animals (e.g., tumor size, body weight) administration->monitoring endpoint Endpoint Analysis (e.g., tissue collection, imaging) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Application Notes and Protocols for UK-5099 in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), in the context of stem cell differentiation. By blocking the transport of pyruvate into the mitochondria, this compound effectively forces a metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis. This metabolic reprogramming has profound effects on stem cell fate, influencing self-renewal, proliferation, and differentiation. These protocols are intended to guide researchers in utilizing this compound to modulate stem cell behavior for research and therapeutic development.

Mechanism of Action

This compound inhibits the MPC, a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane. This transporter is the crucial gateway for pyruvate, the end product of glycolysis, to enter the mitochondrial matrix and fuel the tricarboxylic acid (TCA) cycle for OXPHOS. By inhibiting the MPC, this compound reduces mitochondrial respiration and ATP production through OXPHOS, leading to an accumulation of pyruvate in the cytoplasm, which is then predominantly converted to lactate. This metabolic state, known as aerobic glycolysis or the Warburg effect, is characteristic of many proliferative cells, including certain types of stem cells.[1][2][3]

The inhibition of pyruvate import into the mitochondria by this compound has been shown to impact the epigenetic landscape and signaling pathways that govern stem cell fate. For instance, alterations in acetyl-CoA availability, a downstream product of pyruvate metabolism in the mitochondria, can affect histone acetylation and gene expression.

Applications in Stem Cell Biology

This compound has been utilized in various stem cell models to:

  • Maintain Stemness and Inhibit Differentiation: By promoting a glycolytic state, this compound can help maintain the pluripotency and self-renewal of stem cells. This is particularly relevant for expanding stem cell populations in vitro without inducing spontaneous differentiation. In intestinal organoids, this compound treatment leads to an increase in stem cell markers such as Lgr5, Ascl2, Cd44, and Myc, while decreasing differentiation markers.[4][5]

  • Promote Proliferation and Activation of Quiescent Stem Cells: Inhibition of the MPC has been demonstrated to activate quiescent stem cell populations. For example, in hair follicle stem cells, this compound accelerates their activation.[3] Similarly, it can induce the activation and proliferation of quiescent adult neural stem cells.[6][7]

  • Modulate Lineage Specification: The metabolic state of a stem cell can influence its differentiation trajectory. By manipulating the reliance on glycolysis versus OXPHOS with this compound, researchers can potentially direct stem cells towards specific lineages.

  • Model Diseases and Study Metabolic Reprogramming: this compound serves as a valuable tool to study the role of metabolic reprogramming in development and disease. For instance, it has been used to create cancer cells with stem-like properties and increased resistance to chemotherapy.[1][2][8]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the concentrations of this compound used in various stem cell and cancer stem cell studies and their observed effects.

Cell TypeConcentrationDuration of TreatmentKey Observed EffectsReference
Prostate Cancer Cells (LnCap) Not specifiedNot specifiedIncreased expression of stemness markers (Oct3/4, Nanog), enhanced aerobic glycolysis, and increased chemoresistance.[1][2]
Intestinal Organoids Not specifiedAt least one year (continuous)Enhanced maintenance of Lgr5-EGFP expression, increased number of crypt-like branches, and increased expression of stem cell markers.[4]
Hair Follicle Stem Cells (HFSCs) Not specifiedNot specifiedAccelerated activation of HFSCs.[3]
Quiescent Neural Stem Cells (NSPCs) 1 µM or 10 µM72 hours (for proliferation)Increased number of cycling and dividing NSPCs, suggesting activation from quiescence.[7]
Active/Proliferative Neural Stem Cells (NSPCs) 1 µM or 10 µM48 hours, then during differentiationReduced total cell number during differentiation, but remaining cells could still differentiate into neurons.[7]
Ovarian Cancer Cells (SKOV3, OVCAR3) 20 µM1 weekInhibition of MPC function, increased glucose and glutamine consumption, and increased expression of stemness markers.[8]
Prostate Cancer Cells (for metabolic flux analysis) 100 µMNot specifiedAchieved near-maximal MPC blockade for metabolic tracing experiments.[9]
AK2-deficient iPSC-derived hemo-angiogenic progenitor cells Not specifiedNot specifiedImproved neutrophil maturation.[10]
Memory T Cells 20 µMNot specifiedPromoted memory T cell differentiation.[11]

Experimental Protocols

Protocol 1: Maintenance of Stemness in Intestinal Organoids with this compound

This protocol is adapted from studies demonstrating the role of MPC inhibition in enhancing intestinal stem cell function.[4][5]

1. Materials:

  • Intestinal crypts isolated from mouse tissue or established intestinal organoid cultures.

  • Matrigel (Corning)

  • Intestinal Stem Cell Medium (e.g., ENR medium containing EGF, Noggin, and R-spondin)

  • This compound (Sigma-Aldrich, Cat# PZ0160)

  • DMSO (vehicle control)

  • 24-well culture plates

2. Procedure:

  • Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended.

  • Thaw Matrigel on ice.

  • Resuspend isolated intestinal crypts or dissociated organoid fragments in a small volume of Intestinal Stem Cell Medium.

  • Mix the cell suspension with Matrigel at a 1:2 ratio (cells:Matrigel).

  • Plate 50 µL domes of the Matrigel-cell mixture into the center of pre-warmed 24-well plates.

  • Incubate at 37°C for 15-30 minutes to allow the Matrigel to solidify.

  • Prepare Intestinal Stem Cell Medium with the desired final concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO at the same final concentration as the this compound condition).

  • Gently add 500 µL of the prepared medium to each well.

  • Culture the organoids at 37°C and 5% CO2.

  • Refresh the medium every 2-3 days.

  • Monitor organoid growth and morphology. Assess stem cell activity by observing the number of crypt-like domains and through downstream analysis like qPCR for stem cell and differentiation markers.

Protocol 2: Activation of Quiescent Neural Stem Cells with this compound

This protocol is based on findings that MPC inhibition can drive quiescent neural stem cells into a proliferative state.[6][7]

1. Materials:

  • Quiescent adult neural stem/progenitor cells (NSPCs). Quiescence can be induced by growth factor withdrawal.

  • NSPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF).

  • NSPC quiescence medium (e.g., DMEM/F12 with N2 and B27, without EGF and bFGF).

  • This compound (Sigma-Aldrich, Cat# PZ0160)

  • DMSO (vehicle control)

  • Poly-L-ornithine and laminin-coated culture vessels.

  • Reagents for proliferation assays (e.g., Ki67, phospho-histone H3 antibodies for immunocytochemistry).

2. Procedure:

  • Culture proliferative NSPCs on coated plates in proliferation medium.

  • To induce quiescence, replace the proliferation medium with quiescence medium and culture for 3-5 days.

  • Prepare quiescence medium containing this compound at final concentrations of 1 µM and 10 µM, and a vehicle control.

  • Treat the quiescent NSPCs with the prepared media.

  • Culture for 72 hours.

  • Assess NSPC activation and proliferation by:

    • Immunocytochemistry for proliferation markers Ki67 and pH3.

    • Counting the number of positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).

    • Performing a cell viability/proliferation assay (e.g., MTT or EdU incorporation assay).

Mandatory Visualizations

Signaling and Metabolic Pathways

UK5099_Mechanism_of_Action This compound Mechanism of Action in Stem Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Pyruvate->MPC Transport Stemness Increased Stemness (Self-renewal, Proliferation) Pyruvate->Stemness Promotes Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS Oxidative Phosphorylation (OXPHOS) TCA_Cycle->OXPHOS ATP_mito ATP OXPHOS->ATP_mito Differentiation Inhibited Differentiation ATP_mito->Differentiation Promotes UK5099 This compound UK5099->MPC Inhibits Experimental_Workflow_UK5099 General Experimental Workflow for this compound Treatment cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_outcome Expected Outcomes Start Start with Stem Cell Culture Treatment Treat with this compound (and Vehicle Control) Start->Treatment Metabolic_Analysis Metabolic Analysis (e.g., Seahorse Assay) Treatment->Metabolic_Analysis Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, ICC) Treatment->Protein_Expression Functional_Assay Functional Assays (e.g., Differentiation Potential, Colony Formation) Treatment->Functional_Assay Outcome1 Shift to Glycolysis Metabolic_Analysis->Outcome1 Outcome2 Altered Stem Cell Fate (e.g., Maintained Stemness) Gene_Expression->Outcome2 Protein_Expression->Outcome2 Functional_Assay->Outcome2

References

Application Notes and Protocols for UK-5099 Drug Combination Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for conducting drug combination screening with UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). Detailed protocols for key experiments are included to guide researchers in identifying synergistic therapeutic strategies.

Introduction to this compound

This compound is a powerful and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1][2][3] By blocking this crucial step, this compound effectively inhibits mitochondrial pyruvate oxidation, forcing cells to rely more heavily on glycolysis for ATP production, a phenomenon known as the Warburg effect.[1][2][4] This metabolic reprogramming makes this compound a valuable tool for investigating cancer metabolism and a promising candidate for combination therapies.[5][6]

Principles of Drug Combination Screening

The primary goal of drug combination therapy is to achieve a therapeutic effect that is greater than the sum of the effects of individual drugs. This can manifest as:

  • Synergy: The combined effect is greater than the additive effect of the individual drugs.

  • Additivity: The combined effect is equal to the sum of the individual drug effects.

  • Antagonism: The combined effect is less than the additive effect of the individual drugs.

High-throughput screening (HTS) platforms have enabled the systematic testing of thousands of drug combinations, facilitating the discovery of novel synergistic interactions.[7][8]

Application Notes: this compound in Combination Therapy

The unique mechanism of action of this compound makes it an attractive agent for combination therapies, particularly in oncology. By inducing a metabolic shift, this compound can create vulnerabilities that can be exploited by other therapeutic agents.

A notable example is the combination of this compound with syrosingopine, an MCT1/4 inhibitor, in non-small cell lung cancer (NSCLC) models.[5] this compound blocks pyruvate from entering the mitochondria, forcing the cells to produce lactate via glycolysis.[5] Syrosingopine then prevents the export of this lactate, leading to intracellular accumulation, oxidative stress, and ultimately, apoptosis.[5] This combination has demonstrated strong synergistic effects.[5]

Studies have also shown that this compound can increase the sensitivity of cancer cells to radiotherapy and certain chemotherapeutic agents.[4][6]

Quantitative Data from this compound Combination Studies

The following tables summarize key quantitative data from preclinical studies involving this compound.

Compound Metric Value Cell Line/Model Reference
This compoundIC5050 nMPyruvate-dependent O2 consumption[5][9]
This compoundKi49 µMTrypanosome plasma membrane pyruvate transport[1][3]
Drug Combination Cell Line Concentrations Synergy Score Effect Reference
This compound + SyrosingopineH661/PC-9 (NSCLC)20 µM this compound, 5 µM SyrosingopineZIP score > 10Strong synergistic effect, 75% inhibition in clone formation assay[5]
This compound + MetforminHAP1Not specifiedNot specifiedInduced synthetic lethality (90% cell death)[5]
This compound + CisplatinLnCap10 µM and 20 µM CisplatinNot applicableThis compound treatment increased resistance to cisplatin[2]
This compound + DocetaxelEsophageal Squamous Cancer Cells20 nM and 40 nM DocetaxelNot applicableThis compound treatment increased resistance to docetaxel[4]

Experimental Protocols

High-Throughput Drug Combination Screening Workflow

This protocol outlines a general workflow for a high-throughput drug combination screen using a dose-response matrix design.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound and other test compounds

  • 384-well microplates

  • Automated liquid handling systems

  • Plate reader for viability assessment

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Determine the optimal cell seeding density to ensure cells are in log-phase growth at the end of the assay period (typically 72 hours).[10]

    • Using an automated dispenser, seed the cells into 384-well plates.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Plating:

    • Prepare stock solutions of this compound and the combination drugs in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix plate with serial dilutions of each compound. This is typically an 8x8 matrix for each drug combination.[11]

    • Use acoustic dispensing technology for accurate transfer of nanoliter volumes of the compounds to the cell plates.[7]

  • Incubation:

    • Incubate the treated plates for a predetermined duration, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the raw data to vehicle-treated controls.

    • Generate dose-response curves for each single agent and the combination.

    • Use synergy scoring models (e.g., Bliss, Loewe, ZIP) to quantify the degree of interaction between the drugs.[12] Web-based tools like SynergyFinder can be used for this analysis.[13]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Procedure:

  • Follow the High-Throughput Drug Combination Screening Workflow for cell seeding and compound addition.

  • After the 72-hour incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

Visualizations

Signaling Pathway of this compound

UK5099_Mechanism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP MPC->Pyruvate_mito UK5099 This compound UK5099->MPC

Caption: Mechanism of action of this compound, an inhibitor of the Mitochondrial Pyruvate Carrier (MPC).

Experimental Workflow for Drug Combination Screening

Drug_Combination_Workflow start Start: Cell Culture seeding Cell Seeding (384-well plates) start->seeding incubation1 24h Incubation (Attachment) seeding->incubation1 drug_addition Drug Addition (Acoustic Dispensing) incubation1->drug_addition drug_prep Prepare Drug Dose-Response Matrix drug_prep->drug_addition incubation2 72h Incubation (Treatment) drug_addition->incubation2 viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation2->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (Synergy Scoring) data_acquisition->data_analysis results Results: Synergistic Hits data_analysis->results

Caption: A typical high-throughput workflow for screening drug combinations.

Logical Relationship of Drug Interactions

Drug_Interaction_Concepts cluster_synergy Synergy cluster_additivity Additivity cluster_antagonism Antagonism synergy_node Observed Effect > Expected Effect (1 + 1 > 2) additivity_node Observed Effect = Expected Effect (1 + 1 = 2) antagonism_node Observed Effect < Expected Effect (1 + 1 < 2) drug_a Drug A Effect combination Drug A + Drug B drug_a->combination drug_b Drug B Effect drug_b->combination combination->synergy_node combination->additivity_node combination->antagonism_node

Caption: Conceptual illustration of synergy, additivity, and antagonism in drug combinations.

References

Preparing Stock Solutions of UK-5099 for Enhanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and use of stock solutions of UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, accuracy, and efficacy in experiments utilizing this compound. The protocols outlined herein cover solubility, stock solution preparation, storage conditions, and quality control, alongside a summary of its mechanism of action and its implications for cellular metabolism.

Introduction

This compound (also known as PF-1005023) is a small molecule inhibitor that specifically targets the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1][2] By blocking this crucial step, this compound effectively inhibits pyruvate-driven respiration and shifts cellular metabolism towards glycolysis, even in the presence of oxygen (a phenomenon known as the Warburg effect).[1][2] This targeted inhibition makes this compound an invaluable tool for studying cellular metabolism, cancer biology, and other physiological and pathological processes dependent on mitochondrial pyruvate oxidation.

Proper preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. This guide provides comprehensive protocols to that end.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₈H₁₂N₂O₂[3][4]
Molecular Weight 288.3 g/mol [1][3]
Appearance Bright yellow crystalline solid[5][6]
Purity ≥95% to ≥99% (HPLC)[3][6]
CAS Number 56396-35-1[3][4]

Solubility and Recommended Solvents

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1][3] The choice of solvent is critical and should be compatible with the downstream experimental system.

SolventSolubilityNotesReference
DMSO (Dimethyl Sulfoxide) Up to 100 mg/mL (346.86 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility. Sonication may be required.[1][5][6]
DMF (Dimethylformamide) Approximately 15 mg/mLPurge with an inert gas.[3]
Ethanol Up to 8 mg/mL[4]
Water Insoluble[1]
1:1 DMF:PBS (pH 7.2) Approximately 0.5 mg/mLPrepare by first dissolving in DMF, then diluting with PBS. Aqueous solutions are not recommended for storage beyond one day.[3]

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to working concentrations for various assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 28.83 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1][5]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

FormStorage TemperatureStabilityReference
Solid Powder -20°C≥ 3 years[1][7]
In Solvent (DMSO) -80°CUp to 1 year[1][7]
In Solvent (DMSO) -20°C1 to 2 weeks[1][5]

Note: It is highly recommended to use fresh DMSO for reconstitution as absorbed moisture can decrease the solubility of this compound.[1][5]

Mechanism of Action and Signaling Pathway

This compound acts as a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which is composed of MPC1 and MPC2 subunits.[2] This inhibition blocks the transport of pyruvate into the mitochondria, thereby uncoupling glycolysis from the tricarboxylic acid (TCA) cycle. Consequently, cells treated with this compound exhibit decreased oxidative phosphorylation (OXPHOS) and an increased reliance on aerobic glycolysis for ATP production.[1][2]

UK5099_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis lactate Lactate pyruvate->lactate Lactate Dehydrogenase mpc Mitochondrial Pyruvate Carrier (MPC1/MPC2) pyruvate->mpc Transport pyruvate_mito Pyruvate mpc->pyruvate_mito tca TCA Cycle & Oxidative Phosphorylation pyruvate_mito->tca atp ATP tca->atp uk5099 This compound uk5099->mpc

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for utilizing a this compound stock solution in cell-based assays.

Experimental_Workflow prep_stock Prepare 100 mM This compound Stock in DMSO store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw Thaw Aliquot at Room Temp store_stock->thaw prepare_working Prepare Working Solution in Cell Culture Medium thaw->prepare_working treat_cells Treat Cells with This compound Working Solution prepare_working->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubation Incubate for Desired Time treat_cells->incubation downstream Perform Downstream Assays (e.g., Seahorse, Metabolomics, Western Blot) incubation->downstream

Caption: A typical experimental workflow for in vitro studies.

In Vivo Formulation and Administration

For animal studies, this compound requires a specific formulation due to its poor aqueous solubility.

Example Formulation for Intraperitoneal (i.p.) Injection:

A common vehicle for in vivo administration involves a mixture of DMSO, PEG300, Tween 80, and saline.[7]

Preparation of a 1.67 mg/mL solution: [7]

  • Prepare a concentrated stock of this compound in DMSO (e.g., 16.7 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween 80 and mix until the solution is clear.

  • Add 45% of the final volume of saline and mix well.

Example Formulation in Corn Oil:

For some applications, a suspension in corn oil may be suitable.

Preparation of a 2 mg/mL solution: [8]

  • Dissolve this compound in a minimal amount of DMSO (e.g., to achieve a 10% final DMSO concentration).

  • Add the DMSO solution to corn oil to reach the final desired concentration and volume.

Note: In vivo formulations should be prepared fresh before use.

Quality Control

To ensure the reliability of experimental data, it is important to perform quality control checks on your this compound stock solution.

  • Visual Inspection: Regularly check for any precipitation in the stock solution, especially after thawing. If precipitate is observed, gently warm and vortex the solution to redissolve.

  • Functional Assay: Periodically validate the activity of the stock solution using a functional assay, such as measuring the oxygen consumption rate (OCR) in a relevant cell line. A decrease in pyruvate-driven respiration upon treatment with this compound will confirm its inhibitory activity.

Safety Precautions

This compound should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[3]

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to achieve accurate and reproducible results in their investigations of cellular metabolism and disease.

References

Application Notes and Protocols for UK-5099 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), in metabolic research. This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo studies, and summarizes typical treatment durations and concentrations.

Introduction to this compound

This compound is a small molecule inhibitor that specifically blocks the transport of pyruvate from the cytoplasm into the mitochondrial matrix.[1] The MPC is a protein complex located on the inner mitochondrial membrane, composed of MPC1 and MPC2 subunits, which is essential for pyruvate to enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation (OXPHOS).[1] By inhibiting the MPC, this compound effectively forces a metabolic shift from mitochondrial respiration towards glycolysis, a phenomenon often observed in cancer cells and known as the Warburg effect.[1][2][3] This makes this compound an invaluable tool for studying metabolic reprogramming in various physiological and pathological contexts, including cancer, neuroscience, and metabolic diseases.[3][4][5]

Mechanism of Action

This compound covalently binds to a thiol group on the MPC, leading to its inhibition.[1] This blockade of pyruvate entry into the mitochondria results in several key metabolic changes:

  • Decreased Oxidative Phosphorylation: With reduced pyruvate availability in the mitochondria, the TCA cycle and subsequent electron transport chain activity are diminished, leading to a decrease in the oxygen consumption rate (OCR).[1][6]

  • Increased Glycolysis: To compensate for the reduced ATP production from OXPHOS, cells upregulate glycolysis, leading to increased glucose consumption and lactate production. This results in a higher extracellular acidification rate (ECAR).[1][7]

  • Altered Substrate Utilization: Cells may increase their reliance on alternative fuel sources, such as glutamine and fatty acids, to fuel the TCA cycle and maintain cellular energy homeostasis.[4][8]

Data Presentation: this compound Treatment Parameters

The optimal concentration and duration of this compound treatment can vary depending on the cell type, experimental model, and the specific metabolic pathway being investigated. The following table summarizes typical parameters reported in the literature.

ApplicationCell/Model SystemConcentrationTreatment DurationKey FindingsReference
In Vitro Metabolic Shift LnCap prostate cancer cells10 µM72 hoursIncreased glycolysis, decreased OXPHOS, enhanced stem-like properties.[1][9]
In Vitro Metabolic Shift SiHa and 4T1 cancer cells10 µM24 hoursIncreased glucose consumption, lactate release, and ECAR.[7]
Acute Metabolic Inhibition NeuronsNot specified90 minutesIncreased glycolytic rate to compensate for reduced mitochondrial pyruvate uptake.[4]
Chronic Metabolic Reprogramming A549 lung adenocarcinoma cells5 µM24 hoursReduced incorporation of glucose-derived carbon into TCA cycle intermediates.[10]
Macrophage Activation Bone marrow-derived macrophages2-5 µM (for MPC inhibition); higher concentrations for anti-inflammatory effectsNot specifiedMaximal MPC inhibition at 2-5µM; higher doses have off-target effects.[11]
In Vivo Tumor Metabolism 4T1 tumor-bearing mice3 mg/kg (daily)4 daysModerate acidification of the tumor extracellular medium.[7]
In Vivo Glucose Tolerance C57BL/6 mice32 µmol/kg (single dose)30 minutes prior to glucose challengeImpaired glucose tolerance.[9]
In Vivo Tumor Imaging Nude mice with PCa xenografts6 mg/kg (single dose)1.5 hours prior to imagingEnhanced 18F-FDG uptake in tumors.[12]

Experimental Protocols

Protocol 1: In Vitro Analysis of Metabolic Shift using a Seahorse XF Analyzer

This protocol details the use of a Seahorse XF Analyzer to measure the real-time effects of this compound on cellular OCR and ECAR.

Materials:

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine as required)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment (Optional): For chronic exposure studies, treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours) prior to the assay.[7][12]

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, wash the cells with pre-warmed Seahorse XF Assay Medium.

    • Add the final volume of assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for at least 30 minutes to allow for temperature and pH equilibration.

  • Seahorse XF Analyzer Operation:

    • Load the hydrated sensor cartridge with the compounds to be injected (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A). For acute studies, this compound will be in the first injection port.

    • Place the cell plate in the Seahorse XF Analyzer.

    • Run the instrument protocol to measure baseline OCR and ECAR, followed by sequential injections of the compounds.

  • Data Analysis: Analyze the resulting data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.

Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracing

This protocol outlines a general workflow for using stable isotope-labeled substrates (e.g., ¹³C-glucose) to trace metabolic pathways following this compound treatment.

Materials:

  • Cell culture medium

  • Stable isotope-labeled substrate (e.g., [U-¹³C₆]glucose)

  • This compound

  • Methanol, water, and chloroform (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment: Culture cells in the presence or absence of this compound for the desired duration.[10]

  • Isotope Labeling: Replace the culture medium with a medium containing the stable isotope-labeled substrate and continue the culture for a specified period to allow for isotopic labeling of intracellular metabolites.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the abundance and isotopic enrichment of key metabolites in central carbon metabolism (e.g., TCA cycle intermediates, amino acids).

  • Data Analysis: Analyze the mass isotopomer distributions to determine the relative contribution of the labeled substrate to different metabolic pathways and how this is altered by this compound treatment.[10]

Mandatory Visualizations

UK5099_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS MPC->Pyruvate_mito UK5099 This compound UK5099->MPC

Diagram 1: Mechanism of action of this compound.

Experimental_Workflow_Metabolic_Studies cluster_setup Experimental Setup cluster_analysis Metabolic Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., cancer cells, neurons) Treatment 2. Treatment - Vehicle Control - this compound Cell_Culture->Treatment Flux_Analysis 3a. Metabolic Flux Analysis (e.g., Seahorse XF) Treatment->Flux_Analysis Isotope_Tracing 3b. Stable Isotope Tracing (e.g., 13C-Glucose) Treatment->Isotope_Tracing Metabolomics 3c. Metabolomics (LC-MS/GC-MS) Treatment->Metabolomics OCR_ECAR OCR/ECAR Flux_Analysis->OCR_ECAR Metabolite_Levels Metabolite Levels & Isotopomer Enrichment Isotope_Tracing->Metabolite_Levels Metabolomics->Metabolite_Levels Pathway_Analysis Pathway Analysis OCR_ECAR->Pathway_Analysis Metabolite_Levels->Pathway_Analysis

Diagram 2: Experimental workflow for metabolic studies using this compound.

References

Optimizing Seahorse Assays with UK-5099: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A common application of this technology is to investigate the metabolic reprogramming of cells in various physiological and pathological states. UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking the MPC, this compound effectively inhibits the entry of glycolytically derived pyruvate into the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative fuel sources and leading to a measurable shift in their metabolic phenotype.

This application note provides detailed protocols for the optimization and application of this compound in Seahorse XF assays to study mitochondrial pyruvate metabolism. These guidelines are intended for researchers, scientists, and drug development professionals seeking to accurately assess the impact of MPC inhibition on cellular bioenergetics.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane. The MPC facilitates the transport of pyruvate, the end product of glycolysis, from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, which then enters the TCA cycle to fuel oxidative phosphorylation (OXPHOS).

By inhibiting the MPC, this compound prevents pyruvate from entering the mitochondria, thereby uncoupling glycolysis from the TCA cycle. This leads to a decrease in pyruvate-driven mitochondrial respiration (OCR) and often a compensatory increase in glycolysis and lactate production (ECAR). This metabolic shift is a key feature of many cancer cells, a phenomenon known as the Warburg effect.

Signaling Pathway Diagram

UK5099_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH MPC MPC Pyruvate->MPC Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA OXPHOS OXPHOS (OCR) TCA->OXPHOS MPC->Pyruvate_mito Transport UK5099 This compound UK5099->MPC Inhibition

Caption: Mechanism of this compound action on the mitochondrial pyruvate carrier.

Experimental Protocols

I. Optimization of this compound Concentration

Prior to conducting experiments, it is crucial to determine the optimal working concentration of this compound for the specific cell type and experimental conditions. A concentration that is too low will result in incomplete inhibition of the MPC, while a concentration that is too high may lead to off-target effects.

Objective: To determine the minimal concentration of this compound that elicits a maximal biological response (i.e., maximal inhibition of pyruvate-driven OCR).

Materials:

  • Seahorse XF Cell Culture Microplates

  • Your cell line of interest

  • Complete cell culture medium

  • Seahorse XF Base Medium (e.g., DMEM, pH 7.4)

  • Supplements: Glucose, Pyruvate, Glutamine

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Seahorse XF Calibrant

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a density that will result in a confluent monolayer on the day of the assay. The optimal cell number should be determined empirically for each cell line but typically ranges from 20,000 to 80,000 cells per well for a 96-well plate.

    • Include wells with media only for background correction.

    • Incubate the plate overnight in a CO2 incubator.

  • Prepare Seahorse XF Assay Medium:

    • On the day of the assay, warm the Seahorse XF Base Medium to 37°C.

    • Supplement the medium with desired substrates. A common starting point is 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

    • Adjust the pH to 7.4.

  • Prepare this compound Dilutions:

    • Prepare a series of this compound dilutions in the Seahorse XF Assay Medium to achieve a range of final well concentrations. A suggested range is 0.1 µM to 20 µM. Also, prepare a vehicle control (DMSO).

  • Hydrate Sensor Cartridge:

    • Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells and wash twice with the warmed Seahorse XF Assay Medium.

    • Add the appropriate volume of Seahorse XF Assay Medium containing the different concentrations of this compound or vehicle to the wells.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Analyzer Run:

    • Load the hydrated sensor cartridge with the calibrant into the Seahorse XF Analyzer for calibration.

    • Following calibration, replace the calibrant plate with the cell plate.

    • Perform a standard Seahorse XF assay protocol to measure OCR and ECAR. A typical protocol consists of 3-4 baseline measurements followed by sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) for a Cell Mito Stress Test.

  • Data Analysis:

    • Analyze the OCR data to determine the concentration of this compound that results in the maximal inhibition of basal OCR. This concentration should be used for subsequent experiments.

II. Seahorse Cell Mito Stress Test with this compound

This protocol is designed to assess the impact of MPC inhibition by this compound on mitochondrial function.

Workflow Diagram:

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed Cells in XF Microplate prepare_media Prepare Assay Medium & this compound seed_cells->prepare_media hydrate_cartridge Hydrate Sensor Cartridge calibrate Calibrate Analyzer hydrate_cartridge->calibrate wash_cells Wash & Add Assay Medium prepare_media->wash_cells incubate Incubate Plate (37°C, no CO2) wash_cells->incubate run_assay Run Seahorse Assay (OCR & ECAR Measurement) incubate->run_assay calibrate->run_assay analyze_data Analyze OCR/ECAR Data run_assay->analyze_data interpret_results Interpret Metabolic Phenotype analyze_data->interpret_results

Application Note: Quantifying Metabolic Reprogramming via Lactate Production Measurement Following UK-5099 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cellular metabolism is a critical area of research, particularly in fields like oncology and immunology. The Warburg effect, or aerobic glycolysis, is a metabolic phenotype characterized by an increased rate of glycolysis and lactate production, even in the presence of ample oxygen. A key control point in cellular metabolism is the transport of pyruvate, the end product of glycolysis, into the mitochondria for the tricarboxylic acid (TCA) cycle. This transport is mediated by the mitochondrial pyruvate carrier (MPC).

UK-5099 is a potent and selective inhibitor of the MPC.[1][2][3] By blocking the MPC, this compound prevents pyruvate from entering the mitochondria, thereby forcing cells to rely more heavily on anaerobic glycolysis for their energy needs.[4][5] This metabolic shift results in an increased conversion of pyruvate to lactate by lactate dehydrogenase (LDH) in the cytoplasm, leading to a measurable increase in extracellular lactate concentration.[4][6][7] This application note provides a detailed protocol for treating cells with this compound and quantifying the subsequent increase in lactate production using a colorimetric assay.

Mechanism of Action: this compound Induced Glycolysis

This compound blocks the mitochondrial pyruvate carrier (MPC), preventing pyruvate from being converted to Acetyl-CoA and entering the TCA cycle. This inhibition forces the cell to convert excess pyruvate into lactate, which is then exported from the cell.

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC Extracellular Space Extracellular Space Lactate->Extracellular Space AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA UK5099 This compound UK5099->Pyruvate_mito Inhibits

Caption: this compound blocks the Mitochondrial Pyruvate Carrier (MPC), increasing lactate production.

Experimental Protocols

This section details the necessary protocols for cell culture, treatment with this compound, and subsequent measurement of extracellular lactate.

I. Cell Culture and this compound Treatment

This protocol is optimized for adherent cells in a 96-well plate format but can be adapted for other formats.

Materials:

  • Cell line of interest (e.g., LnCap, HeLa, or other cell lines known to exhibit a glycolytic phenotype)[4][8]

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)[4]

  • This compound (Sigma-Aldrich, PZ0160 or equivalent)[4]

  • DMSO (Vehicle control)

  • 96-well clear, flat-bottom cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of sample collection. For example, seed 5,000-10,000 cells per well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Preparation of Treatment Media:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A concentration of 10 µM has been shown to be effective.[4][7]

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared treatment or vehicle control media to the appropriate wells. It is recommended to have at least triplicate wells for each condition.

  • Incubation: Return the plate to the incubator and treat for a specified duration, typically 24 to 48 hours.

II. Lactate Measurement (Colorimetric Assay)

This protocol is based on the enzymatic conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like WST-8 or MTT) into a colored formazan product. The absorbance of the formazan is directly proportional to the lactate concentration.[9][10] Commercially available kits from suppliers like Sigma-Aldrich, Promega, or TCI Chemicals are highly recommended.[9][11][12]

Materials:

  • L-Lactate Assay Kit (e.g., Sigma-Aldrich, MAK329 or equivalent)[9]

  • Kit components typically include: Lactate Assay Buffer, Lactate Dehydrogenase (LDH), Cofactors, and a Probe/Dye (e.g., WST-8).

  • L-Lactate Standard

  • 96-well clear, flat-bottom assay plate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~450 nm or ~565 nm, depending on the kit.[9][10]

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of lactate standards by diluting the stock standard in the lactate assay buffer or culture medium, as recommended by the kit manufacturer. A typical range is 0 to 2 mM.[9][10]

    • Add 20-50 µL of each standard to separate wells of the assay plate.

  • Sample Collection:

    • After the this compound treatment period, carefully collect 20-50 µL of the cell culture supernatant from each well. Avoid disturbing the cell layer.

    • Transfer the collected supernatant to the corresponding wells of the new 96-well assay plate.

  • Reaction Preparation and Incubation:

    • Prepare the Master Reaction Mix according to the kit's instructions. This typically involves mixing the assay buffer, LDH enzyme, and the colorimetric probe.[9]

    • Using a multichannel pipette, add the appropriate volume of the Master Reaction Mix (e.g., 80 µL) to each well containing standards and samples.[9]

    • Tap the plate gently to mix.

    • Incubate the plate at room temperature or 37°C for 20-60 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm).[12]

  • Data Analysis:

    • Subtract the absorbance value of the blank (0 mM standard) from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the equation from the linear regression of the standard curve to calculate the lactate concentration in each sample.

    • Normalize the lactate concentration to the cell number or protein content if significant differences in cell viability are observed between treatments.

Experimental Workflow

The overall process from cell seeding to data analysis is a multi-day workflow that requires careful planning.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 node1 Seed Cells in 96-Well Plate node2 Incubate (24h) node1->node2 node3 Treat with this compound & Vehicle Control node2->node3 node4 Incubate (24-48h) node3->node4 node5 Collect Supernatant node4->node5 node6 Perform Lactate Assay (Colorimetric) node5->node6 node7 Read Absorbance (Plate Reader) node6->node7 node8 Calculate Lactate Concentration node7->node8

References

Application Notes and Protocols for Xenograft Mouse Models and UK-5099 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models in research involving the mitochondrial pyruvate carrier (MPC) inhibitor, UK-5099. This document is intended for researchers and scientists in the fields of oncology, metabolism, and drug development.

Introduction to Xenograft Mouse Models and this compound

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) mouse models are critical tools in preclinical cancer research.[1][2][3] These models involve the transplantation of human tumor tissue or cancer cell lines into immunodeficient mice, creating an in vivo environment that closely mimics human cancer.[2] This allows for the evaluation of novel therapeutics, investigation of drug resistance mechanisms, and the development of personalized medicine strategies.[1]

This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[4] The MPC is a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a crucial step for oxidative phosphorylation.[5][6] By blocking the MPC, this compound forces a metabolic shift in cancer cells from mitochondrial respiration towards aerobic glycolysis, a phenomenon known as the Warburg effect.[7][8][9] This metabolic reprogramming has significant implications for cancer cell proliferation, survival, and response to therapy.

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC), which is composed of MPC1 and MPC2 subunits. This blockade prevents pyruvate from entering the mitochondria, leading to a cascade of metabolic changes.

UK5099_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA MPC MPC Pyruvate->MPC Transport Glycolysis->Pyruvate Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP MPC->Pyruvate_mito UK5099 This compound UK5099->MPC Inhibition Experimental_Workflow A Establish Xenograft Model (e.g., subcutaneous injection of cancer cells) B Tumor Growth Monitoring (caliper measurements) A->B C Randomization of Mice into Treatment Groups (e.g., Vehicle Control, this compound) B->C D Treatment Administration (e.g., intraperitoneal injection) C->D E Continued Monitoring (Tumor volume, body weight, clinical signs) D->E F Endpoint Analysis (e.g., tumor collection, histology, biomarker analysis) E->F G Data Analysis and Interpretation F->G

References

Troubleshooting & Optimization

identifying and mitigating UK-5099 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This guide includes frequently asked questions (FAQs) and troubleshooting advice to help identify and mitigate potential off-target effects, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane.[1][2][3] It functions by blocking the transport of pyruvate from the cytoplasm into the mitochondrial matrix, thereby inhibiting its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[3] this compound has been shown to covalently bind to a thiol group on the carrier, leading to this inhibition.[3]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for the MPC, several off-target effects have been reported, particularly at higher concentrations. These include:

  • Inhibition of the monocarboxylate transporter (MCT): this compound can also inhibit MCTs, which are involved in the transport of lactate and other monocarboxylates across the plasma membrane.[4]

  • Impairment of glutamate oxidation: At high doses, this compound has been observed to impair the oxidation of glutamate.[5]

  • Reduction of mitochondrial membrane potential: High concentrations of this compound can lead to a decrease in the mitochondrial membrane potential.[3][5]

  • Inhibition of HIF-1α stabilization: this compound has been shown to affect the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), independent of its effect on the MPC.[5]

  • Inhibition of the NLRP3 inflammasome: Recent studies have identified this compound as a potent inhibitor of the NLRP3 inflammasome, an effect that is also independent of MPC inhibition.[6]

Q3: At what concentrations are off-target effects of this compound typically observed?

A3: The on-target inhibition of MPC by this compound occurs at low nanomolar to low micromolar concentrations.[7][8] Off-target effects generally require higher concentrations. For instance, while maximal MPC inhibition is achieved at approximately 2-5 µM, the inhibition of inflammatory cytokine production (an MPC-independent effect) requires concentrations greater than 25 µM.[5] It is crucial to perform a dose-response curve for your specific cell type and endpoint to distinguish on-target from potential off-target effects.

Q4: How can I be sure that the phenotype I observe is due to MPC inhibition and not an off-target effect?

A4: To confirm that your observed phenotype is a direct result of MPC inhibition, consider the following control experiments:

  • Use a structurally unrelated MPC inhibitor: If a different MPC inhibitor with a distinct chemical structure recapitulates the same phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown or knockout of MPC1 or MPC2: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the MPC subunits.[9] If the phenotype is lost in the absence of the MPC, it strongly suggests an on-target effect of this compound.

  • Rescue experiments: Attempt to rescue the phenotype by providing a downstream metabolite that bypasses the need for pyruvate transport, such as cell-permeable methyl-pyruvate.[9]

Quantitative Data Summary

The following table summarizes the reported potency of this compound against its primary target and provides context for concentrations at which off-target effects have been observed.

Target/EffectAssay TypeSpecies/SystemPotency (IC50/Ki)Notes
On-Target
Mitochondrial Pyruvate Carrier (MPC)Pyruvate-dependent O2 consumptionRat heart mitochondriaIC50 = 50 nMPotent inhibition of MPC function.[4][7]
Mitochondrial Pyruvate Carrier (MPC)Pyruvate transport inhibitionRat liver mitochondriaKi = 0.1–0.2 µMSpecificity for pyruvate transport.[2]
Human MPC1L/MPC2Pyruvate transport inhibitionReconstituted human proteinIC50 = 52.6 ± 8.3 nMHigh potency for the human MPC complex.[8]
Off-Target
Pyruvate transportPlasma membraneTrypanosoma bruceiKi = 49 µMInhibition of the plasma membrane pyruvate carrier in trypanosomes.[2][4]
Inflammatory Cytokine ProductionM1 MacrophagesMouse> 25 µMInhibition is independent of MPC expression.[5]
NLRP3 InflammasomeMacrophagesMouse and HumanNot specifiedMPC-independent inhibition.[6]

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the MPC.

  • Possible Cause: Off-target effect.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Compare the concentration at which you observe the phenotype with the known IC50 for MPC inhibition. A significant discrepancy may indicate an off-target effect.

    • Use a structurally unrelated MPC inhibitor: If the phenotype is not replicated with a different inhibitor, it is likely an off-target effect of this compound.

    • Conduct a rescue experiment: Overexpression of MPC1/MPC2 or the addition of a downstream metabolite could help determine if the effect is on-target.

    • Employ genetic controls: Use MPC1 or MPC2 knockout/knockdown cells. If the phenotype persists, it is definitively an off-target effect.[9]

Issue 2: My compound shows toxicity in cell lines at concentrations required for target inhibition.

  • Possible Cause: Off-target toxicity.

  • Troubleshooting Steps:

    • Assess cell viability across a range of concentrations: This will help determine the therapeutic window of the compound.

    • Test in a cell line that does not express the MPC: If toxicity persists, it is likely due to off-target effects.

    • Screen against a panel of known toxicity-related targets: This can help identify potential unintended interactions.

    • Analyze for markers of cellular stress: Investigate if the toxicity correlates with the activation of known cell death or stress pathways.

Issue 3: I am seeing conflicting results between my experiments using this compound and genetic knockdown of the MPC.

  • Possible Cause: this compound may have off-target effects that are not present with genetic manipulation.

  • Troubleshooting Steps:

    • Carefully review the concentrations of this compound used: Ensure you are using the lowest effective concentration to minimize off-target effects.

    • Consider the kinetics of inhibition vs. knockdown: Pharmacological inhibition is acute, while genetic knockdown is a chronic perturbation. This can lead to different compensatory responses.

    • Investigate potential off-targets: Based on your observed phenotype, consider which of the known off-targets of this compound might be responsible and design experiments to test this.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

  • Objective: To verify that this compound binds to the MPC in a cellular context.

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Treat intact cells with this compound at various concentrations and a vehicle control (e.g., DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

    • Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of MPC1 or MPC2 remaining in the supernatant using Western blotting or mass spectrometry. An increase in the thermal stability of the MPC in the presence of this compound indicates target engagement.

Protocol 2: Proteome-Wide Off-Target Identification using Mass Spectrometry

  • Objective: To identify unintended protein targets of this compound.

  • Methodology:

    • Prepare cell lysates from cells treated with this compound and a vehicle control.

    • Perform a thermal proteome profiling (TPP) experiment by heating the lysates to different temperatures, followed by separation of soluble and aggregated proteins.

    • Digest the proteins into peptides and label them with tandem mass tags (TMT) for relative quantification.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that show a significant change in thermal stability upon this compound treatment. These are potential off-targets.

Visualizations

UK5099_Signaling_Pathway Pyruvate_cyto Pyruvate (Cytoplasm) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate (Mitochondria) AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP UK5099 This compound UK5099->MPC Inhibition MPC->Pyruvate_mito

Caption: On-target action of this compound inhibiting the MPC.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare Phenotype EC50 with MPC IC50 DoseResponse->CompareIC50 GeneticControl Use Genetic Controls (e.g., MPC1/2 KO) CompareIC50->GeneticControl Discrepancy OnTarget Conclusion: On-Target Effect CompareIC50->OnTarget No Discrepancy Rescue Perform Rescue Experiment GeneticControl->Rescue Phenotype Lost Proteomics Identify Off-Targets (e.g., TPP, CETSA) GeneticControl->Proteomics OffTarget Conclusion: Off-Target Effect GeneticControl->OffTarget Phenotype Persists Rescue->OnTarget Phenotype Rescued Rescue->OffTarget Not Rescued Troubleshooting_Guide Start Start Troubleshooting Issue What is the issue? Start->Issue InconsistentPhenotype Inconsistent Phenotype Issue->InconsistentPhenotype Phenotype Toxicity Unexpected Toxicity Issue->Toxicity Toxicity ConflictingResults Conflicting with Genetic Data Issue->ConflictingResults Data Conflict Action1 Action: Use lowest effective concentration & genetic controls. InconsistentPhenotype->Action1 Action2 Action: Assess viability in MPC-null cells. Toxicity->Action2 Action3 Action: Compare kinetics and re-evaluate concentrations. ConflictingResults->Action3 Outcome Identify/Mitigate Off-Target Effect Action1->Outcome Action2->Outcome Action3->Outcome

References

Technical Support Center: Assessing UK-5099 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of UK-5099 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3] By blocking this transport, this compound effectively inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby reducing mitochondrial respiration and oxidative phosphorylation (OXPHOS).[4][5] This forces cells to rely more heavily on glycolysis for ATP production, a phenomenon known as the Warburg effect.[4][5]

Q2: Does this compound always induce cytotoxicity?

A2: Not necessarily. The cytotoxic effects of this compound are highly dependent on the cell type and the specific experimental conditions. While it can inhibit proliferation and induce cell cycle arrest in some cell lines,[4][6] it may not cause significant cell death in others, such as primary neurons, where it can even be protective against excitotoxicity.[7] Primary cells, with their diverse metabolic profiles, may exhibit varied responses to MPC inhibition. Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific primary cell culture model.

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly between cell types. The IC50 for inhibiting pyruvate-dependent oxygen consumption is in the nanomolar range (around 50 nM).[1] However, in cellular assays, concentrations ranging from low micromolar (e.g., 10 µM) to higher micromolar (e.g., 100 µM) are often used to achieve a significant metabolic shift.[3][8] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cells and experimental goals.

Q4: How does inhibition of the mitochondrial pyruvate carrier by this compound affect cellular metabolism?

A4: By blocking pyruvate entry into the mitochondria, this compound leads to a metabolic reprogramming. Key metabolic changes include:

  • Decreased Oxidative Phosphorylation (OXPHOS): The lack of pyruvate in the mitochondria limits the fuel for the TCA cycle, leading to reduced oxygen consumption and ATP production via OXPHOS.[3][4]

  • Increased Glycolysis: To compensate for the reduced mitochondrial ATP production, cells upregulate glycolysis, leading to increased glucose consumption and lactate production.[9][10] This is often measured as an increase in the extracellular acidification rate (ECAR).[9]

  • Altered Anaplerosis: Cells may increase their reliance on alternative substrates to fuel the TCA cycle, such as glutamine.[7]

Q5: What are some common assays to assess the cytotoxic effects of this compound?

A5: A multi-faceted approach is recommended to accurately assess cytotoxicity. Commonly used assays include:

  • Metabolic Viability Assays: MTT, MTS, and resazurin assays measure the metabolic activity of cells, which can be an indirect indicator of cell viability.[2][11][12]

  • Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) release assay measures the amount of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.[1][13]

  • Cell Death Mechanism Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Cell Number/Proliferation Assays: Crystal violet staining or direct cell counting can be used to determine changes in cell number over time.[3][9][16]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan crystals (MTT assay).Ensure complete dissolution by vigorous pipetting or shaking. Use a solubilization buffer compatible with your plate reader.
Unexpected increase in "viability" with this compound treatment in metabolic assays (e.g., MTT). Upregulation of reductive enzymes due to metabolic shift.The increase in glycolytic flux can sometimes lead to an overestimation of viability in tetrazolium-based assays. Corroborate findings with a membrane integrity assay (LDH) or a direct cell counting method (Crystal Violet).
No significant effect of this compound observed. This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
The primary cells are not reliant on mitochondrial pyruvate metabolism.Consider the metabolic phenotype of your primary cells. They may utilize other substrates like fatty acids or glutamine for energy.
This compound has degraded.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly (protected from light at -20°C or -80°C).
High background in LDH assay. Serum in the culture medium contains LDH.Use a low-serum or serum-free medium for the assay period. Include a "medium only" background control.
Phenol red in the medium interferes with absorbance reading.Use phenol red-free medium for the assay.
Difficulty in interpreting Annexin V/PI staining results. Inappropriate compensation settings in flow cytometry.Use single-stain controls (Annexin V only and PI only) to set up proper compensation.
Cells are detaching during the staining procedure.Handle cells gently during washing steps. Use V-bottom plates for easier pelleting of suspension cells.

Quantitative Data Summary

Table 1: Example Dose-Response of this compound on Primary Hepatocytes after 48h Treatment

This compound (µM)Cell Viability (% of Control) (MTT Assay)LDH Release (% of Max Lysis)Apoptotic Cells (%) (Annexin V+/PI-)
0 (Vehicle)100 ± 5.25.1 ± 1.22.3 ± 0.8
195.3 ± 4.86.2 ± 1.53.1 ± 1.1
1082.1 ± 6.115.8 ± 2.312.5 ± 2.5
5065.7 ± 7.335.2 ± 3.128.9 ± 3.7
10048.9 ± 8.558.6 ± 4.545.1 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Recommended Concentration Ranges for Common Cytotoxicity Assays

AssayReagentTypical Final ConcentrationIncubation Time
MTT3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide0.5 mg/mL2-4 hours
ResazurinResazurin sodium salt10-25 µg/mL1-4 hours
LDHSubstrate MixAs per manufacturer's instructions30 minutes
Annexin V/PIAnnexin V-FITC / Propidium IodideAs per manufacturer's instructions15 minutes
Crystal VioletCrystal Violet0.5% (w/v)10-20 minutes

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • Primary cells in a 96-well plate

  • This compound stock solution

  • Culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Add 100 µL of solubilization buffer to each well.

  • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released into the culture medium from cells with damaged plasma membranes.

Materials:

  • Primary cells in a 96-well plate

  • This compound stock solution

  • Culture medium (low serum or serum-free recommended)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate.

  • Treat cells with this compound and controls (vehicle, no-cell background, maximum lysis).

  • After treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.[1][13]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Primary cells (suspension or trypsinized adherent cells)

  • This compound stock solution

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[14][15]

Visualizations

UK5099_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Mito_Pyruvate Pyruvate AcetylCoA Acetyl-CoA Mito_Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP_Mito ATP OXPHOS->ATP_Mito MPC->Mito_Pyruvate UK5099 This compound UK5099->MPC Inhibition

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Primary Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Metabolic Viability (MTT, Resazurin) treatment->viability membrane Membrane Integrity (LDH Release) treatment->membrane apoptosis Apoptosis/Necrosis (Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50, % Cytotoxicity) viability->analysis membrane->analysis apoptosis->analysis conclusion Conclusion on Cytotoxicity analysis->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start Unexpected Results with this compound? no_effect No Effect Observed start->no_effect Yes high_variability High Variability start->high_variability Yes unexpected_increase Increased Viability Signal (Metabolic Assays) start->unexpected_increase Yes check_conc Check this compound Concentration and Stability no_effect->check_conc check_cell_type Consider Cell Metabolic Phenotype no_effect->check_cell_type check_seeding Review Cell Seeding Protocol high_variability->check_seeding check_assay Validate with Orthogonal Assay (e.g., LDH, Cell Counting) unexpected_increase->check_assay

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results from UK-5099 Seahorse Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-5099 Seahorse assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from their experiments involving the mitochondrial pyruvate carrier (MPC) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] By blocking this transporter, this compound prevents pyruvate from entering the mitochondria, thereby inhibiting its conversion to acetyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation (OXPHOS).[3] This forces cells to rely more heavily on glycolysis for ATP production.

Q2: What is the expected effect of this compound in a Seahorse XF Mito Stress Test?

In a typical Seahorse XF Mito Stress Test, treatment with this compound is expected to cause:

  • A decrease in the Oxygen Consumption Rate (OCR): This indicates a reduction in mitochondrial respiration due to the lack of pyruvate as a fuel source.[1][2][4][5] Basal and maximal respiration are both expected to decrease.[1][2][4]

  • An increase in the Extracellular Acidification Rate (ECAR): This reflects a metabolic shift towards glycolysis, leading to increased lactate production and efflux from the cells.[6][7]

Q3: What are the common concentrations of this compound used in cell-based assays?

The optimal concentration of this compound can vary depending on the cell type. However, concentrations typically range from the nanomolar to the low micromolar range.[8] Studies have reported using concentrations from 10 µM to 100 µM.[1][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[9]

Q4: Are there any known off-target effects of this compound?

While this compound is considered a specific MPC inhibitor, some studies have suggested potential off-target effects, particularly at higher concentrations.[10][11] These may include inhibition of plasma membrane monocarboxylate transporters (MCTs) with lower potency.[3] It has also been reported that this compound can inhibit the NLRP3 inflammasome independently of the MPC.[12]

Troubleshooting Guides for Unexpected Results

Scenario 1: No significant change in OCR after this compound treatment.

Q: I treated my cells with this compound, but I don't see the expected decrease in the Oxygen Consumption Rate (OCR). What could be the reason?

A: This is a common unexpected result that can arise from several factors related to cellular metabolism and experimental setup.

Possible Causes and Troubleshooting Steps:

  • Alternative Substrate Utilization: Your cells may be utilizing alternative fuel sources to maintain mitochondrial respiration, bypassing the need for pyruvate. A primary alternative substrate is glutamine.[6]

    • Troubleshooting:

      • Analyze your cell culture medium. The presence of glutamine can allow cells to continue fueling the TCA cycle.[6]

      • Perform a Seahorse XF Mito Fuel Flex Test to determine your cells' dependency on different fuel sources (glucose, glutamine, and long-chain fatty acids). This test uses specific inhibitors for each pathway (this compound for glucose, BPTES for glutamine, and Etomoxir for fatty acids) to reveal fuel dependencies and flexibility.[13][14]

      • Consider using a medium with limited or no glutamine for your assay to unmask the effect of this compound on pyruvate-driven respiration.

  • Ineffective this compound Concentration: The concentration of this compound used may be too low to effectively inhibit the MPC in your specific cell type.

    • Troubleshooting:

      • Perform a dose-response curve with a range of this compound concentrations to determine the IC50 for your cells.[8]

      • Ensure proper storage and handling of the this compound compound to maintain its activity.

  • Low MPC Expression: The cell line you are using may have very low or no expression of the mitochondrial pyruvate carrier.

    • Troubleshooting:

      • Check the literature for MPC1 and MPC2 expression levels in your cell line.

      • If data is unavailable, you can assess MPC1/2 expression using techniques like Western blotting or qPCR.

dot

cluster_0 Troubleshooting: No OCR Change cluster_1 Solutions No OCR Change No OCR Change Alternative Substrates Alternative Substrates No OCR Change->Alternative Substrates Ineffective [this compound] Ineffective [this compound] No OCR Change->Ineffective [this compound] Low MPC Expression Low MPC Expression No OCR Change->Low MPC Expression Mito Fuel Flex Test Mito Fuel Flex Test Alternative Substrates->Mito Fuel Flex Test Dose-Response Curve Dose-Response Curve Ineffective [this compound]->Dose-Response Curve Assess MPC Expression Assess MPC Expression Low MPC Expression->Assess MPC Expression

Caption: Troubleshooting logic for no OCR change with this compound.

Scenario 2: Unexpectedly high ECAR after this compound treatment.

Q: My ECAR increased much more than I anticipated after adding this compound. How should I interpret this?

A: A significant increase in ECAR is the expected consequence of blocking mitochondrial pyruvate import, as cells compensate by upregulating glycolysis.[6][7] An unusually high ECAR may indicate a strong reliance on glycolysis for ATP production.

Interpretation and Further Experiments:

  • High Glycolytic Capacity: Your cells may possess a very high glycolytic capacity, allowing them to rapidly switch their metabolism upon MPC inhibition.

    • Further Investigation:

      • Perform a Seahorse XF Glycolytic Rate Assay to directly measure the rates of basal glycolysis and compensatory glycolysis.[15] This will provide a more detailed picture of the glycolytic phenotype of your cells.

  • Cell Stress Response: The dramatic metabolic shift could be part of a broader cellular stress response.

    • Further Investigation:

      • Assess cell viability after this compound treatment to ensure the observed metabolic changes are not due to cytotoxicity.

      • Investigate markers of cellular stress or apoptosis.

Scenario 3: Both OCR and ECAR decrease after this compound treatment.

Q: After injecting this compound, both my OCR and ECAR values are decreasing. This is contrary to the expected outcome. What could be happening?

A: A simultaneous decrease in both OCR and ECAR is unusual and often points to a problem with cell health or a technical issue with the assay.

Possible Causes and Troubleshooting Steps:

  • Cytotoxicity: The concentration of this compound used may be toxic to your cells, leading to a general shutdown of metabolic activity and cell death.

    • Troubleshooting:

      • Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) with the same concentration and incubation time of this compound used in your Seahorse experiment.

      • If toxicity is observed, repeat the experiment with a lower, non-toxic concentration of this compound.

  • Low Cell Number or Poor Cell Health: Insufficient or unhealthy cells in the well will result in low metabolic rates.

    • Troubleshooting:

      • Optimize your cell seeding density. Ensure that the cell monolayer is confluent and evenly distributed.[16]

      • Visually inspect the cells under a microscope before and after the assay to check for signs of detachment or death.[16]

  • Instrument or Assay Plate Issues: Problems with the Seahorse XF Analyzer or the assay plate can lead to erroneous readings.

    • Troubleshooting:

      • Ensure the instrument is properly calibrated.

      • Check the sensor cartridge for any defects and ensure it is properly hydrated.

      • Verify the correct programming of your assay protocol.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

Cell LineThis compound ConcentrationEffect on Basal OCREffect on Maximal OCRReference
LnCap10 µMDecreasedDecreased[1][2]
EC109, KYSE140, KYSE45040 µMDecreasedDecreased[7][17]
SiHa, 4T110 µMNo significant changeNot reported[6]

Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR)

Cell LineThis compound ConcentrationEffect on Basal ECARReference
SiHa, 4T110 µMIncreased[6]
EC109, KYSE140, KYSE45040 µMIncreased[7][17]

Experimental Protocols

Key Experiment: Seahorse XF Cell Mito Stress Test with this compound

This protocol provides a general framework. Specific parameters such as cell seeding density, drug concentrations, and timing should be optimized for your particular cell type and experimental goals.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Sensor Cartridge

  • Culture medium

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your experiment)

  • This compound

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with substrates as required. Adjust the pH to 7.4.

  • Prepare Drug Injections: Reconstitute this compound and Mito Stress Test compounds in the assay medium to the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells twice with the warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Run the Assay:

    • Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • Start the assay protocol. A typical protocol includes:

      • Basal OCR and ECAR measurements.

      • Injection of this compound followed by several measurement cycles.

      • Sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with measurement cycles after each injection.

  • Data Analysis: Analyze the OCR and ECAR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.

dot

cluster_workflow Seahorse Assay Workflow Seed Cells Seed Cells Hydrate Cartridge Hydrate Cartridge Seed Cells->Hydrate Cartridge Prepare Medium & Drugs Prepare Medium & Drugs Hydrate Cartridge->Prepare Medium & Drugs Prepare Cell Plate Prepare Cell Plate Prepare Medium & Drugs->Prepare Cell Plate Run Assay Run Assay Prepare Cell Plate->Run Assay Analyze Data Analyze Data Run Assay->Analyze Data

Caption: General workflow for a Seahorse XF assay with this compound.

Signaling Pathway Diagram

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cluster_pathway This compound Mechanism of Action cluster_mito Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate (Cytosol) Lactate Lactate Pyruvate_cyto->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Glycolysis->Pyruvate_cyto Mitochondrion Mitochondrion Pyruvate_mito Pyruvate (Matrix) TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS Oxidative Phosphorylation (OCR) TCA_Cycle->OXPHOS This compound This compound This compound->MPC Inhibits

References

troubleshooting inconsistent outcomes in UK-5099 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC).

Troubleshooting Guide

This guide provides solutions to common problems researchers face when using this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing inconsistent or no effect on cellular respiration (Oxygen Consumption Rate - OCR) after this compound treatment? 1. Suboptimal Concentration: The effective concentration of this compound can be highly cell-type dependent.[1][2] 2. Off-Target Effects at High Concentrations: At concentrations above the optimal range, off-target effects may mask the specific inhibition of MPC.[3] 3. Cell Culture Media Composition: The presence of alternative fuels in the media (e.g., glutamine, fatty acids) can allow cells to bypass their reliance on pyruvate oxidation. 4. Incorrect timing of measurement: The metabolic shift induced by this compound may take time to become apparent.1. Perform a dose-response curve: Titrate this compound across a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[2] 2. Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest concentration that gives the desired effect to minimize off-target effects. 3. Use appropriate assay media: For OCR measurements, use a substrate-limited medium (e.g., containing only glucose) to ensure cells are reliant on pyruvate metabolism. 4. Optimize treatment time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal duration of this compound treatment for observing a consistent effect on OCR.
My cells are showing unexpected toxicity or a decrease in viability at concentrations reported to be non-toxic in the literature. 1. Cell-Type Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[4] 2. Solvent Toxicity: High concentrations of the solvent (typically DMSO) can be toxic to cells. 3. Prolonged Exposure: Continuous long-term exposure to this compound, even at low concentrations, may induce cytotoxicity in some cell lines.1. Determine the IC50 for your cell line: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cells.[4] 2. Maintain a low final solvent concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity. 3. Limit exposure time: Consider shorter treatment durations if prolonged exposure is leading to toxicity.
I am observing an increase in glycolysis (Extracellular Acidification Rate - ECAR) but no corresponding decrease in OCR. 1. Metabolic Flexibility: The cells may be highly metabolically flexible and can compensate for the inhibition of pyruvate import by upregulating glycolysis without a significant immediate impact on basal OCR. 2. Warburg Effect: Some cancer cell lines already exhibit a high rate of aerobic glycolysis (the Warburg effect), and the effect of this compound on OCR may be less pronounced.[1]1. Assess maximal respiration: In your Seahorse assay, include an uncoupler (e.g., FCCP) to measure maximal respiration. A decrease in maximal respiration after this compound treatment would confirm an effect on mitochondrial function.[2] 2. Use complementary assays: Measure lactate production directly in the culture medium to confirm the increase in glycolytic flux.
The effect of this compound on my signaling pathway of interest is different from published data. 1. Off-Target Effects: this compound has known off-target effects, such as inhibition of the NLRP3 inflammasome, which could influence signaling pathways independently of MPC inhibition.[5][6][7] 2. Concentration-Dependent Effects: The signaling outcomes can be highly dependent on the concentration of this compound used.[4] 3. Cellular Context: The activation state of the cells and the presence of other stimuli can alter the signaling response to this compound.1. Use a secondary inhibitor: To confirm that the observed effect is due to MPC inhibition, use a structurally different MPC inhibitor as a control. 2. Titrate the concentration: Investigate if the signaling effect is consistent across a range of this compound concentrations. 3. Control for off-target effects: If you suspect an off-target effect, investigate downstream markers of that pathway (e.g., IL-1β for NLRP3 inflammasome activation).[8]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By blocking this transport, this compound prevents pyruvate from being converted to acetyl-CoA and entering the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This forces cells to rely more heavily on aerobic glycolysis for ATP production.

2. What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is highly cell-type dependent. A good starting point for many cancer cell lines is in the range of 10-40 µM.[1][2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

3. How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

4. What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is the inhibition of the NLRP3 inflammasome, which occurs independently of its effect on the MPC.[5][6][7] This is particularly important to consider in immunology and inflammation studies. At higher concentrations, other, less-defined off-target effects may also occur.[3]

5. Can this compound affect cell proliferation and viability?

Yes, the effect of this compound on cell proliferation and viability is context-dependent. In some cancer cell lines, inhibition of MPC can lead to decreased proliferation and cell cycle arrest.[1][9] However, in other contexts, it has been shown to have no significant effect on viability or even promote resistance to certain chemotherapies.[1][10] A thorough characterization of its effect on your specific cell line is recommended.

Experimental Protocols

Protocol 1: Seahorse XF Glycolytic Rate Assay with this compound

This protocol outlines the use of this compound in a Seahorse XF assay to measure the shift towards glycolysis upon MPC inhibition.

Materials:

  • Cells of interest

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XFp Analyzer

  • Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A)

  • Seahorse XF Base Medium (supplemented with L-glutamine, glucose, and pyruvate as required for your experiment)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Assay Reagents:

    • Reconstitute this compound in DMSO to create a stock solution. Further dilute in Seahorse XF Base Medium to the desired working concentration.

    • Prepare the Rotenone/Antimycin A solution as per the kit instructions.

  • Hydrate the Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Pre-treatment with this compound (Optional): Depending on your experimental design, you may pre-treat the cells with this compound for a specific duration (e.g., 1-24 hours) before the assay.

  • Assay Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Finally, add the appropriate volume of pre-warmed Seahorse XF Base Medium to each well.

  • Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Load the Cartridge: Load the this compound and Rotenone/Antimycin A solutions into the appropriate ports of the hydrated sensor cartridge.

  • Run the Assay: Calibrate the Seahorse XFp Analyzer and start the assay. The instrument will measure basal OCR and ECAR, then inject this compound and subsequently Rotenone/Antimycin A to determine the glycolytic rate.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on glycolytic rate and mitochondrial respiration.[11]

Protocol 2: Cell Viability Assay (MTT) with this compound

This protocol describes how to assess the effect of this compound on cell viability using a standard MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilize Formazan Crystals: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[1]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Prostate Cancer Cells [1][4]

ConcentrationEffect on Cell ProliferationEffect on ATP LevelsEffect on Glycolysis (Lactate Production)
Low Dose (e.g., 10 µM) May promote proliferation in some cancer cells.Can increase ATP levels in certain cancer cell lines.Increases lactate production.
High Dose (e.g., 100 µM) Inhibits proliferation.Decreases ATP levels.Significantly increases lactate production.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Injection) [12]

ParameterValue
Dose 20 mg/kg
Cmax 82,500 ± 20,745 ng/mL
Tmax 0.250 ± 0.000 h
AUC0-t 42,103 ± 12,072 h·ng/mL

Visualizations

UK5099_Mechanism_of_Action cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate (Cytoplasm) Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Mitochondrion Mitochondrion Pyruvate_mito Pyruvate (Matrix) MPC->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP_oxphos ATP OXPHOS->ATP_oxphos ATP_glyco ATP UK5099 This compound UK5099->MPC Inhibits Glycolysis Glycolysis Glycolysis->ATP_glyco

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Outcomes with this compound Check_Concentration Is the this compound concentration optimized for your cell line? Start->Check_Concentration Optimize_Concentration Perform a dose-response curve (e.g., 1-50 µM) Check_Concentration->Optimize_Concentration No Check_Off_Target Are you observing effects inconsistent with MPC inhibition? Check_Concentration->Check_Off_Target Yes Optimize_Concentration->Check_Concentration Investigate_Off_Target Consider off-target effects (e.g., on NLRP3 inflammasome). Use a secondary MPC inhibitor. Check_Off_Target->Investigate_Off_Target Yes Check_Metabolism Is there a clear metabolic shift (decreased OCR, increased ECAR)? Check_Off_Target->Check_Metabolism No Investigate_Off_Target->Check_Metabolism Optimize_Assay Optimize Seahorse assay conditions: - Use substrate-limited medium - Perform a time-course experiment Check_Metabolism->Optimize_Assay No Check_Viability Is there unexpected cell toxicity? Check_Metabolism->Check_Viability Yes Optimize_Assay->Check_Metabolism Assess_Toxicity Determine IC50 for your cell line. Check solvent concentration. Check_Viability->Assess_Toxicity Yes Consistent_Results Consistent and Reliable Results Check_Viability->Consistent_Results No Assess_Toxicity->Check_Viability

Caption: Troubleshooting workflow for this compound experiments.

References

long-term stability of UK-5099 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, handling, and experimental use of UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of 57-100 mg/mL.[1][2] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q3: How should I store this compound stock solutions in DMSO?

A: After reconstitution in DMSO, it is recommended to create aliquots to avoid repeated freeze-thaw cycles.[3] For short-term storage, aliquots can be stored at -20°C. For longer-term storage, -80°C is recommended.[1][3]

Q4: What is the long-term stability of this compound in DMSO at -20°C?

A: The stability of this compound in DMSO at -20°C varies slightly depending on the supplier, but it is generally stable for up to one month. One supplier suggests a shorter stability of up to 2 weeks. For longer storage periods, it is highly recommended to store the stock solution at -80°C, where it can be stable for at least 6 months.[1][3]

Data Presentation: Stability of this compound in DMSO

Storage TemperatureDuration of StabilitySource
-20°CUp to 2 weeksSigma-Aldrich
-20°C1 monthInvivoChem, MedChemExpress[1][3]
-70°CUp to 6 weeksSigma-Aldrich
-80°C6 monthsInvivoChem, MedChemExpress[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound powder in DMSO 1. Poor quality or old DMSO that has absorbed moisture.[2]2. Incorrect solvent.1. Use fresh, anhydrous, high-quality DMSO.[2]2. Confirm that DMSO is the correct solvent as per the manufacturer's guidelines.
Precipitation of this compound in cell culture media 1. The compound's solubility is lower in aqueous solutions.[4]2. The final concentration in the media is too high.1. First, dilute the DMSO stock solution in a step-wise manner before adding it to the aqueous buffer or cell culture medium.[4]2. Pre-warm the culture medium and the stock solution to 37°C before dilution to prevent precipitation due to low temperatures.[4]3. If precipitation still occurs, sonication can be used to help redissolve the compound.[4]
Inconsistent or unexpected experimental results 1. Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.[3]2. Use of a stock solution that has been stored at -20°C for longer than the recommended time.1. Always use freshly prepared stock solutions or aliquots that have been stored correctly at -80°C for no longer than 6 months.[1][3]2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
No observable effect of this compound in a cell-based assay 1. Insufficient concentration of this compound.2. The cell type may be insensitive to MPC inhibition.1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[5][6]2. Verify the expression and activity of the mitochondrial pyruvate carrier in your cell model.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-quality Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a stock solution by dissolving the this compound powder in fresh DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.883 mg of this compound (Molecular Weight: 288.30 g/mol ) in 1 mL of DMSO.

    • Vortex briefly to ensure the compound is fully dissolved.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • For short-term storage (up to 2-4 weeks), store the aliquots at -20°C.[1][3]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][3]

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use A Weigh this compound Powder B Dissolve in fresh DMSO A->B C Vortex to Mix B->C D Aliquot into single-use tubes C->D E Short-term (-20°C) < 1 month D->E F Long-term (-80°C) < 6 months D->F G Thaw a single aliquot E->G F->G H Dilute in pre-warmed cell culture media G->H I Add to cell culture H->I

Caption: Workflow for preparing and using this compound stock solutions.

signaling_pathway Mechanism of Action of this compound cluster_cell Cell cluster_mito Mitochondrion Pyruvate_cyto Pyruvate (Cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate (Matrix) MPC->Pyruvate_mito TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_mito->TCA ATP ATP Production TCA->ATP UK5099 This compound UK5099->MPC Inhibition

Caption: this compound inhibits the mitochondrial pyruvate carrier (MPC).

References

UK-5099 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and ensuring the successful application of this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable α-cyanocinnamate compound that acts as a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking the MPC, this compound inhibits pyruvate-driven respiration, leading to a metabolic shift towards glycolysis.[3][4] It is a non-competitive inhibitor that covalently modifies a cysteine residue in the MPC active site.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent and stored under appropriate conditions to maintain its stability.

  • Solubility: this compound is soluble in DMSO (up to 100 mg/mL) and ethanol (up to 8 mg/mL).[1][5] It is recommended to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce solubility.[6] For aqueous buffers, it is advised to first prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration.[5][7]

  • Storage: The solid powder should be stored at -20°C for long-term stability (≥ 4 years).[2] Stock solutions in DMSO can be stored at -20°C for up to 2 weeks or at -70°C for up to 6 weeks.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1][8]

Troubleshooting Guides

Problem 1: I am not observing the expected metabolic shift (e.g., increased glycolysis, decreased oxygen consumption) after treating my cells with this compound.

Several factors could contribute to a lack of expected metabolic effects. Follow this troubleshooting guide to identify the potential cause.

Possible Cause & Troubleshooting Steps:

  • Incorrect Inhibitor Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A common starting concentration for in vitro studies is in the range of 10-50 µM.[3][9][10]

  • Presence of Albumin in Culture Medium: Serum albumin can bind to this compound, reducing its effective concentration and blunting its inhibitory effect.[11]

    • Solution: Consider reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if your cells can tolerate it. Be aware that cells may be more sensitive to this compound in low-serum conditions.[11]

  • Cellular Metabolism: The metabolic phenotype of your cells can influence their response to MPC inhibition. Cells that are less reliant on mitochondrial pyruvate oxidation may show a less pronounced effect.

    • Solution: Characterize the basal metabolic profile of your cells (e.g., using a Seahorse XF Analyzer) to understand their reliance on glycolysis versus oxidative phosphorylation.

  • Inhibitor Instability: Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that the inhibitor has been stored correctly and prepare fresh dilutions from a properly stored stock solution for each experiment.

Problem 2: I am observing unexpected off-target effects or cellular toxicity at concentrations where MPC inhibition is expected.

While this compound is a specific MPC inhibitor, off-target effects have been reported, particularly at higher concentrations.

Possible Cause & Troubleshooting Steps:

  • Inhibition of Monocarboxylate Transporters (MCTs): this compound has been shown to inhibit MCTs, which are responsible for lactate transport across the plasma membrane.[8][12] This can lead to intracellular lactate accumulation and may confound metabolic measurements.

    • Solution: If you suspect MCT inhibition, consider using lower concentrations of this compound that are more specific for MPC. You can also measure intracellular and extracellular lactate levels to assess the impact on lactate transport.

  • Inhibition of the NLRP3 Inflammasome: Recent studies have shown that this compound can inhibit the NLRP3 inflammasome independently of its effect on MPC.[13] This could be relevant in studies involving inflammation or immunology.

    • Solution: Be aware of this potential off-target effect when interpreting your data, especially in immune cells. If your research focuses on inflammation, consider using alternative methods to confirm that the observed effects are solely due to MPC inhibition.

  • General Cytotoxicity: High concentrations of this compound can induce cytotoxicity and cell cycle arrest in some cell lines.[3][14]

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cells. Use concentrations below the toxic threshold for your metabolic experiments.

Data Presentation

Table 1: this compound Solubility and Storage

ParameterValueSource
Solubility in DMSO Up to 100 mg/mL[1][6]
Solubility in Ethanol Up to 8 mg/mL[5]
Storage (Solid) -20°C (≥ 4 years)[2]
Storage (DMSO Stock) -20°C (up to 2 weeks)[1]
-70°C (up to 6 weeks)[1]

Table 2: Common Experimental Concentrations of this compound

ApplicationCell/Animal ModelConcentration/DoseObserved EffectSource
In Vitro (Cell Culture) Esophageal Squamous Cell Carcinoma40 µMReduced mitochondrial pyruvate, induced lactic secretion[9]
LNCaP Prostate Cancer Cells10 µMEnhanced aerobic glycolysis, decreased OXPHOS[3]
C2C12 Myotubes10 µMDecreased glucose flux to TCA cycle[2]
In Vivo C57BL/6 Mice32 µmol/kg (i.p.)Increased glucose excursion during glucose tolerance test[7][12]
Nude Mice (Prostate Cancer Xenograft)6 mg/kgDecreased tumor size[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of solid this compound and a vial of anhydrous DMSO to room temperature.

  • Under sterile conditions, add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[15]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -70°C, protected from light.

Protocol 2: Treatment of Cultured Cells with this compound

  • Culture your cells to the desired confluency in appropriate growth medium.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium. It is recommended to perform a serial dilution to avoid precipitation.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experimental setup.

  • Incubate the cells for the desired treatment duration before performing downstream assays.

Mandatory Visualization

UK5099_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Lactate Lactate Pyruvate_cytosol->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cytosol->MPC Pyruvate_matrix Pyruvate AcetylCoA Acetyl-CoA Pyruvate_matrix->AcetylCoA TCA_cycle TCA Cycle AcetylCoA->TCA_cycle OXPHOS Oxidative Phosphorylation TCA_cycle->OXPHOS MPC->Pyruvate_matrix UK5099 This compound UK5099->MPC

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound experiments.

Signaling_Pathway UK5099 This compound MPC MPC Inhibition UK5099->MPC Pyruvate_import Decreased Mitochondrial Pyruvate Import MPC->Pyruvate_import TCA_cycle Decreased TCA Cycle Activity Pyruvate_import->TCA_cycle Glycolysis Increased Glycolysis Pyruvate_import->Glycolysis OXPHOS Decreased Oxidative Phosphorylation TCA_cycle->OXPHOS Cell_Proliferation Altered Cell Proliferation OXPHOS->Cell_Proliferation Lactate Increased Lactate Production Glycolysis->Lactate Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming Lactate->Metabolic_Reprogramming

Caption: Cellular signaling consequences of this compound treatment.

References

Technical Support Center: Strategies to Improve the In Vivo Efficacy of UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing the in vivo efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By blocking this transport, this compound effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle, leading to a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis. This results in decreased oxygen consumption and ATP production by mitochondria, and an increase in extracellular lactate levels.[1][2][3]

Q2: What are the common challenges encountered when using this compound in vivo?

Researchers may face several challenges when working with this compound in animal models, including:

  • Poor Bioavailability: Due to its low aqueous solubility, achieving therapeutic concentrations of this compound at the target site can be difficult.

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can lead to toxicity or confound experimental results.[4][5]

  • Rapid Metabolism and Clearance: The pharmacokinetic profile of this compound may lead to rapid elimination from the body, requiring frequent administration.

  • Development of Resistance: In cancer models, tumor cells may develop resistance to this compound over time.[3]

Q3: What are some general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs:

  • Lipid-Based Formulations: Encapsulating the compound in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubility and absorption.[6]

  • Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can protect the drug from degradation and facilitate targeted delivery.[7][8]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate.

  • Prodrugs: Chemical modification of the drug to a more soluble prodrug form that is converted to the active compound in vivo.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Lack of in vivo efficacy despite potent in vitro activity - Poor bioavailability due to low solubility.- Rapid metabolism or clearance.- Suboptimal dosing or administration route.- Optimize Formulation: Prepare this compound in a suitable vehicle (see Experimental Protocols section). Consider advanced formulations like lipid-based nanoparticles for improved delivery.[6][9][10]- Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model to inform dosing schedules.[11][12]- Dose Escalation Study: Perform a dose-response study to identify the optimal therapeutic dose below the maximum tolerated dose (MTD).
High variability in experimental results between animals - Inconsistent formulation preparation (e.g., precipitation of the compound).- Inaccurate dosing.- Biological variability between animals.- Ensure Homogenous Formulation: Prepare fresh formulations for each experiment and ensure the compound is fully dissolved before administration.- Standardize Administration Technique: Use precise and consistent administration techniques (e.g., calibrated oral gavage needles, consistent injection volumes).- Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Observed toxicity or adverse effects in animal models - Off-target effects at high concentrations.- Vehicle-related toxicity.- Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while minimizing toxicity.- Investigate Off-Target Effects: Conduct in vitro screening against a panel of off-target proteins to identify potential unintended interactions.[13]- Vehicle Control: Always include a vehicle-only control group to assess any toxicity associated with the formulation itself.
Development of drug resistance in long-term studies - Metabolic reprogramming of cancer cells.- Upregulation of alternative metabolic pathways.- Combination Therapy: Consider combining this compound with other therapeutic agents that target different pathways.- Intermittent Dosing: An intermittent dosing schedule may help to delay the onset of resistance.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in BALB/c mice following a single intraperitoneal (i.p.) injection of 20 mg/kg.[11][12]

ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration) 82,500 ± 20,745 ng/mL
Tmax (Time to Cmax) 0.250 ± 0.000 h
AUC0-t (Area Under the Curve) 42,103 ± 12,072 h*ng/mL
MRT0-t (Mean Residence Time) 0.857 ± 0.143 h
T1/2 (Half-life) 13.358 ± 0.239 h

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is based on a successful pharmacokinetic study in mice.[11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[14]

  • For a final concentration of 2 mg/mL, dilute the this compound stock solution in corn oil to achieve a final DMSO concentration of 10%.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Administer the formulation via intraperitoneal injection at the desired dosage (e.g., 20 mg/kg).

Protocol 2: Alternative Formulation for In Vivo Use

This formulation has been used for in vivo studies and may improve solubility.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Dissolve this compound in DMSO.

  • Sequentially add PEG300, Tween-80, and saline to the DMSO solution in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Mix thoroughly after the addition of each component to ensure the solution is clear.

  • This formulation can be used for oral (p.o.) or intraperitoneal (i.p.) administration.

Visualizations

Signaling Pathway of this compound Action

UK5099_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP UK5099 UK5099 UK5099->Pyruvate_mito Inhibition InVivo_Workflow start Start: Tumor-bearing mice formulation Prepare this compound formulation start->formulation randomization Randomize mice into groups (Vehicle, this compound doses) formulation->randomization dosing Administer treatment (e.g., daily i.p. injection) randomization->dosing monitoring Monitor tumor growth and animal well-being dosing->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic analysis (satellite group) dosing->pk_pd endpoint Endpoint analysis (e.g., tumor volume, weight) monitoring->endpoint end End endpoint->end

References

Technical Support Center: Troubleshooting UK-5099 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results, specifically the lack of oxygen consumption inhibition, during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cellular oxygen consumption?

This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC)[1][2]. The MPC is responsible for transporting pyruvate, the end product of glycolysis, from the cytoplasm into the mitochondrial matrix. Inside the mitochondria, pyruvate is converted to acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS). By blocking the MPC, this compound is expected to decrease pyruvate-driven mitochondrial respiration, leading to a reduction in the oxygen consumption rate (OCR)[1][2].

Q2: I'm not observing a decrease in oxygen consumption after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to the lack of an inhibitory effect on oxygen consumption. These can be broadly categorized as:

  • Cellular Metabolic Plasticity: Many cell types can adapt to MPC inhibition by utilizing alternative fuel sources to maintain mitochondrial respiration.

  • Experimental Conditions: Issues with the compound itself, its preparation, or the experimental setup can lead to a lack of efficacy.

  • Off-Target Effects: While this compound is a specific MPC inhibitor, off-target effects at high concentrations cannot be entirely ruled out and might complicate the interpretation of results.

This guide will walk you through a series of troubleshooting steps to identify the root cause of your unexpected observations.

Troubleshooting Guide

This troubleshooting guide follows a logical workflow to help you diagnose why this compound may not be inhibiting oxygen consumption in your experiments.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: This compound does not inhibit Oxygen Consumption step1 Step 1: Verify this compound Integrity and Experimental Setup start->step1 step2 Step 2: Confirm MPC Inhibition step1->step2 If setup is correct step3 Step 3: Investigate Alternative Fuel Sources step2->step3 If MPC is inhibited step4 Step 4: Consider Cell-Type Specific Metabolism and Off-Target Effects step3->step4 If alternative fuels are utilized end Conclusion: Identify the reason for the lack of OCR inhibition step4->end

Caption: A step-by-step workflow to troubleshoot experiments where this compound does not inhibit oxygen consumption.

Step 1: Verify this compound Integrity and Experimental Setup

Before investigating complex biological reasons, it is crucial to ensure the inhibitor and your experimental conditions are optimal.

Question: How can I be sure my this compound is active and my experimental setup is correct?

Answer:

  • Compound Quality and Storage:

    • Ensure your this compound is from a reputable supplier and has been stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO.

    • This compound in DMSO is stable for up to 2 weeks at -20°C or up to 6 weeks at -70°C. Repeated freeze-thaw cycles should be avoided.

  • Concentration and Incubation Time:

    • The effective concentration of this compound can be cell-type dependent. A typical starting concentration is in the range of 2-10 µM[3][4]. However, the IC50 for inhibiting pyruvate-dependent oxygen consumption in isolated rat heart mitochondria is as low as 50 nM[2][5].

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Incubation times can also vary. A pre-incubation of at least 30-60 minutes is generally recommended before measuring oxygen consumption.

  • Positive Control:

    • Use a known inhibitor of the electron transport chain, such as Antimycin A or Rotenone, as a positive control. This will confirm that your oxygen consumption measurement system (e.g., Seahorse XF Analyzer) is functioning correctly.

Data Summary: this compound Concentrations and IC50 Values

ParameterValueCell Type/SystemReference
IC50 (Pyruvate-dependent O2 consumption) 50 nMRat heart mitochondria[2][5]
Ki (Trypanosomal pyruvate carrier) 49 µMTrypanosoma brucei[2]
IC50 (Pyruvate transport inhibition) 52.6 ± 8.3 nMHuman MPC1L/MPC2[6]
Effective Concentration (in vitro) 10 µMLnCap prostate cancer cells[3]
Effective Concentration (in vitro) 20 µMOvarian cancer cells[4]
Effective Concentration (in vitro) 40 µMEsophageal squamous cancer cells[7]

Step 2: Confirm MPC Inhibition

If your experimental setup is sound, the next step is to verify that this compound is indeed inhibiting the mitochondrial pyruvate carrier in your specific cell model. A lack of oxygen consumption inhibition might simply be due to the cells not relying on pyruvate for respiration.

Question: How can I confirm that this compound is effectively blocking the MPC in my cells?

Answer:

A direct way to confirm MPC inhibition is to measure the uptake of radiolabeled pyruvate. However, a more accessible method for many labs is to assess the metabolic consequences of MPC blockade.

Experimental Protocol: Assessing MPC Inhibition by Measuring Lactate Production

Objective: To indirectly confirm MPC inhibition by measuring the increase in lactate production, a hallmark of the shift from oxidative phosphorylation to glycolysis.

Methodology:

  • Cell Culture: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for a suitable duration (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit.

  • Data Analysis: Normalize the lactate concentration to the cell number or protein content in each well. An increase in lactate production with increasing this compound concentration indicates successful MPC inhibition.

Expected Outcome: A significant increase in extracellular lactate suggests that pyruvate is being diverted away from the mitochondria and is instead being converted to lactate in the cytoplasm, which is consistent with MPC inhibition.

Step 3: Investigate Alternative Fuel Sources

If you have confirmed that this compound is inhibiting the MPC but still do not observe a decrease in overall oxygen consumption, it is highly likely that your cells are utilizing alternative fuel sources to maintain mitochondrial respiration. The two primary alternative fuels are glutamine and fatty acids.

Diagram: Mitochondrial Metabolism and Alternative Fuel Pathways

Metabolic_Pathways cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC (inhibited by this compound) Glutamine_cyto Glutamine Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito FattyAcids Fatty Acids FattyAcids_mito Fatty Acids FattyAcids->FattyAcids_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation (Oxygen Consumption) TCA->OXPHOS Glutamate Glutamate Glutamine_mito->Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG alphaKG->TCA FattyAcids_mito->AcetylCoA β-oxidation

Caption: Simplified diagram of mitochondrial metabolism showing the central role of the MPC and the entry points for alternative fuels like glutamine and fatty acids.

Question: How can I determine if my cells are using glutamine or fatty acids to fuel respiration in the presence of this compound?

Answer:

You can investigate the role of alternative fuels by using additional inhibitors that block their metabolism.

Experimental Protocol: Assessing Dependence on Glutamine and Fatty Acid Oxidation

Objective: To determine if the maintenance of oxygen consumption in the presence of this compound is dependent on glutamine or fatty acid oxidation.

Methodology:

  • Experimental Groups: Set up the following experimental groups:

    • Vehicle control (DMSO)

    • This compound alone

    • Inhibitor of glutaminolysis alone (e.g., BPTES or CB-839)

    • This compound + inhibitor of glutaminolysis

    • Inhibitor of fatty acid oxidation alone (e.g., Etomoxir)

    • This compound + inhibitor of fatty acid oxidation

  • Oxygen Consumption Measurement: Measure the oxygen consumption rate (OCR) for all groups using a Seahorse XF Analyzer or a similar instrument.

  • Data Analysis:

    • If the addition of a glutaminolysis inhibitor to this compound-treated cells causes a significant drop in OCR, it indicates that the cells are relying on glutamine to fuel respiration when pyruvate import is blocked[8].

    • Similarly, if the addition of a fatty acid oxidation inhibitor to this compound-treated cells leads to a significant decrease in OCR, it suggests a dependence on fatty acids as an alternative fuel source[9].

Step 4: Consider Cell-Type Specific Metabolism and Off-Target Effects

If the above steps do not fully explain your results, it is important to consider the inherent metabolic wiring of your specific cell type and the possibility of confounding off-target effects of this compound, especially at higher concentrations.

Question: Could the specific type of cells I'm using be the reason for the unexpected results?

Answer:

Absolutely. Different cell types have distinct metabolic preferences and varying degrees of metabolic flexibility.

  • Cancer Cells: Many cancer cells exhibit the "Warburg effect," relying heavily on glycolysis even in the presence of oxygen. In such cells, inhibiting the MPC might have a less pronounced effect on overall oxygen consumption as their basal mitochondrial respiration is already low. However, some cancer cells are highly dependent on mitochondrial metabolism and may adapt to MPC inhibition by upregulating glutamine or fatty acid oxidation[10][11][12].

  • Primary Cells: Primary cells, such as neurons, can also exhibit significant metabolic flexibility, switching to substrates like ketone bodies or amino acids when pyruvate uptake is limited[13].

  • Plant Cells: Plant mitochondria have alternative pathways to generate pyruvate internally, such as from malate via the NAD-malic enzyme, making them less sensitive to MPC inhibition[8][14].

Question: Are there any known off-target effects of this compound?

Answer:

While this compound is a highly specific MPC inhibitor, some studies have reported potential off-target effects, particularly at higher concentrations. For example, this compound has been shown to inhibit the NLRP3 inflammasome independently of its effect on the MPC[9]. It is also important to note that some reports suggest that at high concentrations, this compound may also inhibit monocarboxylate transporters (MCTs)[2]. If you are using very high concentrations of this compound, consider the possibility that off-target effects could be influencing your results.

Conclusion

By systematically working through this troubleshooting guide, you should be able to identify the reason why this compound is not inhibiting oxygen consumption as expected in your experiments. The key is to first validate your experimental setup and confirm MPC inhibition before exploring the fascinating metabolic plasticity of your chosen cell model.

References

Technical Support Center: UK-5099 Treatment and Cellular Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in cell morphology and other issues during experiments with UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC).

Troubleshooting Guide: Unexpected Changes in Cell Morphology

Researchers using this compound may observe unexpected alterations in cell shape, such as a transition to a more elongated, spindle-like morphology, which can be indicative of an epithelial-to-mesenchymal transition (EMT). This guide provides a structured approach to troubleshooting these and other unexpected observations.

Problem 1: Cells exhibit an elongated, spindle-like morphology after this compound treatment.

  • Possible Cause 1: Induction of Epithelial-Mesenchymal Transition (EMT).

    • Explanation: By inhibiting the mitochondrial pyruvate carrier, this compound forces a metabolic shift towards glycolysis. This metabolic reprogramming can activate signaling pathways that induce EMT, a process where epithelial cells gain migratory and invasive properties, often accompanied by a change to a mesenchymal, spindle-like phenotype.[1] Increased cell migration and invasion have been observed in various cancer cell lines treated with this compound.[1]

    • Troubleshooting Steps:

      • Verify EMT Markers: Perform Western blotting or immunofluorescence to check for changes in the expression of EMT markers. Look for downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin, Snail, Slug).

      • Functional Assays: Conduct wound healing or transwell migration assays to confirm an increase in cell motility and invasion, which are functional consequences of EMT.[1]

      • Literature Review: Consult literature for the specific cell line being used to see if it is known to be susceptible to EMT induction under metabolic stress.

  • Possible Cause 2: Off-Target Effects at High Concentrations.

    • Explanation: At high concentrations, this compound may have off-target effects that could contribute to morphological changes independent of MPC inhibition.[2] It is crucial to use the lowest effective concentration to minimize these effects.

    • Troubleshooting Steps:

      • Concentration Optimization: Perform a dose-response experiment to determine the optimal this compound concentration for MPC inhibition without inducing significant morphological changes or cytotoxicity. IC50 values can vary between cell lines.[3]

      • Control Experiments: Include appropriate controls, such as a vehicle-only (DMSO) control and, if possible, a positive control for EMT induction (e.g., TGF-β treatment) to differentiate between on-target and off-target effects.

Problem 2: Significant decrease in cell proliferation and viability.

  • Possible Cause 1: Cell Cycle Arrest.

    • Explanation: this compound has been shown to cause cell cycle arrest at the G1/G0 phase in several cancer cell lines, leading to suppressed proliferation.[4][5]

    • Troubleshooting Steps:

      • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of treated and control cells. An accumulation of cells in the G1/G0 phase would confirm this effect.[5]

      • Adjust Treatment Duration: Consider shorter treatment durations to observe the initial metabolic effects before significant proliferation inhibition occurs.

  • Possible Cause 2: Cytotoxicity at High Concentrations.

    • Explanation: While often used for its metabolic effects, high concentrations or prolonged exposure to this compound can be cytotoxic.

    • Troubleshooting Steps:

      • Viability Assays: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for the specific cell line.

      • Optimize Concentration: Use a concentration that effectively inhibits the MPC with minimal impact on cell viability for the desired experimental window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[5][6] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[5] By blocking this transport, this compound prevents pyruvate from entering the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This forces the cell to rely more heavily on aerobic glycolysis for ATP production, a metabolic state known as the Warburg effect.[1][7]

Q2: What are the expected metabolic consequences of this compound treatment?

A2: Treatment with this compound is expected to lead to:

  • Decreased mitochondrial pyruvate concentration. [1]

  • Reduced oxygen consumption rate (OCR). [7]

  • Decreased ATP production from oxidative phosphorylation. [7]

  • Increased glucose consumption. [1]

  • Increased lactate production and secretion. [1][7]

  • Increased reliance on alternative fuels such as glutamine and fatty acids to support the TCA cycle.[8]

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically. However, published studies provide a starting point:

Cell Line TypeEffective ConcentrationReference
Prostate Cancer (LNCaP)10 µM[9]
Ovarian Cancer (SKOV3, OVCAR3)20 µM[10]
Esophageal Squamous Carcinoma40 µM[1]
Prostate Cancer (C4-2B)10 µM (low dose)[3]

It is recommended to perform a dose-response curve to identify the lowest concentration that achieves the desired metabolic effect in your specific cell line.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C for up to 3 years.[6] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including the vehicle control.

Q5: Are there known off-target effects of this compound?

A5: While this compound is a specific inhibitor of the MPC, high concentrations may lead to off-target effects. One study has shown that at concentrations higher than what is required for maximal MPC inhibition, this compound can impair glutamate oxidation and mitochondrial membrane potential.[2] To mitigate this, it is crucial to use the lowest effective concentration determined through careful dose-response experiments.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. For the vehicle control, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Analysis: After incubation, proceed with the planned analysis (e.g., cell morphology imaging, protein extraction for Western blotting, RNA isolation for qPCR, or functional assays).

Protocol 2: Wound Healing (Scratch) Assay

  • Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.

  • "Wound" Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.

  • Debris Removal: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing this compound or vehicle (DMSO).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the rate of cell migration into the empty area.

Visualizations

UK5099_Pathway cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate (Cytosol) Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate ATP_glyco ATP Pyruvate_cyto->ATP_glyco MPC MPC Pyruvate_cyto->MPC Mitochondrion Mitochondrion Pyruvate_mito Pyruvate (Matrix) TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS EMT Epithelial-Mesenchymal Transition (EMT) TCA->EMT Metabolic Reprogramming ATP_oxphos ATP OXPHOS->ATP_oxphos UK5099 This compound UK5099->MPC MPC->Pyruvate_mito Morphology Spindle-like Morphology EMT->Morphology Migration Increased Migration & Invasion EMT->Migration

Caption: Signaling pathway of this compound action and its downstream effects.

Troubleshooting_Workflow Start Start: Unexpected Morphological Change Check_EMT Hypothesis: EMT Induction? Start->Check_EMT Verify_Markers Verify EMT Markers (E-cadherin, Vimentin) Check_EMT->Verify_Markers Yes Check_Concentration Hypothesis: Off-Target Effects? Check_EMT->Check_Concentration No Functional_Assay Perform Functional Assays (Migration, Invasion) Verify_Markers->Functional_Assay Conclusion_EMT Conclusion: EMT is Likely Induced Functional_Assay->Conclusion_EMT Check_Concentration->Start No, review other experimental parameters Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Yes Use_Optimal_Conc Use Lowest Effective Concentration Dose_Response->Use_Optimal_Conc Conclusion_OffTarget Conclusion: Likely Off-Target or Cytotoxic Effect Use_Optimal_Conc->Conclusion_OffTarget

Caption: Troubleshooting workflow for unexpected morphological changes.

References

Technical Support Center: Controlling for UK-5099's Effect on MCTs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UK-5099 in their experiments. The focus is to help control for the compound's inhibitory effects on Monocarboxylate Transporters (MCTs), ensuring accurate interpretation of data related to its primary target, the Mitochondrial Pyruvate Carrier (MPC).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound, and what are its known off-target effects?

A1: this compound is a potent and widely used inhibitor of the Mitochondrial Pyruvate Carrier (MPC), a protein complex responsible for transporting pyruvate into the mitochondrial matrix.[1][2][3][4] By blocking the MPC, this compound effectively inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift towards glycolysis.[5][6][7]

However, it is crucial to recognize that this compound also exhibits inhibitory activity against proton-linked plasma membrane Monocarboxylate Transporters (MCTs), which are responsible for the transport of lactate, pyruvate, and other ketone bodies across the cell membrane.[2][4][5] This off-target effect is a significant consideration in experimental design, as it can confound results attributed solely to MPC inhibition.

Q2: How can I differentiate between the effects of this compound on MPC and its effects on MCTs in my experiments?

A2: Distinguishing between the on-target (MPC) and off-target (MCT) effects of this compound is critical for data interpretation. Here are several strategies:

  • Concentration Optimization: this compound is significantly more potent against MPC than MCTs.[5][7] It is recommended to perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits MPC-dependent processes (e.g., pyruvate-driven respiration) without significantly affecting MCT-mediated transport (e.g., lactate efflux). Studies have suggested that maximal MPC inhibition is achieved at concentrations between 2-5µM, while higher concentrations are required to inhibit inflammatory cytokine production, an effect independent of MPC.[8]

  • Use of Control Inhibitors: Employ inhibitors with greater specificity for MCTs, such as AZD3965 (an MCT1/2 inhibitor) or AR-C155858 (an MCT1/2 inhibitor), as controls.[9][10] Comparing the effects of these compounds with this compound can help isolate the contributions of MCT inhibition.

  • Genetic Knockdown/Knockout: The most definitive way to control for off-target effects is to use cell lines or animal models with genetic knockdown or knockout of MPC1 or MPC2.[8] Any effects of this compound observed in these models can be attributed to off-target mechanisms.

  • Metabolic Rescue Experiments: To confirm that the observed phenotype is due to MPC inhibition, attempt to rescue the effect by providing a substrate that bypasses the MPC, such as cell-permeable methyl-pyruvate.[11]

Q3: What are the typical working concentrations for this compound to specifically inhibit MPC?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, based on published data, a concentration range of 5-10 µM is often used to achieve significant MPC inhibition with minimal off-target effects on MCTs in cell culture.[5][12][13][14][15] It is strongly advised to perform a titration for each new experimental system to determine the IC50 for MPC-related functions.

Q4: My cells show increased extracellular lactate after this compound treatment. Is this due to MCT inhibition?

A4: Not necessarily. While high concentrations of this compound can inhibit MCTs and potentially reduce lactate efflux, a common observation at concentrations that primarily inhibit MPC is an increase in extracellular lactate.[5][15][16] This is because blocking pyruvate entry into the mitochondria forces the cell to rely more heavily on glycolysis for ATP production, leading to an increased conversion of pyruvate to lactate, which is then exported from the cell.[5][7] Therefore, increased lactate production is often an indicator of successful MPC inhibition.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No effect of this compound on cellular respiration. 1. Compound Inactivity: The this compound stock solution may have degraded. 2. Low MPC Expression: The cell type may have very low expression of MPC1/MPC2. 3. Alternative Substrates: The cells may be utilizing alternative mitochondrial substrates (e.g., glutamine, fatty acids).1. Prepare a fresh stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[17] 2. Confirm MPC1 and MPC2 expression levels via qPCR or Western blot. 3. Perform respirometry experiments in media containing only glucose and pyruvate as the primary carbon sources.
Unexpected cell death or toxicity. 1. High Concentration: The concentration of this compound used may be too high, leading to significant off-target effects and cellular stress. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle-only control in your experiments.
Inconsistent results between experiments. 1. Variable Cell State: Differences in cell density, passage number, or metabolic state can affect the response to this compound. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the this compound stock.1. Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in a consistent metabolic state (e.g., log phase growth) at the start of each experiment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Observed effects are not rescued by a cell-permeable pyruvate analog. 1. Off-target Effects: The observed phenotype may be due to the inhibition of MCTs or other off-target interactions.1. Lower the concentration of this compound. 2. Use a more specific MCT inhibitor as a control to see if it phenocopies the effect. 3. Consider using a structurally different MPC inhibitor to confirm the phenotype is target-specific.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on its primary target (MPC) and its off-target (MCTs).

Table 1: Inhibitory Potency of this compound on Mitochondrial Pyruvate Carrier (MPC)

Parameter Value System Reference
IC5050 nMRat liver and heart mitochondria (pyruvate-dependent O2 consumption)[1][2]
IC5052.6 ± 8.3 nMReconstituted human MPC1L/MPC2[18]
Ki49 µMTrypanosoma brucei (pyruvate uptake)[1][3]

Table 2: Inhibitory Potency of this compound on Monocarboxylate Transporters (MCTs)

Transporter Parameter Value System Reference
MCTs (general)-This compound is approximately 300-fold more potent for MPC than MCTs.-[5][7]

Note: Specific Ki or IC50 values for this compound against individual MCT isoforms are not as readily available in the literature, reinforcing the importance of empirical determination in your specific experimental system.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Oxygen Consumption Rate (OCR)

This protocol outlines a method to determine the IC50 of this compound for MPC inhibition by measuring its effect on pyruvate-driven mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type to form a confluent monolayer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, prepare a dilution series of this compound in Seahorse XF DMEM medium, pH 7.4, supplemented with 10 mM glucose and 1 mM pyruvate.

  • Assay Setup:

    • Wash the cells with the assay medium.

    • Add the assay medium containing the different concentrations of this compound (and a vehicle control) to the wells.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Analyzer Measurement:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

    • Inject FCCP to uncouple the mitochondria and measure maximal respiration.

    • Inject rotenone and antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

  • Data Analysis:

    • Calculate the pyruvate-dependent OCR by subtracting the non-mitochondrial respiration from the basal OCR.

    • Plot the pyruvate-dependent OCR as a function of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Assessing Lactate Efflux to Monitor MCT Activity

This protocol provides a method to measure the rate of lactate export from cells, which is an indicator of MCT activity.

  • Cell Culture: Culture cells to near confluence in standard culture plates.

  • Pre-incubation: Wash the cells with a glucose-free and pyruvate-free buffer (e.g., Krebs-Ringer-HEPES).

  • Lactate Efflux Assay:

    • Incubate the cells with a high concentration of glucose (e.g., 25 mM) to stimulate glycolysis and lactate production.

    • At various time points, collect aliquots of the extracellular medium.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for 1 hour before adding the high glucose medium containing the inhibitor.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected media using a commercially available lactate assay kit.

  • Data Analysis:

    • Calculate the rate of lactate efflux (e.g., in nmol/min/mg of protein).

    • Compare the lactate efflux rates in the presence and absence of this compound and a known MCT inhibitor (e.g., AZD3965) to assess the impact on MCT activity.

Visualizations

UK5099_Mechanism cluster_cell Cell cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate (Cytosol) Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate Pyruvate_mito Pyruvate (Matrix) Pyruvate_cyto->Pyruvate_mito MPC Lactate_out Extracellular Space Lactate->Lactate_out MCTs TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle UK5099 This compound UK5099->Pyruvate_mito Inhibits (Primary Target) UK5099->Lactate_out Inhibits (Off-Target)

Caption: Mechanism of this compound action on MPC and MCTs.

Experimental_Workflow start Start Experiment with this compound dose_response 1. Perform Dose-Response Curve (e.g., OCR for MPC activity) start->dose_response determine_ic50 2. Determine IC50 for MPC Inhibition dose_response->determine_ic50 select_conc 3. Select Lowest Effective Concentration determine_ic50->select_conc main_exp 4. Conduct Main Experiment select_conc->main_exp observe_phenotype 5. Observe Phenotype main_exp->observe_phenotype is_specific Is the effect MPC-specific? observe_phenotype->is_specific rescue_exp 6a. Perform Rescue Experiment (e.g., methyl-pyruvate) is_specific->rescue_exp No mct_control 6b. Use MCT-specific Inhibitor Control (e.g., AZD3965) is_specific->mct_control No genetic_control 6c. Use MPC Knockout/Knockdown Model is_specific->genetic_control No conclusion Draw Conclusion is_specific->conclusion Yes rescue_exp->conclusion mct_control->conclusion genetic_control->conclusion

Caption: Workflow for validating MPC-specific effects of this compound.

References

minimizing UK-5099 toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking the MPC, this compound prevents pyruvate from entering the tricarboxylic acid (TCA) cycle, leading to a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis. This results in decreased oxygen consumption, reduced ATP production from oxidative phosphorylation, and increased lactate efflux.

Q2: What are the common signs of this compound toxicity in long-term cell culture?

A2: Common indicators of toxicity include:

  • Reduced cell proliferation and viability: As observed in LnCap prostate cancer cells.[1]

  • Increased production of reactive oxygen species (ROS): This has been noted in various cell lines, including esophageal squamous cancer cells and LnCap cells.[1][2]

  • Decreased intracellular ATP levels: A direct consequence of inhibiting mitochondrial respiration.[1][2]

  • Changes in cellular morphology: While not always indicative of toxicity, significant alterations should be monitored.

  • Cell cycle arrest: For example, this compound can cause G1/G0 arrest in LnCap cells.

Q3: What is a recommended starting concentration for this compound in long-term experiments?

A3: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the maximal MPC inhibition with minimal toxicity for your specific cell line. However, based on published studies, here are some starting points:

  • Neuronal cultures: 10 µM for 24-72 hours has been used with maintained viability.[3][4]

  • Esophageal squamous cancer cells: 40 µM was determined to be optimal for inhibiting pyruvate transport without significantly affecting cell viability.[5]

  • Prostate cancer cells (LnCap): Studies have used concentrations around 10 µM.[6]

  • Macrophages: Maximal MPC inhibition is observed around 2-5 µM. Higher concentrations can lead to off-target effects.

Q4: Can I supplement the culture medium to reduce this compound toxicity?

A4: Yes, providing alternative substrates that can fuel the TCA cycle independently of pyruvate can help maintain cellular energy levels and mitigate toxicity. Supplementing the medium with β-hydroxybutyrate and leucine has been shown to rescue ATP production in the presence of this compound.[4]

Q5: Does this compound have off-target effects?

A5: At higher concentrations (typically above 10 µM in sensitive cell types), this compound can exhibit off-target effects, including the inhibition of glutamate oxidation and a decrease in the mitochondrial membrane potential. It is therefore essential to use the lowest effective concentration to specifically inhibit the MPC.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death in long-term culture. This compound concentration is too high.Perform a dose-response experiment to determine the IC50 for your cell line and use a concentration that effectively inhibits the MPC with minimal impact on viability.
Depletion of cellular ATP.Supplement the culture medium with alternative energy sources such as β-hydroxybutyrate (e.g., 3 mM) and leucine (e.g., 2 mM) to fuel the TCA cycle.[4]
Excessive ROS production.Measure ROS levels using a fluorescent probe like DCFH-DA. If elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).
Inconsistent or unexpected experimental results. Off-target effects of this compound.Use a lower concentration of this compound (ideally in the low micromolar range) to ensure specific inhibition of the MPC.[7]
Cell-type specific metabolic adaptations.Characterize the metabolic phenotype of your cells in response to this compound. Measure OCR and ECAR to confirm the shift to glycolysis and assess the cell's ability to adapt.
Cells become resistant to other treatments (e.g., chemotherapy). Metabolic reprogramming induced by this compound.Be aware that long-term treatment with this compound can induce a chemoresistant phenotype in some cancer cells.[1][8] This should be considered in the experimental design.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To identify the lowest concentration of this compound that effectively inhibits mitochondrial pyruvate transport without causing significant cytotoxicity in the target cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Dose-Response Setup: Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound for the desired long-term culture duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the treatment period, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Metabolic Analysis (Optional but Recommended): In parallel experiments, measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer to confirm the metabolic shift at different this compound concentrations.

  • Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value. Select a concentration for future experiments that effectively inhibits pyruvate transport (as indicated by a decrease in OCR and an increase in ECAR) while maintaining high cell viability.

Protocol 2: Assessing and Mitigating this compound-Induced ROS Production

Objective: To quantify reactive oxygen species (ROS) levels in this compound-treated cells and evaluate the efficacy of an antioxidant in reducing ROS.

Methodology:

  • Cell Treatment: Culture cells with the predetermined optimal concentration of this compound. Include control groups with vehicle (DMSO) and this compound co-treated with an antioxidant (e.g., N-acetylcysteine, NAC, at a concentration of 1-5 mM).

  • ROS Detection:

    • At the desired time point, remove the culture medium and wash the cells with PBS.

    • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

    • After incubation, wash the cells again to remove excess probe.

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • An increase in fluorescence intensity in this compound-treated cells compared to the control indicates elevated ROS levels.

  • Data Analysis: Compare the fluorescence intensity across the different treatment groups. A reduction in fluorescence in the this compound + NAC group compared to the this compound alone group indicates successful mitigation of ROS.

Signaling Pathways and Experimental Workflows

UK5099_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol UK5099 This compound MPC Mitochondrial Pyruvate Carrier (MPC) UK5099->MPC Inhibits Pyruvate_Mito Mitochondrial Pyruvate MPC->Pyruvate_Mito Transports TCA TCA Cycle Pyruvate_Mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP Production (Mitochondrial) OXPHOS->ATP ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Generates AMPK AMPK Activation ATP->AMPK Low levels activate Glycolysis Glycolysis Pyruvate_Cyto Cytosolic Pyruvate Glycolysis->Pyruvate_Cyto Pyruvate_Cyto->MPC Lactate Lactate Efflux Pyruvate_Cyto->Lactate

Caption: Signaling pathway of this compound action.

Experimental_Workflow_Toxicity_Mitigation start Start: Long-term Cell Culture with this compound dose_response 1. Determine Optimal this compound Concentration (Dose-response curve & viability assay) start->dose_response viability_check Is cell viability maintained? dose_response->viability_check toxicity_observed Toxicity Observed (Reduced viability, increased ROS) viability_check->toxicity_observed No continue_experiment Continue Experiment viability_check->continue_experiment Yes troubleshoot 2. Troubleshoot and Mitigate Toxicity toxicity_observed->troubleshoot substrate_supp 2a. Supplement with Alternative Substrates (e.g., β-hydroxybutyrate, leucine) troubleshoot->substrate_supp ros_management 2b. Manage ROS Levels (e.g., co-treat with NAC) troubleshoot->ros_management re_evaluate 3. Re-evaluate Cell Health (Viability, ROS levels, ATP production) substrate_supp->re_evaluate ros_management->re_evaluate re_evaluate->viability_check

References

Technical Support Center: Refining UK-5099 Dosage for In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of UK-5099 in in vivo cancer models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, administration, and troubleshooting for experiments involving this mitochondrial pyruvate carrier (MPC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies in mouse cancer models?

A1: The optimal dose of this compound can vary depending on the cancer model, mouse strain, and experimental goals. However, based on published studies, a common starting dose for intraperitoneal (i.p.) injection is in the range of 3 mg/kg to 6 mg/kg body weight , administered daily.[1][2][3] For oral administration (p.o.), doses of 10 mg/kg/day have been used.[4] It is always recommended to perform a pilot study to determine the optimal dose for your specific model.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound can be a challenge. For intraperitoneal injection, a common vehicle is a solution of Dimethyl Sulfoxide (DMSO) and corn oil.[5] For instance, this compound can be dissolved in corn oil with 10% DMSO.[5] Another option for i.p. injection is to dissolve this compound in DMSO and then dilute it in PBS.[6] For oral gavage, this compound can be dissolved in 0.5% methylcellulose.[6] It is crucial to ensure the solution is homogenous and to prepare it fresh for optimal results.

Q3: What are the expected metabolic effects of this compound in vivo?

A3: this compound is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which blocks the transport of pyruvate into the mitochondria.[1][4] This leads to a metabolic shift from mitochondrial oxidative phosphorylation to aerobic glycolysis (the Warburg effect).[7] In vivo, this can result in increased glucose uptake and lactate production in tumor tissues.[2][3] Some studies have also reported an increase in blood glucose levels.[8]

Q4: What are the potential toxicities or side effects of this compound in mice?

A4: Existing studies suggest that this compound is generally well-tolerated at effective doses in mice. Researchers have reported no severe loss of animal body weight during treatment.[3][4] However, as with any experimental compound, it is essential to monitor the animals closely for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. A pilot toxicology study is advisable for long-term experiments or when using higher doses.

Q5: How quickly is this compound metabolized in mice?

A5: Pharmacokinetic studies in mice after a single intraperitoneal injection of 20 mg/kg this compound showed a rapid absorption with a maximum plasma concentration (Cmax) reached at 0.25 hours.[5] The mean residence time (MRT) was approximately 0.86 hours, and the half-life (T1/2) was reported to be around 13.36 hours.[5]

Troubleshooting Guide

Problem 1: Inconsistent or no observable anti-tumor effect.

  • Possible Cause: Suboptimal dosage.

    • Solution: Perform a dose-response study to determine the most effective dose for your specific cancer model. Consider increasing the dose incrementally, while carefully monitoring for any signs of toxicity.

  • Possible Cause: Poor bioavailability.

    • Solution: Ensure proper preparation of the this compound solution. Sonication may be recommended to aid dissolution.[9] Consider evaluating alternative administration routes (e.g., oral gavage vs. intraperitoneal injection) to see if it improves efficacy.

  • Possible Cause: Tumor model resistance.

    • Solution: Some cancer cells may have metabolic adaptations that make them less reliant on mitochondrial pyruvate import. Consider combining this compound with other therapeutic agents that target complementary metabolic pathways. For example, combining this compound with an MCT1/4 inhibitor like Syrosingopine has shown synergistic effects.[1]

Problem 2: Significant weight loss or signs of toxicity in treated animals.

  • Possible Cause: Dose is too high.

    • Solution: Reduce the dosage of this compound. Even if a higher dose shows a greater anti-tumor effect, the associated toxicity may compromise the experiment. The goal is to find a balance between efficacy and tolerability.

  • Possible Cause: Vehicle toxicity.

    • Solution: Ensure the vehicle used to dissolve this compound is well-tolerated by the animals. Run a control group treated with the vehicle alone to assess its effects. If the vehicle is causing toxicity, explore alternative formulations.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Mouse Cancer Models

Cancer ModelMouse StrainDosageAdministration RouteReference
Prostate CancerNude Mice6 mg/kg BWIntraperitoneal (i.p.)[3]
Breast Cancer (4T1)BALB/c3 mg/kgIntraperitoneal (i.p.)[2]
Patient-Derived Xenograft (PDX)SCID10 or 100 mg/kg/dayOral (p.o.)[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitAdministrationReference
Cmax82,500 ± 20,745ng/mL20 mg/kg i.p.[5]
Tmax0.250 ± 0.000h20 mg/kg i.p.[5]
AUC(0-t)42,103 ± 12,072h*ng/mL20 mg/kg i.p.[5]
MRT(0-t)0.857 ± 0.143h20 mg/kg i.p.[5]
T(1/2)13.358 ± 0.239h20 mg/kg i.p.[5]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Mouse Xenograft Model

  • Preparation of this compound Solution:

    • Dissolve this compound in a vehicle of 10% DMSO in corn oil to the desired concentration (e.g., 0.6 mg/mL for a 6 mg/kg dose in a 20g mouse with an injection volume of 200 µL).[5]

    • Ensure the solution is thoroughly mixed. Prepare fresh daily.

  • Animal Handling:

    • Weigh each mouse accurately before administration to calculate the precise injection volume.

  • Administration:

    • Administer the this compound solution via intraperitoneal (i.p.) injection.

    • For the control group, administer the vehicle solution alone.

  • Monitoring:

    • Monitor the mice daily for tumor growth, body weight changes, and any signs of toxicity.

    • Measure tumor volume using calipers at regular intervals.

Visualizations

UK5099_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Pyruvate Dehydrogenase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS MPC->Pyruvate_mito UK5099 This compound UK5099->MPC Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth (e.g., to ~100-200 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_group Treatment Group: This compound Administration randomization->treatment_group control_group Control Group: Vehicle Administration randomization->control_group monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment_group->monitoring control_group->monitoring endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis monitoring->endpoint

Caption: General in vivo experimental workflow.

References

Validation & Comparative

Validating UK-5099's Effect with MPC1/2 Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cellular metabolism, UK-5099 is a widely utilized pharmacological inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC, a heterodimer of MPC1 and MPC2, serves as the primary gateway for pyruvate to enter the mitochondrial matrix from the cytosol, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. To rigorously validate the on-target effects of this compound and distinguish them from potential off-target activities, a direct comparison with the genetic knockdown of MPC1 and/or MPC2 is the gold standard. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, detailed protocols, and visual workflows.

On-Target Effects: A Tale of Two Interventions

Both pharmacological inhibition with this compound and genetic knockdown of MPC1 or MPC2 are designed to abrogate the function of the mitochondrial pyruvate carrier. This disruption of pyruvate import into the mitochondria leads to a cascade of predictable metabolic reprogramming events. Cells are forced to shift their energy production away from glucose-driven oxidative phosphorylation and towards increased glycolysis and the utilization of alternative fuel sources, such as amino acids and fatty acids.

Recent studies have indicated that at higher concentrations, this compound may exert off-target effects independent of MPC inhibition. Therefore, validating the metabolic phenotype observed with this compound treatment against that of MPC1/2 genetic knockdown is a critical experimental step.

Quantitative Comparison of Metabolic Effects

The following tables summarize the key metabolic changes observed in cells treated with this compound versus those with genetic knockdown of MPC1 or MPC2. The data is compiled from studies that performed direct comparisons in various cell lines.

Table 1: Impact on Cellular Respiration and Glycolysis

ParameterThis compound TreatmentMPC1/2 KnockdownCell Line(s)Reference(s)
Oxygen Consumption Rate (OCR) DecreasedDecreasedC2C12 myoblasts, LnCap[1][2]
Extracellular Acidification Rate (ECAR) IncreasedIncreasedProstate cancer cells[3]
Lactate Production IncreasedIncreasedProstate cancer cells[3]
Glucose Uptake IncreasedIncreasedProstate cancer cells[3]

Table 2: Impact on Cellular Energetics and Metabolite Levels

ParameterThis compound TreatmentMPC1/2 KnockdownCell Line(s)Reference(s)
ATP Levels Decreased (in some cell types)Decreased (in some cell types)Prostate cancer cells, BPH-1[3]
Citrate Levels DecreasedDecreasedProstate cancer cells[3]
Pyruvate-driven Respiration Severely CompromisedSeverely CompromisedC2C12 myoblasts[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Genetic Knockdown of MPC1/2 using siRNA

This protocol describes a general method for the transient knockdown of MPC1 or MPC2 in cultured mammalian cells using small interfering RNA (siRNA).

Materials:

  • siRNA targeting MPC1 or MPC2 (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium

  • 6-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well to be transfected, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-Lipofectamine complex to each well containing cells and fresh complete culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the stability of the target protein.

  • Validation of Knockdown: After incubation, harvest the cells to validate the knockdown efficiency by Western blot or qRT-PCR analysis of MPC1 and MPC2 protein or mRNA levels, respectively.

Extracellular Flux Analysis (Seahorse Assay)

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer to assess mitochondrial respiration and glycolysis.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment (if applicable): Treat the cells with the desired concentration of this compound for the specified duration before the assay.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation:

    • On the day of the assay, remove the culture medium from the cells and wash with pre-warmed assay medium.

    • Add fresh assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Analyzer Setup:

    • Load the hydrated sensor cartridge with the compounds for injection (e.g., Oligomycin, FCCP, Rotenone/Antimycin A for a Mito Stress Test).

    • Calibrate the instrument.

  • Data Acquisition: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time, both at baseline and after the injection of the various compounds.

  • Data Analysis: Analyze the resulting data to determine key parameters such as basal respiration, maximal respiration, ATP-linked respiration, and glycolytic rate.

13C-Labeled Metabolic Flux Analysis

This protocol provides a general workflow for tracing the metabolic fate of 13C-labeled glucose to compare the effects of this compound and MPC1/2 knockdown on central carbon metabolism.

Materials:

  • [U-13C]-glucose (or other labeled substrate)

  • Culture medium without glucose

  • Cells (wild-type, MPC1/2 knockdown, and this compound treated)

  • Methanol, water, chloroform (for metabolite extraction)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture and Treatment: Culture wild-type and MPC1/2 knockdown cells. For the this compound treatment group, add the inhibitor to wild-type cells for the desired time.

  • Isotope Labeling:

    • Wash the cells with PBS and replace the culture medium with a medium containing [U-13C]-glucose as the sole glucose source.

    • Incubate the cells for a time course to allow for the incorporation of the 13C label into downstream metabolites. The duration will depend on the metabolic rates of the cell line.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding water and chloroform. The polar metabolites will be in the aqueous layer.

  • Metabolite Analysis:

    • Dry the aqueous phase containing the polar metabolites.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.

    • Analyze the samples to determine the mass isotopologue distribution of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).

  • Flux Calculation: Use metabolic flux analysis software to calculate the relative or absolute fluxes through the central carbon metabolic pathways based on the mass isotopologue distribution data.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway, experimental workflow, and the logical relationship between this compound and MPC1/2 knockdown.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibition Intervention Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Pyruvate->MPC Mito_Pyruvate Mitochondrial Pyruvate AcetylCoA Acetyl-CoA Mito_Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS UK5099 This compound UK5099->MPC MPC_Knockdown MPC1/2 Knockdown MPC_Knockdown->MPC Inhibits Function MPC->Mito_Pyruvate

Caption: Signaling pathway of mitochondrial pyruvate import and points of inhibition.

cluster_prep Cell Preparation cluster_analysis Metabolic Analysis cluster_data Data Interpretation Start Start with Cultured Cells Knockdown Perform MPC1/2 siRNA Knockdown Start->Knockdown Treat Treat with This compound Start->Treat Control Untreated Control Start->Control Seahorse Extracellular Flux Analysis (Seahorse) Knockdown->Seahorse Metabolomics 13C-Metabolic Flux Analysis Knockdown->Metabolomics Treat->Seahorse Treat->Metabolomics Control->Seahorse Control->Metabolomics Compare Compare Metabolic Phenotypes Seahorse->Compare Metabolomics->Compare Validate Validate On-Target Effect of this compound Compare->Validate

Caption: Experimental workflow for validating this compound's effect.

UK5099 This compound (Pharmacological) Inhibition Inhibition of MPC Function UK5099->Inhibition OffTarget Potential Off-Target Effects UK5099->OffTarget Knockdown MPC1/2 Knockdown (Genetic) Knockdown->Inhibition MetabolicShift Metabolic Shift: - Decreased OXPHOS - Increased Glycolysis - Alternative Fuel Use Inhibition->MetabolicShift

Caption: Logical relationship between this compound and MPC1/2 knockdown.

References

A Comparative Guide to Mitochondrial Pyruvate Carrier Inhibitors: UK-5099 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of UK-5099 with other prominent mitochondrial pyruvate carrier (MPC) inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies by offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Introduction to Mitochondrial Pyruvate Carrier (MPC) Inhibition

The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane, responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). Inhibition of the MPC forces a metabolic shift towards glycolysis and lactate production, a phenomenon with significant implications for various physiological and pathological processes, including cancer metabolism, metabolic diseases, and neurodegenerative disorders. This compound is a well-characterized and potent inhibitor of the MPC, often used as a reference compound in metabolic studies. However, a range of other compounds with distinct chemical scaffolds and inhibitory profiles have also been identified.

Comparative Performance of MPC Inhibitors

The following tables summarize the quantitative data for this compound and its key alternatives, providing a comparative view of their potency and cellular effects.

Table 1: Inhibitory Potency of MPC Inhibitors
CompoundTarget(s)IC50 / KiCell/SystemReference
This compound MPCIC50: ~50 nM (pyruvate-dependent O2 consumption)Rat heart mitochondria[1][2][3]
Ki: 49 µM (pyruvate transport)Trypanosomes[1][4]
Zaprinast MPC, PDE5/6IC50: 321 nM (pyruvate transport)Reconstituted human MPC1L/MPC2[5]
7ACC2 MPC, MCT1IC50: 11 nM ([14C]-lactate influx)SiHa cells[6][7][8]
Rosiglitazone MPC, PPARγ-Human arterial smooth muscle cells[9]
Mitoglitazone (MSDC-0160) MPC, mTOTIC50: 1.2 µM (MPC inactivation)In vitro[10][11]

Signaling Pathways and Metabolic Consequences of MPC Inhibition

Inhibition of the MPC instigates a significant metabolic reprogramming within the cell. The blockade of pyruvate entry into the mitochondria curtails the fuel supply for the TCA cycle and subsequent oxidative phosphorylation. This leads to a compensatory upregulation of glycolysis to meet the cell's energy demands, resulting in increased lactate production.

Caption: Metabolic shift induced by MPC inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare MPC inhibitors.

Mitochondrial Pyruvate Uptake Assay (Radiolabeled)

This assay directly measures the transport of pyruvate into isolated mitochondria.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Uptake Buffer: 120 mM KCl, 10 mM HEPES (pH 7.4), 1 mM EGTA.

  • [2-¹⁴C]-Pyruvate (radiolabeled).

  • Non-radiolabeled pyruvate.

  • MPC inhibitor (e.g., this compound).

  • Stop Buffer: Uptake buffer containing a high concentration of a non-radiolabeled inhibitor (e.g., α-cyano-4-hydroxycinnamate).

  • Silicone oil.

  • Perchloric acid.

Procedure:

  • Isolate mitochondria from cells or tissue of interest using standard differential centrifugation protocols.

  • Resuspend the mitochondrial pellet in ice-cold Isolation Buffer.

  • Determine mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • In a microcentrifuge tube, add a layer of silicone oil on top of a layer of perchloric acid.

  • Incubate isolated mitochondria (typically 0.5-1 mg/mL) in Uptake Buffer with the desired concentration of the MPC inhibitor or vehicle control.

  • Initiate pyruvate uptake by adding a mixture of [2-¹⁴C]-pyruvate and non-radiolabeled pyruvate.

  • After a defined incubation time (e.g., 1-5 minutes), rapidly stop the reaction by centrifuging the mitochondria through the silicone oil layer into the perchloric acid.

  • Aspirate the upper aqueous and oil layers.

  • Quantify the radioactivity in the perchloric acid layer using a scintillation counter.

  • Normalize the radioactive counts to the amount of mitochondrial protein to determine the rate of pyruvate uptake.

Pyruvate_Uptake_Workflow A Isolate Mitochondria C Incubate Mitochondria with Inhibitor or Vehicle A->C B Prepare Reaction Tubes (Silicone Oil over Perchloric Acid) E Stop Reaction by Centrifugation B->E D Add Radiolabeled Pyruvate to Initiate Uptake C->D D->E F Quantify Radioactivity E->F G Data Analysis F->G

Caption: Experimental workflow for the radiolabeled pyruvate uptake assay.
Measurement of Pyruvate-Driven Oxygen Consumption

This assay assesses the impact of MPC inhibitors on mitochondrial respiration using pyruvate as a substrate.

Materials:

  • Isolated mitochondria.

  • Respiration Buffer (e.g., MiR05).

  • Pyruvate and Malate (as substrates).

  • ADP.

  • MPC inhibitor (e.g., this compound).

  • High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer).

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add Respiration Buffer to the respirometer chambers and allow the oxygen signal to stabilize.

  • Add isolated mitochondria to the chambers.

  • Sequentially add pyruvate and malate to initiate state 2 respiration.

  • Add the MPC inhibitor at the desired concentration and monitor the change in oxygen consumption.

  • Add ADP to induce state 3 respiration and observe the effect of the inhibitor on ADP-stimulated oxygen consumption.

  • As a control, other substrates that bypass the MPC (e.g., succinate or glutamate) can be used to assess the specificity of the inhibitor.

Oxygen_Consumption_Workflow A Calibrate Respirometer B Add Respiration Buffer and Mitochondria A->B C Add Pyruvate + Malate (State 2 Respiration) B->C D Add MPC Inhibitor C->D E Add ADP (State 3 Respiration) D->E F Record and Analyze Oxygen Consumption Rate E->F

Caption: Workflow for measuring pyruvate-driven oxygen consumption.

Conclusion

This compound remains a potent and widely used tool for studying MPC function. However, the availability of alternative inhibitors such as Zaprinast, 7ACC2, and the thiazolidinedione class of compounds provides researchers with a broader toolkit to investigate the multifaceted roles of mitochondrial pyruvate transport. The choice of inhibitor should be guided by the specific experimental context, considering factors such as potency, selectivity, and potential off-target effects. The experimental protocols and comparative data presented in this guide are intended to facilitate this selection process and promote robust and reproducible research in the field of cellular metabolism.

References

A Comparative Guide to Mitochondrial Pyruvate Carrier Inhibition: UK-5099 vs. MPC shRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial pyruvate carrier (MPC) has emerged as a critical regulator of cellular metabolism, mediating the transport of pyruvate into the mitochondria, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). The ability to modulate MPC activity is a powerful tool for studying cellular bioenergetics and holds therapeutic potential in various diseases, including cancer and metabolic disorders. This guide provides a comprehensive comparison of two widely used methods for inhibiting MPC function: the pharmacological inhibitor UK-5099 and genetic knockdown using short hairpin RNA (shRNA).

Mechanism of Action

This compound: Acute Pharmacological Inhibition

This compound is a potent, cell-permeable small molecule inhibitor of the MPC. It acts by binding to the MPC complex, which is composed of the MPC1 and MPC2 subunits, thereby blocking the transport of pyruvate across the inner mitochondrial membrane. This inhibition is rapid and reversible, allowing for acute and transient modulation of mitochondrial pyruvate uptake.

MPC shRNA: Long-Term Genetic Knockdown

Short hairpin RNA (shRNA) targeting the messenger RNA (mRNA) of MPC1 or MPC2 provides a genetic approach to inhibit MPC function.[1] shRNA molecules are typically delivered into cells using viral vectors, such as lentiviruses, which integrate into the host genome, leading to stable expression of the shRNA. The shRNA is then processed by the cell's RNA interference (RNAi) machinery to produce small interfering RNAs (siRNAs) that bind to and promote the degradation of the target MPC mRNA. This results in a sustained, long-term reduction in the expression of the MPC1 or MPC2 protein, leading to impaired MPC complex formation and function. The knockdown efficiency can vary, typically ranging from 75-90%.[2]

Comparative Effects on Cellular Metabolism

Both this compound and MPC shRNA induce a significant shift in cellular metabolism away from mitochondrial respiration and towards glycolysis. By blocking pyruvate entry into the mitochondria, these tools force cells to rely more heavily on the conversion of pyruvate to lactate in the cytoplasm to regenerate NAD+ and maintain glycolytic flux.

Metabolic ParameterEffect of this compoundEffect of MPC shRNA (or siRNA)References
Oxygen Consumption Rate (OCR) Significantly decreasedDecreasedThis compound:[3][4], MPC siRNA:[5]
Extracellular Acidification Rate (ECAR) IncreasedIncreasedThis compound:[3][4], MPC shRNA:[6]
Lactate Production Significantly increasedIncreasedThis compound:[3][4], MPC shRNA:[7]
Glucose Consumption IncreasedIncreasedMPC siRNA:[5]
ATP Production from OXPHOS DecreasedDecreasedThis compound:[3][4]
ATP Production from Glycolysis IncreasedIncreased[8]

Off-Target Effects and Considerations

This compound:

While this compound is a highly specific MPC inhibitor, some off-target effects have been reported. At higher concentrations, it can inhibit monocarboxylate transporters (MCTs) located on the plasma membrane, which are responsible for lactate and pyruvate transport into and out of the cell.[4][9] However, studies have shown that at concentrations effective for MPC inhibition, the impact on MCTs is minimal.[4] More recently, this compound has been shown to inhibit the NLRP3 inflammasome independently of its effect on the MPC, which should be a consideration in immunology-focused studies.[2][10][11][12]

MPC shRNA:

The primary concern with shRNA-based approaches is the potential for off-target effects, where the shRNA silences unintended genes with partial sequence homology.[6][13][14] This can be mitigated by careful shRNA design and the use of multiple shRNAs targeting different sequences of the same gene. Another consideration is the potential for cellular toxicity due to the overexpression of shRNA molecules, which can saturate the endogenous RNAi machinery.[6]

Experimental Protocols

I. Inhibition of MPC using this compound

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C)

  • Cell culture medium appropriate for the cell line

  • Cell line of interest

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium at the desired final concentration (typically in the low micromolar range). A vehicle control (DMSO) should be prepared in parallel.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (acute treatment can be as short as a few hours).

  • Proceed with downstream metabolic assays.

II. MPC Knockdown using Lentiviral shRNA

Materials:

  • Lentiviral particles carrying shRNA targeting MPC1 or MPC2 (and a non-targeting control shRNA)

  • Target cells

  • Complete cell culture medium

  • Polybrene (transduction enhancing reagent)

  • Puromycin (selection antibiotic)

Procedure:

  • Transduction:

    • Plate target cells 24 hours prior to transduction to achieve 50-70% confluency on the day of infection.

    • Thaw lentiviral particles at room temperature.

    • Prepare medium containing Polybrene (typically 4-8 µg/mL).

    • Add the appropriate amount of lentiviral particles (at a desired multiplicity of infection, MOI) to the cells in the Polybrene-containing medium.

    • Incubate for 18-24 hours.

  • Selection:

    • Replace the virus-containing medium with fresh complete medium.

    • After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.

  • Expansion and Validation:

    • Expand the puromycin-resistant cells.

    • Validate the knockdown of MPC1 or MPC2 protein expression by Western blot analysis.

III. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant Solution and incubate in a non-CO2 incubator at 37°C overnight.

  • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Replace the calibrant plate with the cell plate and initiate the assay.

  • The instrument will measure basal OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.[15][16][17]

IV. Lactate Production Assay

Materials:

  • Cell culture supernatant

  • Lactate Assay Kit (typically based on lactate dehydrogenase or lactate oxidase)

  • Microplate reader

Procedure:

  • Collect the cell culture medium at the end of the experimental treatment.

  • Prepare lactate standards according to the kit instructions.

  • Add the standards and samples to a 96-well plate.

  • Add the reaction mixture from the kit to each well.

  • Incubate the plate as recommended by the manufacturer (e.g., 5-30 minutes at 37°C).

  • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Calculate the lactate concentration in the samples based on the standard curve.[18][19][20]

V. Western Blot Analysis for MPC Protein Levels

Materials:

  • Cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MPC1 and MPC2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH MPC MPC Pyruvate->MPC Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS OXPHOS TCA->OXPHOS MPC->Pyruvate_mito Transport UK5099 This compound UK5099->MPC Inhibits shRNA MPC shRNA shRNA->MPC Knocks Down

Caption: Mechanism of MPC Inhibition by this compound and MPC shRNA.

cluster_uk5099 This compound Treatment cluster_shrna MPC shRNA Knockdown cluster_assays Metabolic Assays cell_culture_uk Cell Culture treatment Add this compound or Vehicle cell_culture_uk->treatment incubation_uk Incubate (acute) treatment->incubation_uk seahorse Seahorse XF Analysis (OCR/ECAR) incubation_uk->seahorse lactate_assay Lactate Assay incubation_uk->lactate_assay cell_culture_shrna Cell Culture transduction Lentiviral Transduction cell_culture_shrna->transduction selection Puromycin Selection transduction->selection expansion Expand Clones selection->expansion validation Validate Knockdown (Western Blot) expansion->validation validation->seahorse validation->lactate_assay

Caption: Experimental Workflow for Comparing this compound and MPC shRNA.

References

Navigating the Metabolic Maze: A Comparative Guide to UK-5099 Specificity in Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of cellular metabolism is paramount. UK-5099, a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC), has emerged as a critical tool in dissecting the intricate network of metabolic pathways. This guide provides an objective comparison of this compound with alternative inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of MPC Inhibitors

The efficacy and specificity of a metabolic inhibitor are critical determinants of its utility. The following table summarizes the inhibitory potency of this compound and its alternatives against the mitochondrial pyruvate carrier.

InhibitorTargetIC50 / KiKey Characteristics
This compound Mitochondrial Pyruvate Carrier (MPC)IC50: 52.6 ± 8.3 nM[1]Potent and widely used MPC inhibitor. May exhibit off-target effects at higher concentrations.
Compound 2 Mitochondrial Pyruvate Carrier (MPC)IC50: 12.4 ± 4.6 nM[1]A more potent analog of this compound.[1]
Zaprinast Mitochondrial Pyruvate Carrier (MPC) / Phosphodiesterase (PDE)IC50: 321 ± 42 nM (MPC)[1]Also a known inhibitor of cGMP-specific phosphodiesterase.
7ACC2 Mitochondrial Pyruvate Carrier (MPC)Potency reported to be similar to this compoundA potent MPC inhibitor, structurally distinct from this compound.
MITO-66 Mitochondrial Pyruvate Carrier (MPC)Not specifiedA novel and specific MPC inhibitor.
JXL series Mitochondrial Pyruvate Carrier (MPC)Varies by analogAnalogs of this compound with modifications to enhance activity.
Lonidamine Mitochondrial Pyruvate Carrier (MPC) / HexokinaseIC50: 4.6 ± 1.3 µM (MPC)[1]Lower potency for MPC inhibition compared to this compound.
Mitoglitazone Mitochondrial Pyruvate Carrier (MPC) / PPARγIC50: 2.7 ± 0.8 µM (MPC)[1]A thiazolidinedione with dual activity.

Delving Deeper: Experimental Protocols for Assessing Specificity

To rigorously assess the specificity of this compound and other MPC inhibitors, a combination of metabolic assays is often employed. Below are detailed methodologies for key experiments.

Seahorse XF Mito Fuel Flex Test

This assay assesses the dependency of cells on different mitochondrial fuel sources (glucose, glutamine, and long-chain fatty acids) and can reveal the specific impact of an inhibitor on pyruvate oxidation.

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

  • Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Medium: Prepare Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, glutamine, long-chain fatty acids).

  • Inhibitor Injection: The Seahorse XF analyzer injects a sequence of inhibitors to probe mitochondrial function. A typical sequence to assess the effect of an MPC inhibitor would be:

    • Port A: Vehicle control or this compound (to measure its effect on basal respiration).

    • Port B: Etomoxir (an inhibitor of fatty acid oxidation) to assess dependency on this pathway in the presence of the MPC inhibitor.

    • Port C: BPTES (an inhibitor of glutaminase) to assess dependency on glutamine metabolism.

  • Data Acquisition: The Seahorse XF analyzer measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

  • Data Analysis: Analyze the changes in OCR upon injection of each inhibitor to determine the cell's reliance on each fuel source and the specific effect of the MPC inhibitor on glucose-driven respiration. A significant drop in OCR after this compound injection, which is not observed with other substrates, indicates on-target activity.

Measurement of Mitochondrial Pyruvate Concentration

Directly measuring the concentration of pyruvate within the mitochondria provides a definitive assessment of MPC inhibition.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a control vehicle for the specified duration.

  • Mitochondrial Isolation: Harvest the cells and isolate mitochondria using a commercially available kit or a standard differential centrifugation protocol.

  • Pyruvate Measurement: Lyse the isolated mitochondria and measure the pyruvate concentration using a colorimetric or fluorometric pyruvate assay kit.

  • Data Analysis: Compare the mitochondrial pyruvate concentration in inhibitor-treated cells to that in control cells. A significant reduction in pyruvate levels in the treated group confirms MPC inhibition.[2]

Assessing Off-Target Effects on Glutamate Oxidation

At higher concentrations, this compound has been reported to affect the oxidation of other substrates, such as glutamate.[3]

Protocol:

  • Permeabilized Cell Respiration Assay:

    • Culture and harvest cells as described above.

    • Permeabilize the cell membrane using a reagent like digitonin, which leaves the mitochondrial membrane intact.

    • Resuspend the permeabilized cells in a respiration buffer.

  • Substrate Addition: In a Seahorse XF analyzer or a similar respirometry system, measure the basal OCR. Then, sequentially add:

    • Glutamate and Malate: To measure respiration driven by glutamate oxidation.

    • This compound (at various concentrations): To assess its effect on glutamate-driven respiration.

    • ADP: To stimulate state 3 respiration.

    • Rotenone and Antimycin A: To inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

  • Data Analysis: A decrease in glutamate-driven respiration in the presence of high concentrations of this compound, independent of its effect on pyruvate transport, would indicate an off-target effect.

Visualizing the Molecular Pathways and Workflows

To better understand the mechanism of action and experimental design, the following diagrams illustrate the key concepts.

Mechanism of this compound Action Glucose Glucose Pyruvate_cyto Pyruvate (Cytosol) Glucose->Pyruvate_cyto MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Lactate Lactate Pyruvate_cyto->Lactate UK5099 This compound UK5099->MPC Pyruvate_mito Pyruvate (Mitochondria) MPC->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS

Caption: Mechanism of this compound action on mitochondrial pyruvate import.

Seahorse XF Assay Workflow for Specificity Start Seed Cells Incubate Incubate and Equilibrate Start->Incubate Basal Measure Basal OCR/ECAR Incubate->Basal Inject_UK5099 Inject this compound Basal->Inject_UK5099 Measure1 Measure OCR/ECAR Inject_UK5099->Measure1 Inject_Eto Inject Etomoxir Measure1->Inject_Eto Measure2 Measure OCR/ECAR Inject_Eto->Measure2 Inject_BPTES Inject BPTES Measure2->Inject_BPTES Measure3 Measure OCR/ECAR Inject_BPTES->Measure3 Analyze Analyze Data Measure3->Analyze

Caption: Experimental workflow for assessing inhibitor specificity using a Seahorse XF assay.

References

A Comparative Guide to the Metabolic Effects of UK-5099 and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two key pharmacological compounds, UK-5099 and metformin. By examining their mechanisms of action and impacts on cellular metabolism, supported by experimental data, this document aims to be a valuable resource for researchers in metabolic diseases, oncology, and drug discovery.

At a Glance: this compound vs. Metformin

FeatureThis compoundMetformin
Primary Target Mitochondrial Pyruvate Carrier (MPC)[1]Primarily AMP-activated protein kinase (AMPK) activation; also inhibits mitochondrial respiratory chain complex I[2][3][4][5]
Mechanism of Action Inhibits the transport of pyruvate into the mitochondria.[1]Activates AMPK, leading to downstream effects on glucose and lipid metabolism. Inhibition of complex I contributes to an increased AMP:ATP ratio, further activating AMPK.[2][6][7]
Effect on Glucose Metabolism Forces a shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis (Warburg effect).[1][8]Decreases hepatic glucose production and increases glucose uptake in peripheral tissues like skeletal muscle.[2][3][5][9][10]
Effect on Lactate Production Significantly increases extracellular lactate levels due to enhanced glycolysis.[1]Can increase lactate production, particularly at higher concentrations, by inhibiting mitochondrial respiration and promoting anaerobic metabolism.[11][12][13][14]
Effect on Mitochondrial Respiration Decreases Oxygen Consumption Rate (OCR) by limiting the primary substrate (pyruvate) for the TCA cycle.[1][15]Inhibits mitochondrial complex I, leading to decreased mitochondrial respiration.[12][16][17]
Effect on ATP Production Significantly decreases cellular ATP production.[1]Can decrease ATP production due to mitochondrial inhibition, leading to an increased AMP:ATP ratio.[6]

Core Mechanisms of Action

This compound: The Gatekeeper of Mitochondrial Pyruvate

This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] By blocking this crucial step, this compound effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). This forces cells to rely heavily on aerobic glycolysis for ATP production, a phenomenon famously observed in many cancer cells and known as the Warburg effect.[1][8]

UK5099_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Lactate Lactate Pyruvate_c->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m TCA TCA Cycle OXPHOS Oxidative Phosphorylation ATP ATP UK5099 This compound UK5099->MPC

Caption: Mechanism of action of Metformin.

Comparative Experimental Data

The following tables summarize quantitative data from studies investigating the metabolic effects of this compound and metformin.

Table 1: Effects on Cellular Respiration and Glycolysis

ParameterCell TypeThis compound EffectMetformin EffectReference
Oxygen Consumption Rate (OCR) LnCap Prostate Cancer CellsBasal & Maximal OCR significantly decreased. [1]Decreased basal, maximal, and ATP-linked OCR in intestinal cells. [15],[1] [15]
Extracellular Acidification Rate (ECAR) Intestinal CellsNot directly measured, but increased lactate efflux implies increased ECAR. [1]Increased glycolysis and glycolytic capacity. [15],[1] [15]
ATP Production LnCap Prostate Cancer CellsSignificantly decreased. [1]Decreases cellular ATP levels. [18],[1] [18]
Lactate Production LnCap Prostate Cancer CellsSignificantly increased extracellular lactate. [1]Increased at concentrations of 1 mM and higher in peripheral blood mononuclear cells. [12],[1] [12]
Mitochondrial Membrane Potential (ΔΨm) LnCap Prostate Cancer CellsSignificantly decreased. [1]High concentrations can impair mitochondrial membrane potential. [19],[1] [19]

Table 2: Effects on Key Metabolic Pathways and Molecules

ParameterCell Type/OrganismThis compound EffectMetformin EffectReference
Mitochondrial Pyruvate Concentration LnCap Prostate Cancer CellsReduced. [1]In metformin-treated intestinal cells, this compound did not further decrease OCR, suggesting pyruvate was not being metabolized mitochondrially. [15],[1] [15]
AMPK Activation Not a direct targetNo direct effect reported.Significantly increases AMPK α2 activity in skeletal muscle of type 2 diabetic subjects. [9]Activates AMPK in hepatocytes. [2],[2] [9]
Glucose Uptake Not a primary effectNot reported to directly increase glucose uptake.Stimulates glucose uptake in isolated rat skeletal muscles. [2][2]
Hepatic Glucose Production Not a primary effectNot reported to directly inhibit gluconeogenesis.Inhibits glucose production by hepatocytes. [2][2]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

dot

OCR_Workflow A Seed cells in a Seahorse XF24 cell culture microplate B Allow cells to attach and grow A->B C Treat cells with this compound, metformin, or vehicle control B->C D Switch to unbuffered DMEM prior to assay C->D E Measure baseline OCR using a Seahorse XF Analyzer D->E F Sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) E->F G Measure OCR after each injection to determine key parameters (basal respiration, ATP production, maximal respiration, spare respiratory capacity) F->G

Caption: Workflow for OCR measurement.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a Seahorse XF24 cell culture microplate and allow them to adhere for several hours. [8]2. Treatment: Treat cells with the desired concentrations of this compound, metformin, or a vehicle control for the specified duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with unbuffered DMEM supplemented with necessary substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator. [8]4. Seahorse Analysis: Load the cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) and place the microplate in the Seahorse XF Analyzer. [15]5. Data Acquisition: Measure the OCR at baseline and after the sequential injection of the stress test compounds. [1]6. Normalization: After the assay, normalize the OCR data to cell number or protein concentration.

Lactate Production Assay

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate media and treat with this compound, metformin, or vehicle control for the desired time.

  • Sample Collection: Collect the cell culture medium and/or prepare cell lysates.

  • Lactate Measurement: Determine the lactate concentration in the collected samples using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration. [1][8]4. Data Analysis: Measure the signal using a microplate reader at the appropriate wavelength (e.g., 565 nm for colorimetric assays). [1]Calculate the lactate concentration based on a standard curve. Normalize the results to cell number or protein content.

AMPK Activation Assay (Western Blot)

Protocol:

  • Cell Lysis: After treatment with metformin or control, wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors. [20]2. Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-phospho-AMPKα Thr172). [20] * Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Total AMPK Control: Strip the membrane and re-probe with an antibody for total AMPKα to ensure equal loading. [20]6. Densitometry: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK. [20]

Conclusion

This compound and metformin are powerful tools for modulating cellular metabolism, albeit through distinct mechanisms. This compound acts as a specific inhibitor of mitochondrial pyruvate transport, forcing a metabolic switch to glycolysis. This makes it an invaluable tool for studying the Warburg effect and the consequences of decoupling glycolysis from mitochondrial respiration. Metformin, on the other hand, exerts its pleiotropic effects primarily through the activation of AMPK, impacting systemic glucose homeostasis. Its inhibitory effect on mitochondrial complex I is a key upstream event in its mechanism of action.

For researchers, the choice between these compounds will depend on the specific metabolic pathway under investigation. This compound is ideal for dissecting the role of mitochondrial pyruvate metabolism, while metformin is the compound of choice for studying AMPK signaling and its downstream consequences. Understanding the distinct and overlapping effects of these two molecules will continue to provide valuable insights into metabolic regulation in both health and disease.

References

Cross-Validating UK-5099 Findings with Zaprinast: A Comparative Guide to Mitochondrial Pyruvate Carrier Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UK-5099 and a secondary compound, zaprinast, for the experimental validation of findings related to the inhibition of the mitochondrial pyruvate carrier (MPC). This guide includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

The mitochondrial pyruvate carrier (MPC) has emerged as a critical gatekeeper of cellular metabolism, controlling the transport of pyruvate from the cytoplasm into the mitochondrial matrix. Its inhibition is a key area of investigation in various research fields, including oncology, metabolic diseases, and neurodegenerative disorders. This compound is a potent and widely used inhibitor of the MPC. However, to ensure the specificity of experimental findings and to control for potential off-target effects, it is crucial to cross-validate results with a structurally and mechanistically distinct secondary compound. This guide focuses on zaprinast as a suitable secondary compound for such validation studies.

Comparative Analysis of this compound and Zaprinast

Both this compound and zaprinast inhibit the mitochondrial pyruvate carrier, leading to a metabolic shift from oxidative phosphorylation towards glycolysis. While both compounds achieve this, they exhibit different potencies and have distinct primary historical uses, with zaprinast originally developed as a phosphodiesterase inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and zaprinast based on published experimental data.

CompoundTargetIC50 (Pyruvate Transport)Reference
This compound Mitochondrial Pyruvate Carrier (MPC)52.6 ± 8.3 nM[1]
Zaprinast Mitochondrial Pyruvate Carrier (MPC)321 ± 42 nM[1]

Table 1: Comparative Inhibitory Potency against the Mitochondrial Pyruvate Carrier.

ParameterThis compoundZaprinastCommon Observation
Oxygen Consumption Rate (OCR) DecreasedDecreasedBoth compounds suppress pyruvate-driven mitochondrial respiration.[2][3]
Extracellular Acidification Rate (ECAR) IncreasedIncreasedInhibition of MPC leads to a compensatory increase in glycolysis and lactate efflux.
Intracellular Pyruvate IncreasedIncreasedBlockade of mitochondrial import leads to cytosolic pyruvate accumulation.[2][4]
Intracellular Lactate IncreasedNo significant change reported in some studiesThe effect on lactate can be context-dependent.
Intracellular Glutamate DecreasedDecreasedMPC inhibition leads to a reduction in glutamate levels.[2][4]
Intracellular Aspartate IncreasedIncreasedA corresponding increase in aspartate is observed with MPC inhibition.[2][4]
Cell Viability Can be reduced in cancer cellsCan be reduced in cancer cellsThe impact on cell viability is often cell-type dependent.[5]

Table 2: Comparative Effects on Cellular Metabolism and Viability.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental approach for cross-validation, the following diagrams are provided.

Signaling Pathway of MPC Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC MPC Pyruvate->MPC Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA MPC->AcetylCoA Transport TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS UK5099 This compound UK5099->MPC Zaprinast Zaprinast Zaprinast->MPC

Signaling Pathway of MPC Inhibition

Experimental Workflow for Cross-Validation Hypothesis Hypothesis: Phenotype is due to MPC inhibition Primary_Compound Treat with Primary Compound (this compound) Hypothesis->Primary_Compound Secondary_Compound Treat with Secondary Compound (Zaprinast) Hypothesis->Secondary_Compound Observe_Phenotype Observe Phenotype (e.g., decreased cell viability) Primary_Compound->Observe_Phenotype Secondary_Compound->Observe_Phenotype Metabolic_Assays Perform Metabolic Assays (OCR, ECAR, Metabolomics) Observe_Phenotype->Metabolic_Assays Compare_Results Compare Results Metabolic_Assays->Compare_Results Conclusion Conclusion: Phenotype is likely due to on-target MPC inhibition Compare_Results->Conclusion Consistent Results

Experimental Workflow for Cross-Validation

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay

This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

Materials:

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Uptake buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.0)

  • [1-14C]pyruvate

  • This compound and Zaprinast stock solutions

  • Mitochondrial isolation kit or standard differential centrifugation protocol

  • Scintillation counter and vials

Procedure:

  • Isolate mitochondria from cells or tissue of interest using a standard protocol and resuspend in isolation buffer.

  • Determine mitochondrial protein concentration using a Bradford or BCA assay.

  • Pre-incubate isolated mitochondria (e.g., 0.5 mg/mL) with either vehicle control, this compound (e.g., 10 µM), or Zaprinast (e.g., 50 µM) for 5 minutes at room temperature.

  • Initiate pyruvate uptake by adding [1-14C]pyruvate (final concentration e.g., 100 µM) to the mitochondrial suspension.

  • Incubate for a short period (e.g., 2 minutes) at room temperature.

  • Stop the reaction by adding an excess of ice-cold uptake buffer containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., 10 mM α-cyano-4-hydroxycinnamate).

  • Rapidly pellet the mitochondria by centrifugation (e.g., 10,000 x g for 1 minute at 4°C).

  • Wash the pellet with ice-cold uptake buffer.

  • Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the amount of mitochondrial protein.

Seahorse XF Metabolic Flux Analysis (OCR and ECAR)

This assay measures the two major energy-producing pathways in real-time in live cells.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine as required)

  • This compound and Zaprinast stock solutions

  • Oligomycin, FCCP, and Rotenone/Antimycin A for mitochondrial stress test

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the Seahorse sensor cartridge with the compounds to be tested (e.g., this compound, Zaprinast, and mitochondrial stress test components).

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture plate into the analyzer and initiate the assay protocol.

  • Measure baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Inject this compound or Zaprinast and monitor the changes in OCR and ECAR.

  • For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.

  • Normalize the data to cell number or protein concentration.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring metabolic activity.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • This compound and Zaprinast stock solutions

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound, Zaprinast, or a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[6][7][8][9]

References

Navigating the Landscape of Mitochondrial Pyruvate Carrier Inhibition: A Comparative Guide to Alternatives for UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the crucial role of the mitochondrial pyruvate carrier (MPC) in cellular metabolism, UK-5099 has long been a staple inhibitor. However, the quest for compounds with enhanced potency, selectivity, and differing pharmacological profiles has led to the emergence of a diverse array of alternative small molecule inhibitors. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in the selection of the most appropriate tool for your research.

The mitochondrial pyruvate carrier, a heterodimeric complex of MPC1 and MPC2 located on the inner mitochondrial membrane, serves as the primary gateway for pyruvate to enter the mitochondrial matrix.[1] Its inhibition has profound implications for cellular bioenergetics, forcing a metabolic shift from oxidative phosphorylation towards glycolysis, a phenomenon with therapeutic potential in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][2]

Performance Comparison of MPC Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of various small molecules against the mitochondrial pyruvate carrier, benchmarked against the canonical inhibitor this compound.

Inhibitor Chemical Class IC50 (nM) Relative Potency to this compound Notes
This compound α-cyanocinnamate50 - 52.6[3][4][5]1xStandard MPC inhibitor.
Compound 7 Not Specified5.4[4]~10x more potentOutperforms this compound significantly.
Compound 2 Not Specified12.4[4]~4.2x more potentMore potent than this compound.
BE1976 2,5-substituted furan33[6]>7x more potentNovel, non-indole inhibitor.[6]
JXL069 7-azaindoleNot SpecifiedMore potent than JXL001 (this compound) in increasing cellular lactate production.[7]Possesses a 7-azaindole heterocycle.[7]
BE1978 N-1 substituted pyrazole117[6]>2x more potentNovel, non-indole inhibitor.[6]
BE1980 3,5-dimethyl-1-phenyl pyrazole162[6]Potent inhibitorSubstitution at 3,5 positions of the pyrazole ring is tolerated.[6]
Nitrofurantoin Nitrofuran202[8]-An antibiotic with MPC inhibitory activity.[8]
Zaprinast cGMP-specific PDE inhibitor321[4]Less potentAlso a phosphodiesterase inhibitor.[4][8]
Entacapone Catechol-O-methyltransferase (COMT) inhibitor592[8]-Used in the treatment of Parkinson's disease.[8]
Mitoglitazone Thiazolidinedione2,700[4]Less potentInsulin sensitizer.[3]
Lonidamine Indazole-3-carboxylic acid derivative4,600[4]Less potentAnti-tumor drug.[3][6]
7ACC2 Not SpecifiedSimilar to this compound[9]~1xA potent MPC inhibitor.[9]
Nalidixic acid QuinoloneLess potent than 7ACC2[9]-Antibiotic.
Carsalam Not SpecifiedLess potent than 7ACC2[9]-
Rosiglitazone Thiazolidinedione-Inhibits pyruvate-driven oxygen consumption[8]Lacks selectivity, also activates PPARγ.[10]
Pioglitazone Thiazolidinedione-Known MPC inhibitor[9]Lacks selectivity, also activates PPARγ.[10]
C5 Fluoro-substituted aminocarboxycoumarinPotent MPC inhibitory characteristics[11]-Lead candidate for breast cancer treatment.[11]

Signaling Pathways and Experimental Workflows

The inhibition of the mitochondrial pyruvate carrier instigates a significant metabolic reprogramming within the cell. The following diagrams, generated using Graphviz, illustrate the central signaling pathway affected by MPC inhibition and a typical experimental workflow for evaluating novel MPC inhibitors.

Cellular Metabolic Reprogramming via MPC Inhibition cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH MPC MPC Pyruvate->MPC Transport Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS UK5099 This compound & Alternatives UK5099->MPC Inhibition

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) blocks pyruvate entry into the mitochondria, leading to increased lactate production in the cytosol and decreased flux through the TCA cycle and oxidative phosphorylation.

Workflow for Screening and Validating Novel MPC Inhibitors Virtual_Screening Virtual Screening (Pharmacophore-based) Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds Mito_Respiration_Assay Mitochondrial Pyruvate Respiration Assay Hit_Compounds->Mito_Respiration_Assay Potency_Determination IC50 Determination Mito_Respiration_Assay->Potency_Determination MPC_Dependent_Inhibition Validation in MPC2-/- Mitochondria Potency_Determination->MPC_Dependent_Inhibition Cellular_Assays Cellular Assays (e.g., Lactate Production) MPC_Dependent_Inhibition->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Caption: A typical workflow for identifying and validating novel MPC inhibitors, starting from in silico screening to cellular-based functional assays.

Key Experimental Protocols

A critical aspect of evaluating MPC inhibitors is the methodology used to determine their efficacy and specificity. Below are summaries of key experimental protocols frequently cited in the literature.

Mitochondrial Pyruvate Respiration Assay

Objective: To measure the rate of oxygen consumption in isolated mitochondria in the presence of pyruvate as a substrate, and to determine the inhibitory effect of a compound on this process.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from tissues (e.g., mouse heart or liver) or cultured cells by differential centrifugation.

  • Respirometry: Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Substrate Addition: Isolated mitochondria are energized with pyruvate and malate.

  • Inhibitor Titration: The inhibitor of interest is titrated into the chamber at various concentrations to determine the dose-dependent inhibition of pyruvate-driven respiration.

  • Data Analysis: The rate of oxygen consumption is plotted against the inhibitor concentration to calculate the IC50 value. To confirm MPC-specific inhibition, similar experiments can be performed using mitochondria from MPC2 knockout (MPC2-/-) animals, where the inhibitor should have no effect on the already minimal pyruvate-driven respiration.[6]

Pyruvate Transport Assay in Proteoliposomes

Objective: To directly measure the transport of radiolabeled pyruvate into reconstituted liposomes containing the purified MPC protein and assess the inhibitory effect of compounds.

Methodology:

  • Protein Purification: Human MPC1L/MPC2 heterodimer is recombinantly expressed and purified.[3][4]

  • Reconstitution: The purified MPC is reconstituted into liposomes.

  • Transport Assay: The proteoliposomes are incubated with [14C]-pyruvate in the presence or absence of the inhibitor.[3][4]

  • Quantification: The amount of [14C]-pyruvate transported into the liposomes is measured by scintillation counting after separating the liposomes from the external medium.

  • Data Analysis: The percentage of inhibition is calculated relative to the control (no inhibitor) to determine the IC50 value.[3][4]

Cellular Lactate Production Assay

Objective: To assess the functional consequence of MPC inhibition in intact cells by measuring the increase in lactate production, which results from the shunting of pyruvate away from mitochondrial metabolism.

Methodology:

  • Cell Culture: Cells of interest are cultured in appropriate media.

  • Inhibitor Treatment: Cells are treated with the MPC inhibitor at various concentrations for a defined period.

  • Media Collection: The cell culture medium is collected.

  • Lactate Measurement: The concentration of lactate in the medium is measured using a commercially available lactate assay kit.

  • Data Analysis: The increase in lactate production is correlated with the inhibitor concentration to evaluate its cellular efficacy.[7]

Concluding Remarks

The landscape of small molecule inhibitors targeting the mitochondrial pyruvate carrier is rapidly expanding beyond the classical inhibitor this compound. This guide highlights several promising alternatives with improved potency and diverse chemical scaffolds, such as the pyrazole-based compounds BE1976 and BE1978, and the highly potent "Compound 7".[4][6] The availability of these novel tools, coupled with robust experimental protocols, will undoubtedly accelerate our understanding of the multifaceted roles of the MPC in health and disease, and pave the way for the development of novel therapeutic strategies. Researchers are encouraged to consider the specific requirements of their experimental system when selecting an MPC inhibitor, paying close attention to factors such as potency, cell permeability, and potential off-target effects.

References

Assessing the Reproducibility of Published UK-5099 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of published experimental data on UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). By presenting quantitative data, detailed methodologies, and comparative analyses with alternative inhibitors, this document aims to facilitate the assessment of reproducibility and guide future research in targeting mitochondrial metabolism.

Introduction to this compound and Mitochondrial Pyruvate Carrier Inhibition

This compound is a widely used small molecule inhibitor that blocks the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This inhibition forces a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) towards glycolysis for ATP production, a phenomenon known as the Warburg effect. This metabolic reprogramming has significant implications for various physiological and pathological processes, making this compound a valuable tool in cancer biology, immunology, and metabolic research. However, the reproducibility of experiments using this compound can be influenced by various factors, including off-target effects and variations in experimental protocols.

Comparative Analysis of MPC Inhibitors

The efficacy of this compound is often compared to other MPC inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of this compound and its alternatives, Zaprinast and MSDC-0160, from various studies.

InhibitorTarget/AssayIC50/Ki ValueCell Line/SystemReference
This compound Pyruvate-dependent O2 consumptionIC50: 50 nMRat heart mitochondria[1]
Pyruvate transport inhibitionIC50: 52.6 ± 8.3 nMHuman MPC1L/MPC2 proteoliposomes[2][3]
Pyruvate transportKi: 49 µMTrypanosoma brucei
Zaprinast Pyruvate transport inhibitionIC50: 321 ± 42 nMHuman MPC1L/MPC2 proteoliposomes[2][3]
MSDC-0160 Pyruvate-driven respirationEC50: 1.3 µMPermeabilized C2C12 myoblasts
Pyruvate transport inhibitionIC50: 2.7 ± 0.8 µM (as Mitoglitazone)Human MPC1L/MPC2 proteoliposomes[2]

Note: The potency of these inhibitors can vary significantly depending on the experimental system and assay conditions. Direct comparison of absolute values across different studies should be done with caution.

Key Experimental Protocols for Studying MPC Inhibition

Reproducibility in science is contingent on detailed and standardized experimental protocols. This section outlines the methodologies for key experiments used to assess the effects of this compound.

Measurement of Mitochondrial Pyruvate Uptake

This assay directly quantifies the transport of pyruvate into isolated mitochondria.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Radiolabeled Pyruvate Uptake:

    • Incubate isolated mitochondria with [14C]-labeled pyruvate in an appropriate buffer.

    • Initiate the uptake by adding the radiolabeled substrate.

    • Stop the reaction at various time points by adding a potent MPC inhibitor like this compound (inhibitor-stop method).[4]

    • Separate the mitochondria from the incubation medium by rapid filtration or centrifugation through a dense, non-aqueous layer.

  • Quantification: Measure the amount of radioactivity incorporated into the mitochondria using a scintillation counter.

  • Data Analysis: Calculate the rate of pyruvate uptake and determine the inhibitory effect of this compound by comparing it to a vehicle control.

Seahorse XF Extracellular Flux Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time insights into mitochondrial respiration and glycolysis, respectively.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with a bicarbonate-free assay medium supplemented with desired substrates (e.g., glucose, pyruvate, glutamine).

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Assay Execution:

    • Measure baseline OCR and ECAR.

    • Inject this compound through the instrument's ports to assess its immediate effect on cellular metabolism.

    • Subsequently, inject other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to probe different aspects of mitochondrial function.[5]

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the extent of MPC inhibition and the resulting metabolic shift.

Lactate Production Assay

Inhibition of MPC by this compound leads to an accumulation of pyruvate in the cytoplasm, which is then converted to lactate. Measuring lactate production is an indirect but reliable indicator of MPC inhibition.

Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified period.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement:

    • Use a commercial lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

    • Measure the signal using a microplate reader.

  • Data Analysis: Normalize the lactate concentration to the cell number or total protein content and compare the lactate production in this compound-treated cells to the control.[6]

Western Blotting for Stemness Markers

Some studies have linked MPC inhibition to the induction of stem-like characteristics in cancer cells. Western blotting can be used to detect the expression of pluripotency markers such as Oct3/4 and Nanog.[3][6]

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Oct3/4, Nanog, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships in cellular metabolism and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of this compound Action and Metabolic Shift

cluster_mito Glucose Glucose Pyruvate_cyto Pyruvate (Cytosol) Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate ATP_glyco ATP Pyruvate_cyto->ATP_glyco MPC MPC Pyruvate_cyto->MPC Mitochondrion Mitochondrion Pyruvate_mito Pyruvate (Matrix) AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP_oxphos ATP OXPHOS->ATP_oxphos MPC->Pyruvate_mito Transport UK5099 This compound UK5099->MPC Inhibition

Caption: this compound inhibits the Mitochondrial Pyruvate Carrier (MPC), blocking pyruvate entry into the mitochondria.

Experimental Workflow for Assessing this compound Efficacy

start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment: - this compound - Vehicle Control - Alternative Inhibitor cell_culture->treatment metabolic_assays Metabolic Assays treatment->metabolic_assays molecular_assays Molecular Assays treatment->molecular_assays seahorse Seahorse XF Assay (OCR & ECAR) metabolic_assays->seahorse lactate Lactate Production Assay metabolic_assays->lactate pyruvate_uptake Mitochondrial Pyruvate Uptake Assay metabolic_assays->pyruvate_uptake data_analysis Data Analysis & Comparison seahorse->data_analysis lactate->data_analysis pyruvate_uptake->data_analysis western Western Blot (e.g., Stemness Markers) molecular_assays->western western->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the metabolic and molecular effects of this compound.

Signaling Consequences of MPC Inhibition

UK5099 This compound MPC MPC Inhibition UK5099->MPC Pyruvate_mito_dec ↓ Mitochondrial Pyruvate MPC->Pyruvate_mito_dec Glycolysis_inc ↑ Glycolysis MPC->Glycolysis_inc OXPHOS_dec ↓ Oxidative Phosphorylation Pyruvate_mito_dec->OXPHOS_dec AMP_ATP_ratio ↑ AMP/ATP Ratio OXPHOS_dec->AMP_ATP_ratio HIF1a HIF-1α Stabilization Glycolysis_inc->HIF1a AMPK AMPK Activation AMP_ATP_ratio->AMPK Metabolic_reprogram Metabolic Reprogramming AMPK->Metabolic_reprogram HIF1a->Metabolic_reprogram Cell_phenotype Altered Cell Phenotype Metabolic_reprogram->Cell_phenotype

Caption: MPC inhibition by this compound triggers signaling cascades involving AMPK and HIF-1α.

Discussion on Reproducibility and Off-Target Effects

While this compound is a potent MPC inhibitor, several factors can affect the reproducibility of experimental results.

  • Off-Target Effects: At higher concentrations, this compound has been reported to have off-target effects, including inhibition of monocarboxylate transporters (MCTs) and components of the electron transport chain.[7] This can lead to confounding results, and it is crucial to use the lowest effective concentration and to perform appropriate control experiments.

  • Cell Type Specificity: The metabolic phenotype of a cell line can significantly influence its response to MPC inhibition. Cells that are already highly glycolytic may show a less pronounced effect compared to cells that rely heavily on oxidative phosphorylation.

  • Experimental Conditions: Variations in cell culture media composition, particularly the availability of alternative fuels like glutamine, can alter the metabolic response to this compound. The presence of serum in the media can also affect the free concentration of the inhibitor.

Conclusion

This compound is an invaluable tool for studying the role of mitochondrial pyruvate metabolism in health and disease. However, ensuring the reproducibility of experiments requires careful consideration of the experimental design, including the choice of appropriate controls, awareness of potential off-target effects, and detailed reporting of methodologies. This guide provides a framework for researchers to critically evaluate published data and to design robust and reproducible experiments in their own laboratories. By standardizing protocols and being mindful of the potential variables, the scientific community can enhance the reliability of findings in this important area of research.

References

UK-5099 vs. Zaprinast: A Comparative Guide to Mitochondrial Pyruvate Carrier (MPC) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two widely used mitochondrial pyruvate carrier (MPC) inhibitors: UK-5099 and zaprinast. This document outlines their mechanisms of action, presents key experimental data, and details the protocols used to evaluate their efficacy.

The mitochondrial pyruvate carrier (MPC) is a critical transporter located on the inner mitochondrial membrane that facilitates the uptake of pyruvate from the cytosol into the mitochondrial matrix. This process is a pivotal step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3] Inhibition of the MPC has emerged as a significant area of research for various metabolic diseases, including cancer and diabetes.[1][4] this compound is a well-established and potent MPC inhibitor, often considered the gold standard for studying MPC function.[4] Zaprinast, originally developed as a phosphodiesterase (PDE) inhibitor, has been identified as a potent inhibitor of the MPC as well.[5][6][7][8][9]

Mechanism of Action

Both this compound and zaprinast inhibit the transport of pyruvate into the mitochondria. This compound is an α-cyanocinnamate derivative that acts as a non-competitive inhibitor, covalently modifying a thiol group on the carrier.[2] Zaprinast's inhibition of the MPC is independent of its effects on phosphodiesterases.[5][6][7][9] Studies have shown that both compounds effectively block pyruvate-driven oxygen consumption in isolated mitochondria without affecting the oxidation of other substrates like glutamate or succinate, confirming their specificity for MPC inhibition at certain concentrations.[5]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and zaprinast on the human mitochondrial pyruvate carrier has been directly compared in studies using reconstituted human MPC1L/MPC2 heterodimers. These studies provide a clear quantitative assessment of their relative efficacy.

InhibitorIC50 (nM)
This compound 52.6 ± 8.3
Zaprinast 321 ± 42

Table 1: Comparison of IC50 values for this compound and zaprinast against reconstituted human MPC1L/MPC2. Data from Vande Voorde et al., 2021.[10][11][12]

As the data indicates, this compound is a more potent inhibitor of the human MPC, with an IC50 value approximately six times lower than that of zaprinast.[10][11][12]

Experimental Data and Observations

Inhibition of the MPC by both this compound and zaprinast leads to significant metabolic reprogramming. Studies have shown that treatment with either inhibitor results in:

  • Decreased Pyruvate-Driven Respiration: Both compounds effectively reduce oxygen consumption in isolated mitochondria when pyruvate is the sole substrate.[5]

  • Altered Amino Acid Metabolism: A notable effect of MPC inhibition is a significant decrease in glutamate levels and a massive accumulation of aspartate.[3][5][7][9]

  • Shift to Glycolysis: By blocking pyruvate entry into the mitochondria, these inhibitors can enhance aerobic glycolysis, a phenomenon known as the Warburg effect, which is particularly relevant in cancer research.[2][13]

While both compounds are effective MPC inhibitors, it is important to note that zaprinast also inhibits phosphodiesterases (PDE5, PDE6, PDE9, and PDE11) with IC50 values in the micromolar range.[14] This off-target effect should be considered when interpreting experimental results. This compound is generally considered more selective for the MPC.[4]

Signaling Pathways and Experimental Workflows

To visualize the role of the MPC and the experimental approach to its study, the following diagrams are provided.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis MPC MPC Pyruvate->MPC Transport Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos MPC->Pyruvate_mito UK5099 UK5099 UK5099->MPC Zaprinast Zaprinast Zaprinast->MPC cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria (e.g., from tissue) Add_Substrate Add Pyruvate (and other substrates/ADP) Isolate_Mito->Add_Substrate Prep_Inhibitors Prepare Inhibitor Stock Solutions (this compound or Zaprinast in DMSO) Add_Inhibitor Add Inhibitor (or DMSO control) Prep_Inhibitors->Add_Inhibitor Add_Substrate->Add_Inhibitor Measure_OCR Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) Add_Inhibitor->Measure_OCR Calc_Inhibition Calculate % Inhibition of Pyruvate-driven Respiration Measure_OCR->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

References

A Comparative Analysis of UK-5099 and Thiazolidinediones on Mitochondrial Pyruvate Carrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two critical research compounds, UK-5099 and thiazolidinediones (TZDs), on the mitochondrial pyruvate carrier (MPC). The MPC is a pivotal transporter in cellular metabolism, regulating the entry of pyruvate into the mitochondria for oxidative phosphorylation. Understanding the distinct mechanisms and downstream consequences of its inhibition by this compound and TZDs is crucial for metabolic research and therapeutic development.

At a Glance: Key Differences in MPC Inhibition

FeatureThis compoundThiazolidinediones (TZDs)
Primary Target Mitochondrial Pyruvate Carrier (MPC)[1][2][3]Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[4][5][6][7], Mitochondrial Pyruvate Carrier (MPC)[8][9]
Mechanism of MPC Inhibition Covalent, irreversible modification of a thiol group on the carrier[2][8]Acute, specific, and reversible inhibition of mitochondrial pyruvate transport[8]
Potency (MPC Inhibition) High potency, with IC50 values in the nanomolar range (e.g., ~50 nM for pyruvate-dependent O2 consumption)[1][3] and Ki of 0.1-0.2 µM for pyruvate inhibition in rat liver mitochondria[1]. The IC50 for pyruvate transport inhibition in human MPC1L/MPC2 is 52.6 ± 8.3 nM[10].Lower potency than this compound, with effects observed at single-digit micromolar concentrations[8][9]. For example, the IC50 for mitoglitazone is 2.7 ± 0.8 μM[10].
Primary Cellular Effect Blocks mitochondrial pyruvate uptake, forcing a shift towards glycolysis and alternative substrate oxidation[2][11][12].Primarily known for insulin sensitization through PPARγ activation[4][5][6]. MPC inhibition is an acute, non-transcriptional effect that contributes to increased glucose uptake[8][9].
Reversibility The inhibitory effect is persistent and not easily washed out[8].The inhibitory effect is reversible upon removal of the compound[8].
Downstream Metabolic Effects Increased glycolysis, lactate production, and utilization of alternative fuels like glutamine[2][11][13]. Can induce a metabolic state similar to the Warburg effect in cancer cells[2][12].Acutely increases glucose uptake in muscle cells, an effect mimicked by this compound[8][9]. Long-term effects are primarily mediated by changes in gene expression via PPARγ[4][5].

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and thiazolidinediones lead to different cellular signaling cascades and metabolic reprogramming.

This compound: Direct and Irreversible MPC Blockade

This compound acts as a potent and specific inhibitor of the MPC.[1] Its mechanism involves the covalent modification of a thiol group on the MPC protein complex, leading to an irreversible blockade of pyruvate transport into the mitochondrial matrix.[2][8] This direct inhibition forces a metabolic shift away from mitochondrial glucose oxidation.

UK5099_Pathway UK5099 This compound MPC Mitochondrial Pyruvate Carrier (MPC) UK5099->MPC Irreversible Inhibition Pyruvate_mito Mitochondrial Pyruvate Pyruvate_cyto Cytosolic Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Lactate Lactate Pyruvate_cyto->Lactate Increased Conversion TCA TCA Cycle Pyruvate_mito->TCA Glycolysis Glycolysis Glycolysis->Pyruvate_cyto Glucose Glucose Glucose->Glycolysis Glutamine Glutamine Glutamine_ox Glutamine Oxidation Glutamine->Glutamine_ox Increased Utilization Glutamine_ox->TCA

Figure 1. this compound signaling pathway.
Thiazolidinediones: Dual Action on PPARγ and MPC

Thiazolidinediones are a class of drugs primarily known as agonists for the nuclear receptor PPARγ, which plays a key role in adipogenesis and insulin sensitivity.[4][5][6] However, research has revealed an additional, acute mechanism of action: the direct and reversible inhibition of the MPC.[8][9] This dual action contributes to their overall metabolic effects. The MPC inhibition by TZDs occurs rapidly, within minutes, suggesting a non-transcriptional mechanism.[8][14]

TZD_Pathway TZD Thiazolidinediones (TZDs) MPC Mitochondrial Pyruvate Carrier (MPC) TZD->MPC Reversible Inhibition PPARg PPARγ TZD->PPARg Activation Pyruvate_mito Mitochondrial Pyruvate Glucose_uptake Glucose Uptake MPC->Glucose_uptake Increased Gene_exp Gene Expression (Insulin Sensitivity) PPARg->Gene_exp Gene_exp->Glucose_uptake Increased Pyruvate_cyto Cytosolic Pyruvate Pyruvate_cyto->Pyruvate_mito Transport TCA TCA Cycle Pyruvate_mito->TCA

Figure 2. TZD dual signaling pathway.

Experimental Protocols

Assessment of MPC Inhibition via Respirometry

A common method to assess the inhibitory effects of this compound and TZDs on MPC is by measuring pyruvate-driven oxygen consumption in permeabilized cells. This technique allows for the direct delivery of substrates to the mitochondria.

1. Cell Permeabilization:

  • Cells (e.g., C2C12 myoblasts, human skeletal muscle myotubes) are cultured to confluence.

  • The plasma membrane is selectively permeabilized using an agent like digitonin or recombinant perfringolysin O (rPFO), leaving the mitochondrial membranes intact.[9]

2. Respirometry Assay:

  • Permeabilized cells are placed in a Seahorse XF Analyzer or a similar respirometer.

  • A substrate mix containing pyruvate (e.g., 5 mM) and malate (e.g., 0.5 mM) is added to initiate mitochondrial respiration. Dichloroacetate (DCA) may be included to ensure the pyruvate dehydrogenase complex is active.[15][16]

  • After establishing a baseline respiration rate, the inhibitor (this compound or a TZD) is injected at various concentrations.

  • An uncoupler like FCCP is often added to measure maximal respiration.

  • The dose-dependent decrease in oxygen consumption rate (OCR) reflects the inhibition of pyruvate transport.[14][16]

Experimental_Workflow cluster_0 Experimental Workflow: Respirometry A 1. Culture Cells B 2. Permeabilize Plasma Membrane (e.g., digitonin) A->B C 3. Add to Respirometer with Pyruvate/Malate Substrates B->C D 4. Measure Baseline Oxygen Consumption Rate (OCR) C->D E 5. Inject Inhibitor (this compound or TZD) D->E F 6. Measure Change in OCR E->F G 7. Add Uncoupler (FCCP) for Maximal Respiration F->G

Figure 3. Workflow for respirometry assay.
Glucose Uptake Assay

To determine the downstream effects on cellular glucose metabolism, a 2-deoxyglucose uptake assay is often employed.

1. Cell Treatment:

  • Intact cells (e.g., L6 myotubes) are treated with the inhibitor (this compound or TZD) or a positive control (e.g., insulin) for a specified period (e.g., 90-120 minutes).[8][9]

2. Glucose Uptake Measurement:

  • A radiolabeled glucose analog, 2-deoxy-[3H]-glucose, is added to the culture medium.

  • After a short incubation (e.g., 10 minutes), the uptake is stopped by washing the cells with ice-cold buffer.

  • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The amount of radioactivity is proportional to the rate of glucose uptake.[9]

Conclusion

This compound and thiazolidinediones both inhibit the mitochondrial pyruvate carrier, but through distinct mechanisms with different potencies and consequences. This compound is a potent, irreversible inhibitor, making it a valuable tool for studying the direct effects of MPC blockade. Thiazolidinediones, while also inhibiting the MPC acutely and reversibly, exert their primary and long-term metabolic effects through the activation of PPARγ. The choice between these compounds depends on the specific research question, whether it is to probe the acute consequences of MPC inhibition or to understand the broader, multi-faceted mechanism of an insulin-sensitizing drug class. This comparative guide provides a foundational understanding to aid in the design and interpretation of metabolic studies involving these important compounds.

References

Genetic Rescue Experiments: Validating UK-5099's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For researchers in cellular metabolism and drug development, the selective inhibition of the mitochondrial pyruvate carrier (MPC) has emerged as a promising therapeutic strategy. UK-5099 is a well-established and potent inhibitor of the MPC, a critical gatekeeper that controls the entry of pyruvate into the mitochondria. Understanding and validating the on-target effects of this compound is paramount for the accurate interpretation of experimental results and the advancement of MPC-targeted therapeutics. This guide provides a comparative analysis of this compound with alternative MPC inhibitors and details the use of genetic rescue experiments to unequivocally validate its mechanism of action.

Performance Comparison of MPC Inhibitors

The efficacy of small molecule inhibitors targeting the mitochondrial pyruvate carrier varies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative compounds, providing a quantitative comparison of their potency.

CompoundTargetIC50 ValueReference
This compound Mitochondrial Pyruvate Carrier (MPC) ~50 nM [1]
ZaprinastMitochondrial Pyruvate Carrier (MPC)~321 nM[1]
LonidamineMitochondrial Pyruvate Carrier (MPC)~2.5 µM (Ki)[2]
MitoglitazoneMitochondrial Pyruvate Carrier (MPC)Low µM range[1]
RosiglitazoneMitochondrial Pyruvate Carrier (MPC) / PPARγLow µM range for MPC
MSDC-0602Mitochondrial Pyruvate Carrier (MPC)IC50 for mitochondrial binding: 1.38 µM[3]

Validating On-Target Effects with Genetic Rescue

The definitive method to confirm that the observed phenotype of a drug is due to its interaction with the intended target is a genetic rescue experiment. In the context of this compound, this involves demonstrating that the effects of the inhibitor can be reversed by re-introducing a functional version of its target, the MPC complex, in cells where the endogenous MPC has been knocked out.

Signaling Pathway of Mitochondrial Pyruvate Import

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane Glycolysis Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto MPC MPC Complex (MPC1/MPC2) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate MPC->Pyruvate_mito PDH Pyruvate Dehydrogenase (PDH) Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA UK5099 This compound UK5099->MPC Inhibition

Caption: Mitochondrial pyruvate import pathway and the inhibitory action of this compound.

Experimental Workflow for Genetic Rescue

cluster_ko 1. Generate MPC1 Knockout Cell Line cluster_rescue 2. Rescue with MPC1 Expression cluster_phenotype 3. Phenotypic Analysis cluster_treatment Treatment cluster_assay 4. Functional Assays crispr CRISPR/Cas9 targeting MPC1 selection Single-cell cloning and selection crispr->selection validation_ko Validate KO (Western Blot, Sequencing) selection->validation_ko ko MPC1 KO Cells validation_ko->ko lentivirus Lentiviral vector with MPC1 cDNA transduction Transduce MPC1 KO cells lentivirus->transduction selection_rescue Antibiotic selection for stable expression transduction->selection_rescue validation_rescue Validate rescue (Western Blot) selection_rescue->validation_rescue rescue MPC1 Rescue Cells validation_rescue->rescue wt Wild-Type (WT) Cells wt_dmso WT + DMSO wt->wt_dmso wt_uk5099 WT + this compound wt->wt_uk5099 ko_dmso KO + DMSO ko->ko_dmso ko_uk5099 KO + this compound ko->ko_uk5099 rescue_dmso Rescue + DMSO rescue->rescue_dmso rescue_uk5099 Rescue + this compound rescue->rescue_uk5099 ocr Oxygen Consumption Rate (OCR) Assay wt_dmso->ocr viability Cell Viability Assay wt_dmso->viability wt_uk5099->ocr wt_uk5099->viability ko_dmso->ocr ko_dmso->viability ko_uk5099->ocr ko_uk5099->viability rescue_dmso->ocr rescue_dmso->viability rescue_uk5099->ocr rescue_uk5099->viability

Caption: Workflow of a genetic rescue experiment to validate this compound's on-target effect.

Logical Framework of Genetic Rescue

cluster_hypothesis Hypothesis cluster_predictions Predictions cluster_conclusion Conclusion hypothesis This compound's effect is due to MPC inhibition pred1 1. This compound will inhibit pyruvate-dependent oxygen consumption in WT cells. hypothesis->pred1 pred2 2. MPC1 KO cells will have reduced pyruvate-dependent oxygen consumption, and this compound will have no further effect. hypothesis->pred2 pred3 3. Re-expression of MPC1 in KO cells (Rescue) will restore pyruvate-dependent oxygen consumption. hypothesis->pred3 pred4 4. This compound will again inhibit pyruvate-dependent oxygen consumption in Rescue cells. hypothesis->pred4 conclusion The observed effects of this compound are on-target. pred1->conclusion If confirmed pred2->conclusion If confirmed pred3->conclusion If confirmed pred4->conclusion If confirmed

Caption: Logical framework demonstrating how genetic rescue validates on-target drug effects.

Experimental Protocols

Generation of MPC1 Knockout and Rescue Cell Lines

1. Generation of MPC1 Knockout (KO) Cell Line using CRISPR-Cas9:

  • gRNA Design: Design and clone two single-guide RNAs (sgRNAs) targeting the first exon of the MPC1 gene into a lentiCRISPRv2 vector co-expressing Cas9 and the sgRNA.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-MPC1-gRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Transduction: Transduce the target cell line (e.g., HEK293T, A549) with the collected lentivirus.

  • Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution.

  • Validation: Screen for MPC1 knockout clones by Western blotting for the absence of MPC1 protein and confirm the genomic deletion by Sanger sequencing.

2. Generation of MPC1 Rescue Cell Line:

  • Vector Construction: Clone the full-length human MPC1 cDNA into a lentiviral expression vector with a different selection marker (e.g., blasticidin).

  • Lentivirus Production and Transduction: Produce lentivirus and transduce the validated MPC1 KO cell line.

  • Selection: Select for stably transduced cells using blasticidin.

  • Validation: Confirm the re-expression of MPC1 protein in the rescue cell line by Western blotting.

Western Blotting for MPC1 and MPC2

1. Sample Preparation:

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis and Transfer:

  • Separate 20-30 µg of protein lysate on a 12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Antibody Incubation:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against MPC1 (e.g., 1:1000 dilution) and MPC2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Oxygen Consumption Rate (OCR) Assay

1. Cell Seeding:

  • Seed wild-type, MPC1 KO, and MPC1 rescue cells in a Seahorse XF96 cell culture microplate at an optimized density.

2. Assay Preparation:

  • One day prior to the assay, hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the cell culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.

3. Compound Loading:

  • Load the injector ports of the sensor cartridge with the desired compounds:

    • Port A: this compound or vehicle (DMSO)

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupler)

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors)

4. Seahorse XF96 Analyzer Operation:

  • Calibrate the sensor cartridge in the Seahorse XF96 Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR, and then the OCR after the sequential injection of the loaded compounds.

5. Data Analysis:

  • Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the effects of this compound across the different cell lines.

Conclusion

The combined use of potent and specific inhibitors like this compound with rigorous validation techniques such as genetic rescue experiments is essential for advancing our understanding of mitochondrial metabolism. This guide provides a framework for researchers to compare the performance of this compound and its alternatives, and to design and execute experiments that will confidently establish the on-target effects of these valuable research tools. While this compound is a powerful tool, researchers should be aware of potential off-target effects at higher concentrations and in different cellular contexts[4][5]. Genetic rescue remains the gold standard for validating that the observed biological effects are a direct consequence of MPC inhibition.

References

Unveiling the Specificity of UK-5099 and its Analogs as Mitochondrial Pyruvate Carrier Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The mitochondrial pyruvate carrier (MPC) has emerged as a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondria. Its inhibition is a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders. UK-5099 is a well-established and potent inhibitor of the MPC. This guide provides a detailed comparison of the specificity of this compound with its recently developed analogs, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of this compound and its analogs against the mitochondrial pyruvate carrier is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to quantify inhibitor potency. A lower value for these metrics indicates a more potent inhibitor.

Recent studies have focused on synthesizing and evaluating novel analogs of this compound with the aim of improving potency and specificity. Structure-activity relationship (SAR) studies have explored modifications at various positions of the this compound scaffold. For instance, analogs with a 3,5-bis(trifluoromethyl)benzyl group at the N1 position have demonstrated significantly enhanced activity in cellular lactate production assays, an indirect measure of MPC inhibition.[1][2][3]

Furthermore, direct measurement of MPC inhibition using pyruvate-fueled oxygen consumption rate (OCR) assays in permeabilized cells has provided specific IC50 values for several analogs.[1] Another study identified novel MPC inhibitors, with some exhibiting tenfold greater potency than this compound.[4]

Below is a summary of the reported inhibitory potencies for this compound and a selection of its analogs and other MPC inhibitors.

CompoundIC50 (nM)TargetAssay MethodReference
This compound (JXL001) 140Human MPCPyruvate-fueled OCR in permeabilized MCF10A cells[1]
52.6 ± 8.3Human MPC1L/MPC2[14C]-pyruvate homo-exchange in proteoliposomes[4]
50Rat heart mitochondriaPyruvate-dependent O2 consumption[5][6][7]
JXL020 16.6Human MPCPyruvate-fueled OCR in permeabilized MCF10A cells[1]
JXL069 42.8Human MPCPyruvate-fueled OCR in permeabilized MCF10A cells[1]
Compound 2 12.4 ± 4.6Human MPC1L/MPC2[14C]-pyruvate homo-exchange in proteoliposomes[4]
Compound 7 5.4 ± 1.1Human MPC1L/MPC2[14C]-pyruvate homo-exchange in proteoliposomes[4]
Zaprinast 321 ± 42Human MPC1L/MPC2[14C]-pyruvate homo-exchange in proteoliposomes[4]
Lonidamine 4600 ± 1300Human MPC1L/MPC2[14C]-pyruvate homo-exchange in proteoliposomes[4]
Mitoglitazone 2700 ± 800Human MPC1L/MPC2[14C]-pyruvate homo-exchange in proteoliposomes[4]

Specificity and Off-Target Effects

While potency is a crucial parameter, the specificity of an inhibitor is equally important to ensure that its biological effects are attributable to the intended target. This compound, while being a potent MPC inhibitor, has been reported to exhibit off-target effects. It can also inhibit the monocarboxylate transporter (MCT).[5][6] Moreover, at higher concentrations, this compound can impact cellular metabolism and HIF-1α stabilization through mechanisms independent of MPC inhibition.[8]

The development of analogs aims to improve not only potency but also specificity. For instance, the pyruvate-fueled OCR assay used to characterize JXL020 and JXL069 showed no effect of these inhibitors on succinate-fueled OCR, suggesting a direct and specific effect on the MPC rather than other components of the electron transport chain.[1] However, comprehensive off-target profiling for many of the newer analogs is still lacking and represents an important area for future investigation.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors are studied, the following diagrams illustrate the mechanism of MPC inhibition and a typical experimental workflow for assessing inhibitor activity.

MPC_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate_cyto Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle PDH MPC->Pyruvate_mito UK5099 This compound & Analogs UK5099->MPC Inhibition

Caption: Mechanism of this compound and its analogs inhibiting the mitochondrial pyruvate carrier (MPC).

MPC_Assay_Workflow start Start isolate_mito Isolate Mitochondria or Permeabilize Cells start->isolate_mito add_inhibitor Incubate with This compound or Analog isolate_mito->add_inhibitor add_substrate Add Radiolabeled Pyruvate or Pyruvate for OCR add_inhibitor->add_substrate measure_activity Measure Pyruvate Uptake or Oxygen Consumption Rate add_substrate->measure_activity analyze_data Analyze Data (e.g., Calculate IC50) measure_activity->analyze_data end End analyze_data->end

References

Confirming On-Target Effects of UK-5099 with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of the mitochondrial pyruvate carrier (MPC) by UK-5099 with the genetic knockout of MPC using CRISPR-Cas9 technology. By examining the phenotypic and metabolic consequences of both approaches, this document aims to provide clear, data-supported evidence for confirming the on-target effects of this compound.

Introduction: The Importance of On-Target Validation

In drug discovery, confirming that a compound's therapeutic effects are a direct result of its interaction with the intended target is paramount. Off-target effects can lead to misleading results and potential toxicity. CRISPR-Cas9 gene editing has emerged as a powerful tool for target validation.[1] By specifically knocking out the gene encoding the drug's target, researchers can create a cellular model that phenocopies the pharmacological effect of the drug. A high degree of similarity between the phenotype of the drug-treated cells and the gene-knockout cells provides strong evidence for on-target activity.

This compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[2][3][4][5] The MPC is composed of two subunits, MPC1 and MPC2, both of which are required for its function.[3] By blocking pyruvate import, this compound forces a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect.[5][6][7] This guide compares the metabolic and phenotypic changes induced by this compound with those observed following the CRISPR-mediated knockout of the MPC, thereby providing a framework for validating the on-target effects of this inhibitor.

Comparative Analysis: this compound vs. CRISPR-mediated MPC Knockout

Both pharmacological inhibition of the MPC with this compound and its genetic knockout via CRISPR result in a significant rewiring of cellular metabolism. The primary consequence is the blockade of pyruvate entry into the tricarboxylic acid (TCA) cycle, leading to a decrease in OXPHOS and a compensatory increase in glycolysis.

Quantitative Data Summary

The following tables summarize the key metabolic and phenotypic changes observed upon treatment with this compound and CRISPR-mediated knockout of the MPC. The data presented is a synthesis from multiple studies and may vary depending on the cell type and experimental conditions.

Table 1: Comparison of Metabolic Effects

ParameterThis compound TreatmentCRISPR MPC KnockoutKey Findings & References
Mitochondrial Respiration (OCR) DecreasedDecreasedBoth methods lead to a significant reduction in basal and maximal oxygen consumption rates, confirming a block in mitochondrial pyruvate utilization.[6][8]
Extracellular Acidification Rate (ECAR) IncreasedIncreasedThe shift towards glycolysis results in increased lactate production and secretion, leading to a higher ECAR.[7][8]
ATP Production DecreasedNot explicitly quantified in comparative studies, but expected to decrease from OXPHOS.This compound treatment has been shown to significantly reduce total cellular ATP levels.[6]
Lactate Production IncreasedIncreasedBoth interventions result in higher levels of lactate, a hallmark of the switch to aerobic glycolysis.[6][9]
Pyruvate Levels Increased intracellularlyIncreased intracellularlyBlocking mitochondrial import leads to an accumulation of cytosolic pyruvate.[3]
Glucose Consumption IncreasedNot explicitly quantified in comparative studies, but expected to increase.The reliance on glycolysis necessitates a higher uptake of glucose.[7]

Table 2: Comparison of Phenotypic Effects

PhenotypeThis compound TreatmentCRISPR MPC KnockoutKey Findings & References
Cell Proliferation DecreasedDecreasedInhibition of mitochondrial metabolism impairs the proliferative capacity of cancer cells.[2][8]
Cancer Cell Stemness IncreasedNot explicitly tested in comparative studies.This compound treatment has been shown to increase the proportion of cancer stem cells.[5][6]
Chemotherapy Resistance IncreasedNot explicitly tested in comparative studies.Cells treated with this compound exhibit increased resistance to certain chemotherapeutic agents.[6]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC MPC1/MPC2 Pyruvate->MPC Transport Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS OXPHOS TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP UK5099 This compound UK5099->MPC Inhibition cluster_workflow CRISPR-Cas9 Knockout Workflow gRNA_design 1. Design gRNAs targeting MPC1/MPC2 Transfection 2. Transfect cells with Cas9 and gRNAs gRNA_design->Transfection Selection 3. Select and expand single-cell clones Transfection->Selection Validation 4. Validate knockout by sequencing and Western blot Selection->Validation Phenotypic_analysis 5. Perform metabolic and phenotypic analysis Validation->Phenotypic_analysis cluster_comparison Comparative Experimental Design Wild_type Wild-Type Cells UK5099_treated Wild-Type Cells + this compound Wild_type->UK5099_treated Pharmacological Inhibition MPC_knockout MPC Knockout Cells Wild_type->MPC_knockout Genetic Knockout Metabolic_Analysis Metabolic Analysis (OCR, ECAR, etc.) UK5099_treated->Metabolic_Analysis Phenotypic_Analysis Phenotypic Analysis (Proliferation, etc.) UK5099_treated->Phenotypic_Analysis MPC_knockout->Metabolic_Analysis MPC_knockout->Phenotypic_Analysis

References

Safety Operating Guide

Safe Disposal of UK-5099: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of UK-5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations in the United Kingdom.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as hazardous and requires careful handling to prevent exposure and environmental contamination.[1]

  • Hazard Summary : this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is known to cause skin irritation and serious eye irritation.[2]

  • Environmental Hazards : The substance may cause long-lasting harmful effects to aquatic life and should not be allowed to enter sewers or waterways.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueCitations
Chemical Formula C₁₈H₁₂N₂O₂[3]
Molecular Weight 288.30 g/mol [3]
CAS Number 56396-35-1[1]
Appearance Crystalline solid, bright yellow powder[1][3]
Solubility DMSO: ~5 mg/mL to 100 mg/mLDimethylformamide (DMF): ~15 mg/mLEthanol: ~8 mg/mLAqueous Buffers: Sparingly soluble[1][4][5]
Storage Temperature -20°C for long-term stability[1]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Skin Irritation - Category 2Eye Irritation - Category 2AAquatic Chronic - Category 4[2]

Step-by-Step Disposal Protocol

Disposal of this compound and associated waste must be conducted in accordance with the Hazardous Waste Regulations in the UK.[2][4] It is illegal to dispose of this chemical down the drain or in general waste.[6]

Waste Segregation and Collection

Proper segregation at the point of generation is the first and most critical step. Three primary waste streams should be considered for this compound:

  • Unused or Expired Solid this compound:

    • Procedure: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, suitable container that is compatible with chemical solids.

    • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound (Solid)" along with the appropriate hazard pictograms (e.g., Harmful, Irritant).

  • Liquid Waste (Solutions of this compound):

    • Procedure: Collect all liquid waste containing this compound, including stock solutions (e.g., in DMSO or DMF) and experimental media, in a dedicated, sealed, and leak-proof hazardous waste container.

    • Container Type: Use a container compatible with the solvent used (e.g., a specific solvent waste container). Do not mix incompatible waste streams.

    • Labeling: Label the container "Hazardous Waste: this compound in [Solvent Name]" and list all chemical constituents. Include hazard pictograms.

  • Contaminated Laboratory Materials:

    • Procedure: Any materials that have come into direct contact with this compound (e.g., pipette tips, gloves, centrifuge tubes, contaminated bench paper) must be treated as hazardous waste.

    • Collection: Place these items in a designated, robust, and clearly marked hazardous waste bag or container separate from general laboratory waste.

    • Labeling: The container should be labeled "Hazardous Waste: Solid materials contaminated with this compound."

Waste Storage
  • Location: Store all this compound waste in a designated, secure, and well-ventilated hazardous waste storage area, away from incompatible materials.[7]

  • Containment: Ensure all containers are sealed to prevent leaks or spills. Secondary containment is recommended.

  • Record Keeping: Maintain a log of the waste generated, including the date, quantity, and chemical composition.

Final Disposal
  • Professional Collection: The disposal of this compound waste must be handled by a licensed hazardous waste management company.[4][7] Your institution's safety office will have established procedures for arranging collection.

  • Documentation: A Hazardous Waste Consignment Note must be completed for the transfer of the waste to the disposal facility.[2][7] This is a legal requirement that provides an audit trail from producer to disposer. Retain copies of all documentation for at least three years.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

UK5099_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Unused/Expired Solid this compound waste_type->solid Solid liquid This compound in Solution (e.g., DMSO) waste_type->liquid Liquid contaminated Contaminated Labware (Gloves, Tips) waste_type->contaminated Contaminated Material solid_container Collect in Original or Suitable Labeled Container solid->solid_container liquid_container Collect in Labeled Solvent Waste Container liquid->liquid_container contaminated_container Collect in Labeled Contaminated Solids Bin contaminated->contaminated_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage contaminated_container->storage consignment_note Complete Hazardous Waste Consignment Note storage->consignment_note licensed_carrier Arrange Collection by Licensed Waste Carrier consignment_note->licensed_carrier

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling UK-5099

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for UK-5099

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, a potent inhibitor of the mitochondrial pyruvate carrier. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 56396-35-1[1]
Molecular Formula C₁₈H₁₂N₂O₂[1]
Molecular Weight 288.3 g/mol [1]
Appearance Crystalline solid[1]
Storage Temperature -20°C[1]
Solubility Data

For optimal experimental results, it is crucial to use the appropriate solvent. This compound is sparingly soluble in aqueous buffers. For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in Dimethylformamide (DMF) and then dilute with the aqueous buffer of choice.[1]

SolventSolubilitySource
DMSO ~5 mg/mL[1]
DMF ~15 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/ml[1]

Personal Protective Equipment (PPE)

Given that this compound contains a cyano group, it should be handled as a hazardous compound.[1] Adherence to strict safety protocols is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile rubber gloves is recommended.This compound is often dissolved in DMSO, which can facilitate skin absorption. Nitrile gloves offer resistance to DMSO, but breakthrough times can vary. Double gloving provides an additional layer of protection.[2][3]
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes of this compound solutions.[2]
Body Protection A lab coat must be worn.To protect skin and clothing from contamination.[2]
Respiratory Protection Not generally required when handling the solid in a well-ventilated area. A certified chemical fume hood should be used when weighing and preparing solutions.To prevent inhalation of the powdered compound or aerosols of its solutions.[2]

Experimental Protocols: Stock Solution Preparation

The following protocol outlines the steps for preparing a stock solution of this compound. All procedures involving the handling of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood.[2]

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

  • Weighing: Tare a suitable microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid directly into the container.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the container to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent to the weighed this compound.

  • Mixing: Securely cap the container and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal. Adherence to this workflow is critical for minimizing risk and ensuring a safe laboratory environment.

UK5099_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Receive this compound Verify Integrity B Don Appropriate PPE (Lab Coat, Goggles, Double Nitrile Gloves) A->B Proceed to Handling C Prepare Workspace in Chemical Fume Hood B->C D Weigh this compound Solid C->D E Prepare Stock Solution (e.g., in DMSO) D->E Dissolve in Solvent F Use in Experiment E->F Use in Application G Segregate All Waste (Solid & Liquid) F->G After Experiment H Label as Hazardous 'Cyanide-Containing Waste' G->H I Dispose via Certified Hazardous Waste Vendor H->I

Safe handling workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[4] This includes empty vials, contaminated gloves, pipette tips, and any solutions containing the compound.

  • Solid Waste: All solid waste, including contaminated PPE, should be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[4]

  • Decontamination: Any surfaces or equipment that come into contact with this compound should be decontaminated.

  • Disposal: All this compound waste must be disposed of through a certified hazardous waste disposal service, in accordance with local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.